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Endosulfan Sulfate

Cat. No.: B086158
CAS No.: 1031-07-8
M. Wt: 422.9 g/mol
InChI Key: AAPVQEMYVNZIOO-UHFFFAOYSA-N
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Description

Endosulfan sulfate is a water solubility - br>This compound is one of the primary metabolites of endosulfan. Endosulfan is a organochlorine insecticide and acaricide. It is used to control insects on food and non-food crops and also as a wood preservative. Due to its toxicity and tendency to bioaccumulate, the use of endosulfan is banned in many areas. (L113)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl6O4S B086158 Endosulfan Sulfate CAS No. 1031-07-8

Properties

IUPAC Name

1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide
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InChI

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2
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InChI Key

AAPVQEMYVNZIOO-UHFFFAOYSA-N
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Canonical SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C9H6Cl6O4S
Record name ENDOSULFAN SULFATE
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DSSTOX Substance ID

DTXSID3037541
Record name Endosulfan sulfate
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Molecular Weight

422.9 g/mol
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Physical Description

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F., Solid; [MSDSonline]
Record name ENDOSULFAN SULFATE
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Solubility

0.22 mg/l Tap water (pH 7.2) at 22 °C., Water solubility of 0.117 ppm, In water, 0.48 mg/l @ 20 °C
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Vapor Pressure

1.0X10-11 mm Hg at 25 °C
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CAS No.

1031-07-8
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Melting Point

358 °F (NTP, 1992), 181-182 °C
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Foundational & Exploratory

Endosulfan Sulfate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan sulfate is a major and more persistent metabolite of endosulfan, a legacy organochlorine insecticide.[1] Due to its environmental persistence and toxicological profile, endosulfan and its sulfate metabolite are of significant interest to researchers in environmental science, toxicology, and pharmacology. This technical guide provides an in-depth overview of this compound, including its chemical identity, analytical methodologies, and toxicological pathways.

Chemical Identity

CAS Number: 1031-07-8

Synonyms:

  • Endosulfan III[1][2]

  • Endosulfan, cyclic sulfate

  • Thiodan sulfate[3]

  • Benzoepin sulfate[3]

  • 6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin, 3,3-dioxide[1][2][3]

  • 5-Norbornene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-, cyclic sulfate[3]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₆Cl₆O₄S[1][2]
Molecular Weight422.9 g/mol [1][3]
Melting Point181-182 °C (358-360 °F)
Water Solubility<1 mg/L at 22 °C[3]
log Kow3.66[3]
Vapor Pressure1.0 x 10⁻¹¹ mm Hg at 25 °C[3]

Experimental Protocols

Analysis of this compound in Soil by Gas Chromatography-Electron Capture Detector (GC-ECD)

This method describes the extraction and analysis of this compound from soil samples.

1. Extraction:

  • A 50 g soil sample is serially extracted by tumbling with acetone.
  • The acetone extract is combined with salted water and then partitioned into methylene chloride using an automated separatory funnel shaker.[4]

2. Cleanup (as required):

  • The extract can be cleaned up using gel permeation chromatography (GPC), or by passing through a Florisil or silica gel adsorption chromatography column to remove interfering co-extractives.[4]

3. Analysis:

  • The final extract is concentrated, and the solvent is exchanged to hexane.
  • The sample is then analyzed by a capillary column gas chromatograph equipped with an electron capture detector (GC-ECD).[4]

Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of this compound from water samples.

1. Solid Phase Extraction (SPE):

  • A 1-liter water sample is passed through a C18 SPE cartridge that has been pre-conditioned with methanol and water.
  • The target analytes are eluted from the cartridge with dichloromethane.[5]

2. Concentration and Reconstitution:

  • The eluate is evaporated to dryness under a gentle stream of nitrogen.
  • The residue is then reconstituted in a known volume of dichloromethane.[5]

3. Analysis:

  • The prepared sample is injected into a GC-MS system for separation and quantification.[5] The mass spectrometer is typically operated in the electron ionization (EI) mode.

Toxicological Data

Acute Toxicity of Endosulfan and this compound
OrganismCompoundExposure RouteValueUnitsReference
RatEndosulfanOral LD5018 - 160mg/kg[6][7]
RatEndosulfanDermal LD5078 - 359mg/kg[6][7]
MouseEndosulfanOral LD507.36mg/kg[6]
DogEndosulfanOral LD5077mg/kg[6]
Mallard DuckEndosulfanOral LD5031 - 243mg/kg[6]
Rainbow TroutEndosulfan96-hr LC501.5µg/L[6]
Bluegill SunfishEndosulfan96-hr LC501.2µg/L[6]
Gambusia affinisThis compound96-hr LC502.1 - 3.5µg/L[8]
Heterandria formosaThis compound96-hr LC502.1 - 3.5µg/L[8]
Poecilia latipinnaThis compound96-hr LC502.1 - 3.5µg/L[8]
Pimephales promelasThis compound96-hr LC502.1 - 3.5µg/L[8]
Clarias gariepinusEndosulfan96-hr LC500.004mg/L[9]

Signaling and Metabolic Pathways

Biotransformation of Endosulfan

Endosulfan is metabolized in the environment and in biological systems through oxidation and hydrolysis. The primary oxidative metabolite is this compound, which is of high toxicological concern. Hydrolytic pathways lead to the formation of endosulfan diol, which is less toxic and can be further metabolized to other compounds.

G cluster_0 Endosulfan Isomers alpha-Endosulfan alpha-Endosulfan This compound This compound alpha-Endosulfan->this compound Oxidation Endosulfan Diol Endosulfan Diol alpha-Endosulfan->Endosulfan Diol Hydrolysis beta-Endosulfan beta-Endosulfan beta-Endosulfan->this compound Oxidation beta-Endosulfan->Endosulfan Diol Hydrolysis Further Metabolites Further Metabolites Endosulfan Diol->Further Metabolites Metabolism (e.g., Endosulfan ether, lactone) G cluster_gaba GABAergic System Disruption cluster_oxidative Oxidative Stress & Inflammation Endosulfan_Exposure Endosulfan/Endosulfan Sulfate Exposure GABA_Receptor GABA-A Receptor- Chloride Channel Complex Endosulfan_Exposure->GABA_Receptor ROS_Production Increased Reactive Oxygen Species (ROS) Endosulfan_Exposure->ROS_Production Chloride_Influx Decreased Chloride Ion Influx GABA_Receptor->Chloride_Influx Antagonism Neuronal_Hyperexcitability Neuronal Hyperexcitability Chloride_Influx->Neuronal_Hyperexcitability Convulsions Convulsions Neuronal_Hyperexcitability->Convulsions Lipid_Peroxidation Lipid Peroxidation & Protein Carbonylation ROS_Production->Lipid_Peroxidation Antioxidant_Depletion Depletion of Antioxidants (e.g., Glutathione) ROS_Production->Antioxidant_Depletion Inflammatory_Cytokines Increased Pro-inflammatory Cytokines (TNF-α, IL-1β) ROS_Production->Inflammatory_Cytokines Neuronal_Cell_Death Neuronal Cell Death Lipid_Peroxidation->Neuronal_Cell_Death Antioxidant_Depletion->Neuronal_Cell_Death Inflammatory_Cytokines->Neuronal_Cell_Death

References

An In-depth Technical Guide on the Environmental Fate and Transport of Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endosulfan, a legacy organochlorine pesticide, undergoes transformation in the environment to form its primary and most persistent metabolite, endosulfan sulfate.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, a compound of significant toxicological concern due to its persistence and potential for bioaccumulation.[2][3] The document details its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Furthermore, it outlines the experimental protocols employed in its study and presents key quantitative data in a structured format for ease of comparison.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a solid with low water solubility and a low vapor pressure, indicating it is not highly volatile.[4][5] Its octanol-water partition coefficient (Log Kow) suggests a potential for bioaccumulation.[6] A summary of its key properties, alongside its parent isomers for comparison, is presented in Table 1.

Table 1: Physicochemical Properties of Endosulfan Isomers and this compound

Propertyα-Endosulfanβ-EndosulfanThis compoundReference(s)
Molecular Formula C₉H₆Cl₆O₃SC₉H₆Cl₆O₃SC₉H₆Cl₆O₄S[7]
Molecular Weight ( g/mol ) 406.9406.9422.9[4]
Water Solubility (mg/L at 20-22°C) 0.320.330.117 - 0.48[4]
Vapor Pressure (Pa at 25°C) 1.2 x 10⁻²4.0 x 10⁻³1.3 x 10⁻³[5]
Log Kow 4.944.783.62 - 3.64[5][6]
Log Koc 3.6 - 4.484.3 - 4.323.18 - 4.1[5][6]
Henry's Law Constant (atm·m³/mol at 25°C) 0.700.0451.91 x 10⁻⁵[5][6]

Environmental Fate and Transport

Formation and Degradation

This compound is primarily formed in the environment through the oxidation of its parent isomers, α- and β-endosulfan.[8][9] This transformation can be mediated by both biotic (microbial) and abiotic processes.[1][10] this compound is notably more persistent in the environment than the parent endosulfan isomers.[1][11]

3.1.1 Degradation Pathways

The degradation of this compound itself is a slow process. The primary pathways include:

  • Microbial Degradation: A variety of soil microorganisms can biodegrade this compound.[3][8] Some bacteria have been shown to convert endosulfan to this compound, which can then be further metabolized, albeit slowly, to less toxic compounds like endosulfan diol, ether, and lactone.[8][9] However, for some microorganisms, this compound represents a terminal metabolite.[9][12]

  • Photodegradation: Direct photolysis of this compound in the atmosphere may play a role in its degradation, with an estimated half-life of about 4 days for the reaction with hydroxyl radicals.[1] However, data on its photolysis in water and on soil surfaces are conflicting.[13]

Endosulfan Degradation Pathway Endosulfan α- & β-Endosulfan Sulfate This compound Endosulfan->Sulfate Oxidation (Biotic/Abiotic) Diol Endosulfan Diol Endosulfan->Diol Hydrolysis Sulfate->Diol Hydrolysis (Microbial) Further_Metabolites Less Toxic Metabolites (e.g., Ether, Lactone) Diol->Further_Metabolites Further Degradation

Figure 1: Simplified degradation pathway of endosulfan in the environment.
Mobility and Transport

3.2.1 Soil

This compound is considered to have low to moderate mobility in soil.[1][14] Its relatively high organic carbon-water partitioning coefficient (Koc) indicates a strong tendency to adsorb to soil organic matter and clay particles.[6][15] This adsorption reduces its potential for leaching into groundwater.[13][16] However, its persistence means it can remain in the upper soil layers for extended periods.[17][18] Runoff and soil erosion are significant transport mechanisms for particle-bound this compound into aquatic environments.[1]

3.2.2 Water

In aquatic systems, this compound is more resistant to hydrolysis than its parent compounds.[13] It can be introduced into water bodies through atmospheric deposition, spray drift, and runoff.[1] Due to its low water solubility, it tends to partition to suspended solids and sediments.[6]

3.2.3 Air

Similar to its parent compound, this compound has the potential for long-range atmospheric transport.[2][19] While present in the atmosphere, it can be removed via wet and dry deposition.[14]

Bioaccumulation and Bioconcentration

This compound has a moderate potential for bioaccumulation in aquatic organisms.[6][20] The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water.

Quantitative Data Summary

The following tables summarize key quantitative data on the environmental fate of this compound.

Table 2: Half-life of Endosulfan and its Metabolites in Different Environmental Compartments

CompoundCompartmentHalf-life (days)ConditionsReference(s)
α-EndosulfanSoil60 - 433Aerobic[3][10]
β-EndosulfanSoil90 - 800Aerobic[1][3]
This compound Soil 34 - 53 Varies by soil type [21]
Total Endosulfan (α+β+sulfate)Soil270 - 1800+-[2][3]
α-EndosulfanWater (pH 7)22 - 23Hydrolysis[6][11]
β-EndosulfanWater (pH 7)8.3 - 27Hydrolysis[1][6]
This compound Atmosphere ~4 Reaction with OH radicals [1]

Table 3: Sorption Coefficients of Endosulfan and its Metabolites in Soil

CompoundSoil TypeKoc (L/kg)Reference(s)
Endosulfan (isomers)Various350 - 19,953[14]
This compound Various ~1,500 - 12,900 [5][6]

Table 4: Bioconcentration Factors (BCF) for Endosulfan and its Metabolites

OrganismCompoundBCF (L/kg)Reference(s)
Zebra fish (Brachydanio rerio)Total Endosulfan (α+β+sulfate)2650[22]
Yellow tetra (Hyphessobrycon bifasciatus)Total Endosulfan (α+β+sulfate)up to 11,600[23]
Green alga (Pseudokirchneriella subcapitatum)Total Endosulfan2682[24]
Water flea (Daphnia magna)Total Endosulfan3278[24]
Zebra fish embryos/larvaeThis compound 7 - 160 times exposure concentration [20]

Experimental Protocols

A variety of standardized methods are used to assess the environmental fate and transport of this compound.

Sorption-Desorption Studies

The batch equilibrium method is commonly used to determine the sorption and desorption characteristics of this compound in soil.[15][17][25]

Methodology:

  • Soil samples are air-dried and sieved.

  • A known mass of soil is equilibrated with a solution of known this compound concentration in a background electrolyte (e.g., 0.01 M CaCl₂).[15]

  • The mixture is shaken for a predetermined time to reach equilibrium.

  • The suspension is centrifuged, and the supernatant is analyzed for the concentration of this compound.

  • The amount of sorbed this compound is calculated by the difference between the initial and final concentrations in the solution.

  • For desorption, the supernatant is replaced with a fresh background electrolyte solution, and the process is repeated.[15]

Degradation Studies

Laboratory incubation studies are conducted to determine the degradation rate of this compound in soil and water under controlled conditions (e.g., aerobic and anaerobic).[10]

Methodology:

  • Soil or water samples are fortified with a known concentration of this compound.

  • Samples are incubated at a constant temperature and moisture level.

  • Subsamples are collected at various time intervals.

  • The concentration of this compound and its degradation products are determined using appropriate analytical methods.

  • The degradation rate and half-life are calculated using kinetic models, often first-order kinetics.[21][26]

Leaching Studies

Soil column studies are used to evaluate the mobility and leaching potential of this compound.[16][27]

Methodology:

  • Undisturbed or packed soil columns are prepared.

  • A known amount of this compound is applied to the surface of the soil column.

  • The column is leached with a simulated rainfall solution.

  • The leachate is collected at the bottom of the column over time and analyzed for this compound.

  • After the leaching experiment, the soil column can be sectioned and analyzed to determine the distribution of this compound within the soil profile.

Analytical Methods

The determination of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis.[28][29]

Methodology:

  • Extraction: Soil and sediment samples are often extracted with organic solvents like acetone or methylene chloride.[30] Water samples are typically extracted using liquid-liquid extraction with methylene chloride or solid-phase extraction.[11][29]

  • Cleanup: The extracts are cleaned to remove interfering substances. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using Florisil or silica gel.[30]

  • Analysis: The final extract is analyzed by gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS) for confirmation.[28][31][32]

Analytical Workflow for this compound in Soil Sample Soil Sample Collection Extraction Solvent Extraction (e.g., Acetone/Methylene Chloride) Sample->Extraction Cleanup Extract Cleanup (e.g., GPC, Florisil) Extraction->Cleanup Analysis GC-ECD/MS Analysis Cleanup->Analysis Data Data Interpretation (Quantification, Confirmation) Analysis->Data

Figure 2: General experimental workflow for the analysis of this compound in soil samples.

Conclusion

This compound is a persistent and toxic metabolite of the insecticide endosulfan. Its environmental fate is characterized by slow degradation, strong sorption to soil and sediment, and a potential for long-range atmospheric transport and bioaccumulation. Understanding its behavior in the environment is crucial for assessing the long-term risks associated with the historical use of endosulfan and for developing effective remediation strategies for contaminated sites. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and scientists working in environmental science and toxicology.

References

The Enduring Footprint: A Technical Guide to the Persistence of Endosulfan Sulfate in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endosulfan, a legacy organochlorine pesticide, and its primary metabolite, endosulfan sulfate, continue to pose significant environmental concerns due to their persistence and toxicity. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its persistence in soil and water. It is designed to serve as a critical resource for researchers, environmental scientists, and professionals in drug development who are investigating the ecological and health impacts of persistent organic pollutants.

Environmental Fate and Persistence

Endosulfan was commercialized as a mixture of two isomers, α-endosulfan and β-endosulfan. In the environment, these isomers undergo oxidation to form this compound, a metabolite that is often more persistent and possesses comparable toxicity to its parent compounds[1][2][3]. The persistence of this compound is a key factor in its long-term environmental risk.

In Soil: this compound is the major degradation product of endosulfan in soil, primarily formed through biotic metabolism[4]. It is characterized by its high persistence and low mobility, tending to bind to soil particles[4][5]. The degradation of total endosulfan (the sum of α- and β-isomers and this compound) can have a half-life ranging from 9 months to 6 years[2].

In Water: In aquatic environments, the degradation of endosulfan is significantly influenced by pH, with hydrolysis to the less toxic endosulfan diol being a dominant pathway, especially under neutral to alkaline conditions[1][4][6][7]. However, microbial activity in water can also lead to the formation of the more persistent this compound[6][7]. While the parent endosulfan isomers may dissipate from the water column within weeks, this compound is more resistant to degradation in water[5][8].

Quantitative Data on Persistence

The persistence of this compound, often expressed as its dissipation half-life (DT50), varies considerably depending on the environmental matrix and conditions. The following tables summarize quantitative data from various studies.

Table 1: Dissipation Half-Life (DT50) of Endosulfan and this compound in Soil

Soil TypeCompoundDT50 (days)ConditionsReference
Black Soilα-endosulfan72Laboratory conditions[9]
Black Soilβ-endosulfan39Laboratory conditions[9]
Black SoilThis compound39Laboratory conditions[9]
Paddy Soilα-endosulfan56Laboratory conditions[9]
Paddy Soilβ-endosulfan10Laboratory conditions[9]
Paddy SoilThis compound41Laboratory conditions[9]
Red Soilα-endosulfan105Laboratory conditions[9]
Red Soilβ-endosulfan14Laboratory conditions[9]
Red SoilThis compound53Laboratory conditions[9]
Fluvo-aquic Soilα-endosulfan42Laboratory conditions[9]
Fluvo-aquic Soilβ-endosulfan13Laboratory conditions[9]
Fluvo-aquic SoilThis compound34Laboratory conditions[9]
Sandy Loamα-endosulfan35-67Aerobic metabolism study[4]
Sandy Loamβ-endosulfan104-265Aerobic metabolism study[4]
Sandy Loamα-endosulfan105-124Anaerobic metabolism study[4]
Sandy Loamβ-endosulfan136-161Anaerobic metabolism study[4]
General SoilTotal Endosulfan48-77First-order kinetics[9]
Various SoilsThis compound134-164Biodegradation study[10]

Table 2: Half-Life of Endosulfan in Water

Water TypeCompoundHalf-Life (days)ConditionsReference
Natural Riverα-endosulfan~2-[8]
Natural Riverβ-endosulfan4-7-[8]
WaterEndosulfan23pH 7 (Hydrolysis)[1]
WaterEndosulfan25pH 7 (Oxidation)[1]
WaterEndosulfan54pH 5 (Hydrolysis)[1]
WaterEndosulfan51pH 5 (Oxidation)[1]
WaterEndosulfan~7Photolysis[1]

Experimental Protocols

Accurate determination of this compound persistence relies on robust experimental methodologies. Below are generalized protocols for soil and water analysis based on common practices cited in the literature.

Soil Sample Analysis

A standard approach for the determination of endosulfan and its sulfate metabolite in soil involves solvent extraction, cleanup, and analysis by gas chromatography.

1. Sample Preparation:

  • Air-dry soil samples and sieve to remove large debris.

  • Homogenize the sample thoroughly.

2. Extraction:

  • Serially extract a known weight of soil (e.g., 50 g) with acetone by tumbling or shaking[11].

  • Combine the acetone extracts.

3. Liquid-Liquid Partitioning:

  • Add the acetone extract to a separatory funnel containing a saline solution.

  • Partition the analytes into methylene chloride[11][12].

  • Repeat the extraction with fresh methylene chloride.

  • Combine the methylene chloride fractions and dry over anhydrous sodium sulfate[12].

4. Cleanup (if necessary):

  • To remove interfering co-extractives, pass the concentrated extract through a cleanup column. Common options include:

    • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight compounds[11][12].

    • Florisil or Silica Gel Adsorption Chromatography: Separates compounds based on polarity[11].

5. Analysis:

  • Concentrate the final extract and exchange the solvent to hexane[11].

  • Analyze by capillary column gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like endosulfan[11][13].

Water Sample Analysis

The analysis of endosulfan and this compound in water typically involves liquid-liquid extraction followed by gas chromatographic analysis.

1. Sample Collection and Preservation:

  • Collect water samples in clean glass bottles.

  • Store at 4°C and protect from light to minimize degradation.

2. Extraction:

  • Extract a known volume of water with methylene chloride in a separatory funnel[1][14].

  • Repeat the extraction multiple times to ensure quantitative recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

3. Concentration and Analysis:

  • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Analyze the concentrated extract using GC-ECD[1]. The detection limits are typically in the low µg/L range[1].

Visualizing Pathways and Workflows

Degradation and Transformation Pathway

The following diagram illustrates the primary transformation pathways of endosulfan isomers in the environment, leading to the formation of the persistent this compound or the less toxic endosulfan diol.

G cluster_parent Parent Endosulfan Isomers cluster_products Transformation Products cluster_further Further Degradation alpha α-Endosulfan sulfate This compound (Persistent & Toxic) alpha->sulfate Oxidation (Biotic/Abiotic) diol Endosulfan Diol (Less Toxic) alpha->diol Hydrolysis (pH dependent) beta β-Endosulfan beta->sulfate beta->diol ether Endosulfan Ether diol->ether lactone Endosulfan Lactone diol->lactone

Environmental transformation pathways of endosulfan.
Neurotoxic Mode of Action

Endosulfan exerts its acute neurotoxicity by interfering with the central nervous system. It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor-chloride channel complex.

G endosulfan Endosulfan / this compound gaba_receptor GABA-A Receptor-Chloride Channel Complex endosulfan->gaba_receptor Binds to receptor channel_blocked Chloride Ion (Cl-) Influx Blocked gaba_receptor->channel_blocked Causes conformational change neuron Neuron Remains in Excitatory State channel_blocked->neuron convulsions Hyperexcitability & Convulsions neuron->convulsions

Simplified signaling pathway for endosulfan neurotoxicity.
Experimental Workflow for Persistence Studies

The logical flow for a typical laboratory study on the persistence of this compound in soil is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis & Data Processing soil_collection Collect & Characterize Soil spiking Spike Soil with Endosulfan soil_collection->spiking incubation Incubate under Controlled Conditions (Temp, Moisture) spiking->incubation sampling Collect Subsamples Over Time incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup (GPC/Florisil) extraction->cleanup gc_analysis GC-ECD Analysis cleanup->gc_analysis quantification Quantify Residues gc_analysis->quantification kinetics Calculate DT50 quantification->kinetics

Workflow for a soil degradation study.

Conclusion

This compound is a highly persistent and toxic metabolite that poses a long-term risk to soil and water ecosystems. Its formation from parent endosulfan isomers and its resistance to degradation necessitate continued monitoring and research. The data and protocols presented in this guide offer a foundational resource for scientists working to understand and mitigate the environmental impact of this persistent organic pollutant. The variability in reported half-lives underscores the importance of considering specific environmental conditions when assessing the fate and risk of this compound.

References

Bioaccumulation and biomagnification of endosulfan sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of Endosulfan Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan, an organochlorine insecticide, and its primary metabolite, this compound, are persistent environmental contaminants with a high potential for bioaccumulation and biomagnification.[1][2][3][4] This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of this compound, detailing its environmental fate, toxicokinetics, and the analytical methodologies for its detection. Quantitative data from various studies are summarized, and key experimental protocols are described. Furthermore, this guide illustrates the environmental transport and metabolic pathways of endosulfan, as well as its impact on cellular signaling pathways, through detailed diagrams.

Introduction

Endosulfan was a widely used broad-spectrum insecticide and acaricide.[5] Although its use has been banned or restricted globally under the Stockholm Convention due to its toxicity, persistence, and potential for long-range environmental transport, residues of endosulfan and its metabolites continue to be detected in various environmental compartments.[1][3][6] The technical product is a mixture of two stereoisomers, α-endosulfan and β-endosulfan.[7] In the environment and within organisms, these isomers are oxidized to form this compound, a major degradation product that is often more persistent and equally toxic.[1][4][8] The lipophilic nature of endosulfan and this compound contributes to their accumulation in the fatty tissues of organisms, leading to their magnification up the food chain.[3][9]

Environmental Fate and Transport

Endosulfan is semi-volatile and can be transported over long distances in the atmosphere, leading to its presence in remote ecosystems like the Arctic.[1][6] It partitions between air, water, soil, and sediment. In soil, the primary degradation pathway is biotic metabolism, leading to the formation of this compound, which is more persistent than the parent isomers.[8] Runoff and spray drift from agricultural areas are significant sources of endosulfan contamination in aquatic ecosystems.[8] In water, hydrolysis to the less toxic endosulfan diol is a dominant transformation pathway.[8] The combined half-life of endosulfan and this compound in the environment can range from approximately 9 months to 6 years.[1]

cluster_environment Environmental Fate and Transport of Endosulfan Agricultural Application Agricultural Application Atmosphere Atmosphere Agricultural Application->Atmosphere Volatility/Spray Drift Soil Soil Agricultural Application->Soil Deposition Water Water Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Deposition Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Uptake Soil->Water Runoff/Erosion Soil->Biota Uptake Sediment->Water Resuspension

Caption: Environmental pathways of endosulfan contamination.

Quantitative Data on Bioaccumulation and Biomagnification

The bioaccumulation and biomagnification potential of endosulfan and its sulfate metabolite are quantified using several metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF).

Bioconcentration Factor (BCF)

BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water, assuming uptake is from the water only.

OrganismCompound(s)BCF Value (L/kg wet wt.)Reference
Striped mulletα- & β-endosulfan, this compound2,755[8]
Sheepshead minnowα- & β-endosulfan1,146[8]
Zebra fishTotal endosulfan residues2,650[10]
Yellow tetraTotal endosulfan5,670 (ratio-based)[11]
Aquatic invertebrates (various)Endosulfan12 - 600[8][11]
Pseudokirchneriella subcapitatum (algae)Endosulfan2,682[12]
Daphnia magna (water flea)Endosulfan3,278[12]
Bioaccumulation Factor (BAF)

BAF accounts for the uptake of a chemical from all routes of exposure, including water, diet, and sediment.

OrganismCompound(s)BAF Value (wet weight)Reference
Bluegill fishEndosulfan115 - 1,262[8]
Arctic charα- & β-endosulfan, this compound1,690[8]
Salmonα- & β-endosulfan, this compound7,280[8]
Arctic codα- & β-endosulfan, this compound3,260[8]
Eastern oysterTotal endosulfan~600[11]
Daphnia magnaTotal endosulfan~600[11]
Biomagnification Factor (BMF)

BMF is the ratio of the concentration of a chemical in a predator to the concentration in its prey. A BMF greater than 1 indicates biomagnification.

Food Chain LinkCompound(s)BMF ValueReference
Cod to Belugaα- & β-endosulfan, this compound2.2[8]
Salmon to Belugaα- & β-endosulfan, this compound1.5[8]
Cod to Sealsα- & β-endosulfan, this compound0.77[8]
Fish to Sealα-endosulfan>1[13]

Experimental Protocols

The determination of endosulfan and this compound concentrations in biological and environmental samples involves several key steps: sample preparation (extraction and cleanup) and instrumental analysis.

Sample Preparation
  • Extraction: Tissues are typically homogenized and extracted with organic solvents such as hexane, acetone, or acetonitrile to isolate the lipophilic endosulfan and its metabolites.[14][15] For water samples, liquid-liquid extraction with a solvent like methylene chloride is common.[16]

  • Cleanup: The crude extract contains lipids and other interfering substances that must be removed before analysis. Common cleanup techniques include:

    • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent that retains interfering compounds while allowing the analytes of interest to pass through.[15]

    • Gel Permeation Chromatography (GPC): This technique separates molecules based on size, effectively removing large lipid molecules.

    • Acid Treatment: Sulfuric acid can be used to destroy lipids in the extract.[14]

Analytical Methods
  • Gas Chromatography (GC): This is the most common technique for separating endosulfan isomers and this compound.[15]

  • Detectors:

    • Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like endosulfan and is widely used for its detection.[15]

    • Mass Spectrometry (MS): GC-MS and GC-MS/MS provide definitive identification and quantification of the analytes based on their mass-to-charge ratio, offering high specificity and accuracy.[14][15][17]

cluster_workflow Analytical Workflow for this compound Sample_Collection Sample Collection (Tissue, Water, Soil) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Hexane, Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, GPC) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD, GC-MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification cluster_metabolism Metabolic Pathway of Endosulfan Endosulfan Endosulfan (α- and β-isomers) Sulfate This compound (Persistent, Toxic) Endosulfan->Sulfate Oxidation Diol Endosulfan Diol (Less Toxic) Endosulfan->Diol Hydrolysis Other Other Metabolites (e.g., Lactone, Ether) Sulfate->Other Further Metabolism Excretion Excretion Sulfate->Excretion Diol->Other Diol->Excretion Other->Excretion cluster_pathways Signaling Pathways Affected by Endosulfan cluster_neuro Neurotoxicity cluster_cancer Carcinogenesis cluster_dna Genotoxicity Endosulfan Endosulfan GABA_Receptor GABA-gated Chloride Channel Endosulfan->GABA_Receptor Blocks TGF_beta PTP4A3-mediated TGF-β Pathway Endosulfan->TGF_beta Induces ATM_p53 ATM-p53 Pathway Endosulfan->ATM_p53 Affects CNS_Hyperexcitation CNS Hyperexcitation GABA_Receptor->CNS_Hyperexcitation Leads to EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta->EMT DNA_Damage Altered DNA Damage Response ATM_p53->DNA_Damage

References

A Technical Guide to the Toxicological Effects of Endosulfan Sulfate on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Endosulfan, a broad-spectrum organochlorine insecticide, and its primary, more persistent metabolite, endosulfan sulfate, pose significant toxicological risks to non-target organisms.[1][2] This technical guide provides an in-depth review of the toxicological effects of this compound, focusing on its impact on aquatic and terrestrial non-target species. It consolidates quantitative toxicity data, outlines detailed experimental protocols for toxicological assessment, and visualizes key mechanisms of action and experimental workflows. The primary mode of action for endosulfan and its sulfate metabolite involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, leading to neurotoxicity.[3] Additionally, effects such as oxidative stress, endocrine disruption, and damage to vital organs like the liver and kidneys have been documented.[4][5] This document serves as a comprehensive resource for professionals engaged in environmental risk assessment and toxicology.

Mechanism of Action

This compound shares a toxic mechanism with its parent compound, primarily targeting the central nervous system. The main modes of action are:

  • GABA Receptor Antagonism: The primary mechanism of neurotoxicity is the blockage of GABA-gated chloride channels in the central nervous system.[6] GABA is the principal inhibitory neurotransmitter. By antagonizing its function, this compound reduces neuronal inhibition, leading to hyperexcitation, tremors, convulsions, and, at high doses, respiratory failure and death.[3][4][7]

  • Induction of Oxidative Stress: Exposure to endosulfan has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation.[4][8][9][10][11] This imbalance in the cellular redox state can lead to damage to biomolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction in various organs.[8] Studies in fish have noted an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) following exposure, indicating a cellular response to combat oxidative stress.[8][12]

  • Endocrine Disruption: Endosulfan is recognized as an endocrine-disrupting chemical (EDC).[13] It can interfere with the normal functioning of hormones, particularly by exhibiting anti-androgenic activity.[13] Studies have linked exposure to delayed sexual maturity and reduced testosterone levels in males.[13] While it is not considered a potent estrogenic agent, it has been found to affect gene expression in a manner similar to estrogen.[13]

Visualizing Mechanisms of Action

GABAPathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl- Ions GABA_R->Cl_ion Opens Channel No_Inhibition Continuous Depolarization (Hyperexcitation) GABA_R->No_Inhibition Blockage leads to Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds Endosulfan Endosulfan Sulfate Endosulfan->GABA_R Blocks

Caption: this compound's neurotoxic mechanism via GABA-A receptor antagonism.

OxidativeStress Endosulfan This compound Exposure Mitochondria Mitochondria Endosulfan->Mitochondria Impairs Electron Transport Chain ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Antioxidants Antioxidant Defense (SOD, CAT) ROS->Antioxidants Activates Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Causes Antioxidants->ROS Neutralizes

Caption: Pathway of this compound-induced oxidative stress.

Toxicological Effects on Non-Target Organisms

This compound is highly toxic to a wide range of non-target organisms. Its persistence in soil and tendency to partition to organic matter in aquatic ecosystems make it a long-term threat.[1][2]

Aquatic Invertebrates

Aquatic invertebrates are highly susceptible to endosulfan. The toxicity varies considerably among species.

Table 1: Acute Toxicity of Endosulfan and its Metabolites to Aquatic Invertebrates

Species Compound Exposure Duration LC50 / EC50 (µg/L) Reference
Scud (Gammarus lacustris) Endosulfan 96-h 5.8 [14]
Stonefly (Pteronarcys) Endosulfan 96-h 3.3 [14]
Grass Shrimp (Palaemonetes pugio) (adult) Endosulfan 96-h 1.01 [6]
Grass Shrimp (Palaemonetes pugio) (larvae) Endosulfan 96-h 2.56 [6]
Ceriodaphnia dubia Endosulfan 48-h 2.4 (at 30°C)
Hyalella curvispina Endosulfan 48-h 16.4 [15]
Mysids Endosulfan 48-96-h 0.03 - 5

| Oysters | Endosulfan | - | 0.45 - 460 |[6] |

Fish

Endosulfan is classified as very highly toxic to both freshwater and marine fish.[14] The sulfate metabolite is considered to have a toxicity similar to its parent isomers.[16][17]

Table 2: Acute and Chronic Toxicity of this compound to Fish

Species Exposure Duration Endpoint Value (µg/L) Reference
Freshwater Fish
Least Killifish (Heterandria formosa) 96-h LC50 2.1 [18][19]
Mosquitofish (Gambusia affinis) 96-h LC50 2.1 - 3.5 [19]
Sailfin Molly (Poecilia latipinna) 96-h LC50 2.1 - 3.5 [19]
Fathead Minnow (Pimephales promelas) 96-h LC50 2.1 - 3.5 [19]
Fathead Minnow (Pimephales promelas) 260-d (life cycle) NOEC 0.056 [6]
Rainbow Trout (Oncorhynchus mykiss) 96-h LC50 1.5 (technical) [14]
Bluegill Sunfish (Lepomis macrochirus) 96-h LC50 1.2 (technical) [14]
Common Carp (Cyprinus carpio) 96-h LC50 0.10 (technical) [6]
Zebrafish (Danio rerio) 5-d (embryonic) EC50 (touch response) 23 [16]
Marine/Estuarine Fish
Striped Bass (Morone saxatilis) - LC50 0.1 (technical) [6]

| Sheepshead Minnow | 28-d | LOEC (growth) | 0.6 (technical) |[6] |

Note: "technical" refers to data for technical-grade endosulfan, which is a mixture of α- and β-isomers. The toxicity of this compound is comparable.[2][4]

Amphibians

Amphibians are particularly vulnerable to endosulfan due to their permeable skin and aquatic larval stages. Toxicity can be very high, with significant mortality observed even after short-term exposure, sometimes with delayed effects.[20]

Table 3: Acute Toxicity of Endosulfan to Amphibians

Species Exposure Duration Endpoint Value (µg/L) Reference
Leopard Frog (Rana pipiens) 4-d LC50 >60 (97% mortality after 4 additional days in clean water) [20]
American Toad (Bufo americanus) 4-d LC50 120 [20]
Pacific Treefrog (Pseudacris regilla) 4-d LC50 21.6 [20]
Indian Bullfrog (Rana tigrina) 48-96-h LC50 1.8 - 2.0

| African Common Toad (Bufo regularis) | 96-h | LC50 | 730 |[21] |

Mammals

In mammals, this compound is highly toxic via oral and dermal routes. The central nervous system is the primary target, but chronic exposure can also lead to liver and kidney damage.[4][5] Female rats have been shown to be more sensitive to the lethal effects of endosulfan than males.[4][22]

Table 4: Acute Toxicity of Endosulfan to Mammals

Species Route Endpoint Value (mg/kg) Reference
Rat (female) Oral LD50 10 - 23 [4]
Rat (male) Oral LD50 40 - 125 [4]
Rat Oral LD50 18 - 160 [14]
Rat Dermal LD50 78 - 359 [14]
Mouse Oral LD50 7.36 [14]

| Dog | Oral | LD50 | 77 |[14] |

Note: The toxicity of this compound is considered to be very similar to that of the parent endosulfan compound.[4]

Birds

While specific quantitative data for this compound in birds is limited in the available literature, endosulfan is known to cause reproductive and developmental effects in avian species.[23] As a bioaccumulative compound, it poses a risk to birds through the food chain.

Experimental Protocols

Standardized methodologies are crucial for assessing the toxicity of compounds like this compound. The following sections describe generalized protocols based on international guidelines.

Aquatic Toxicity Testing Protocol (Fish Acute 96-h LC50)

This protocol is based on guidelines such as OECD 203 and US EPA OCSPP 850.1075.[24][25]

1. Test Organisms:

  • Select a recommended fish species (e.g., Rainbow Trout, Bluegill Sunfish, Fathead Minnow).[25]

  • Acclimate organisms to test conditions (temperature, water quality) for at least 10-14 days.

  • Use juvenile fish from the same stock, ensuring they are healthy and of a uniform size.

2. Test Conditions:

  • System: Static, semi-static (static-renewal), or flow-through. Flow-through systems are preferred for volatile or unstable substances to maintain constant concentrations.[24][26]

  • Temperature: Maintain a constant, species-appropriate temperature (e.g., 12-17°C for cold water, 20-25°C for warm water species).

  • Loading: Do not exceed a loading density of 0.5-0.8 g of fish per liter of test solution.

  • Test Concentrations: Use a minimum of five test concentrations arranged in a geometric series, plus a control group. A range-finding test may be performed to determine appropriate concentrations.[24]

3. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (if necessary) and then dilute to final test concentrations.

  • Randomly assign fish to test chambers (at least 7-10 fish per chamber).

  • Expose fish for 96 hours. Do not feed organisms during the test.

  • Observe and record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.[24]

  • Measure water quality parameters (pH, dissolved oxygen, temperature) daily.

4. Data Analysis:

  • Calculate the LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis, moving average).[24]

  • Determine the No Observed Effect Concentration (NOEC) if sublethal endpoints are measured.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Exposure Phase (96 hours) cluster_analysis Data Analysis Phase Acclimation 1. Organism Acclimation (10-14 days) RangeFind 2. Range-Finding Test (Optional) Acclimation->RangeFind TestPrep 3. Prepare Test Solutions (5 concentrations + control) RangeFind->TestPrep Exposure 4. Introduce Organisms & Start Exposure TestPrep->Exposure Observe 5. Record Mortality & Effects (24, 48, 72, 96h) Exposure->Observe Monitor 6. Monitor Water Quality (Daily) Exposure->Monitor LC50 7. Calculate LC50 Values (Probit Analysis) Observe->LC50 NOEC 8. Determine NOEC (If applicable) Observe->NOEC Report 9. Final Report LC50->Report NOEC->Report

Caption: Generalized workflow for an acute 96-hour aquatic toxicity test.

Analytical Method for this compound in Biological Samples

This protocol is a generalized summary of methods described in the literature for detecting endosulfan residues.[17][27][28][29][30]

1. Sample Preparation (Extraction and Cleanup):

  • Matrix: Biological samples can include tissue (adipose, liver), blood serum, or milk.[27][28]

  • Extraction: Homogenize the sample and perform a solvent extraction using an organic solvent like hexane or by using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[27][30]

  • Cleanup: The crude extract contains lipids and other interfering substances that must be removed. This is often achieved using Solid-Phase Extraction (SPE) or gel permeation chromatography (GPC).[28]

2. Instrumental Analysis:

  • Technique: The primary analytical technique is Gas Chromatography (GC).

  • Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like endosulfan and is a common choice.[17][28] A Mass Spectrometry (MS) detector provides higher selectivity and confirmation of the analyte's identity.[28][30]

  • Column: A capillary column with a suitable stationary phase is used to separate α-endosulfan, β-endosulfan, and this compound.

3. Quantification and Confirmation:

  • Quantification: Create a calibration curve using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

  • Confirmation (GC-MS): In GC-MS, confirmation is achieved by comparing the retention time and the mass spectrum (including characteristic fragmentation ions) of the analyte in the sample to that of a known standard.[30]

  • Quality Control: Method blanks, spiked samples (for recovery percentage), and duplicate samples should be analyzed to ensure the accuracy and precision of the results.

Summary of Toxicological Profile

The relationship between this compound exposure and its toxicological effects follows a clear progression from molecular interactions to organism-level impacts.

LogicalRelationship cluster_molecular Molecular/Cellular Level cluster_systemic Systemic/Organ Level cluster_organism Organism/Population Level Exposure Exposure to This compound GABA GABA Receptor Inhibition Exposure->GABA ROS ROS Production Exposure->ROS Endocrine Hormone Signaling Disruption Exposure->Endocrine Neuro Neurotoxicity GABA->Neuro Oxidative Oxidative Stress & Organ Damage (Liver, Kidney) ROS->Oxidative Repro Reproductive Toxicity Endocrine->Repro Behavior Behavioral Changes (Hyperexcitability) Neuro->Behavior Lethality Mortality Neuro->Lethality Oxidative->Lethality ReproFail Impaired Reproduction & Development Repro->ReproFail

Caption: Logical progression from exposure to organism-level effects.

Conclusion

This compound, the primary and persistent metabolite of endosulfan, is a highly toxic compound to a wide array of non-target organisms, including invertebrates, fish, amphibians, and mammals. Its primary toxic action via GABA receptor antagonism results in severe neurotoxicity, while secondary mechanisms like oxidative stress and endocrine disruption contribute to a broad spectrum of sublethal and chronic effects. The quantitative data compiled in this guide underscore its potency, with LC50 values for sensitive aquatic species often falling in the low microgram-per-liter range. Given its environmental persistence, the potential for long-term ecological damage remains a significant concern. The standardized protocols outlined herein are essential for the continued monitoring and risk assessment of this hazardous compound.

References

Microbial Degradation of Endosulfan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endosulfan, a broad-spectrum organochlorine insecticide, and its primary metabolite, endosulfan sulfate, pose significant environmental and health risks due to their persistence, toxicity, and bioaccumulation. Microbial degradation offers a promising and eco-friendly approach for the remediation of sites contaminated with these hazardous compounds. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound, detailing the key microorganisms, enzymes, and metabolic routes involved. It further presents a compilation of experimental protocols and quantitative data to aid researchers in this field.

Microbial Degradation Pathways of this compound

The microbial breakdown of endosulfan and its sulfate metabolite primarily proceeds through two main pathways: oxidation and hydrolysis.

  • Oxidative Pathway: This pathway involves the oxidation of the sulfite group of endosulfan to a sulfate group, forming the more persistent and equally toxic this compound.[1][2][3] This conversion is a common initial step in the degradation of endosulfan by many microorganisms. Subsequently, some microbes can further degrade this compound.

  • Hydrolytic Pathway: This pathway involves the hydrolysis of the cyclic sulfite ester bond of endosulfan, leading to the formation of endosulfan diol, a less toxic metabolite.[1][2][3] This is considered a detoxification step. Endosulfan diol can be further metabolized to other less toxic compounds such as endosulfan ether, endosulfan lactone, and endosulfan hydroxyether.[4][5]

The prevalence of either pathway depends on the specific microbial species and environmental conditions.

Key Microorganisms Involved

A diverse range of bacteria and fungi have been identified for their ability to degrade endosulfan and this compound.

Bacteria: Genera such as Pseudomonas, Bacillus, Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, Arthrobacter, Stenotrophomonas, and Rhodococcus have demonstrated the capacity to degrade endosulfan and its metabolites.[4][5][6] For instance, some Bacillus species can convert endosulfan to this compound, while certain Pseudomonas and Klebsiella species have been shown to degrade endosulfan without the production of this compound.[4][5]

Fungi: Fungal genera including Trichoderma, Aspergillus, Fusarium, Mortierella, and Phanerochaete are known to be effective in the degradation of endosulfan.[6][7][8] Trichoderma harzianum, for example, can metabolize endosulfan to this compound and subsequently to endosulfan diol.[7]

Enzymatic Mechanisms

The microbial degradation of this compound is facilitated by specific enzymes. Key enzymes identified include:

  • Phenol Hydroxylase: An enzyme from Trichosporon cutaneum has shown potential to degrade both α-endosulfan and this compound.[9][10]

  • Monooxygenases: Two-component flavin-dependent monooxygenases, such as Ese and Esd, found in soil bacteria, play a crucial role. Ese is capable of degrading endosulfan to endosulfan monoalcohol and this compound to endosulfan hemisulfate.[10][11]

  • Laccase: A bacterial CotA laccase from Bacillus subtilis has been identified for its potential to degrade α-endosulfan.[9][10]

Quantitative Data on this compound Degradation

The efficiency of microbial degradation of endosulfan and its metabolites varies among different species and is influenced by environmental factors. The following tables summarize quantitative data from various studies.

Table 1: Bacterial Degradation of Endosulfan and this compound

Bacterial StrainCompound(s) DegradedDegradation Efficiency (%)Incubation Time (days)Key MetabolitesReference
Klebsiella sp.α- & β-endosulfan90% (α), 85% (β)7Endosulfan diol, Endosulfan lactone, Endosulfan ether[4]
Acinetobacter sp.α- & β-endosulfan90% (α), 90% (β)Not SpecifiedEndosulfan diol, Endosulfan lactone, Endosulfan ether[4]
Alcaligenes sp.α- & β-endosulfan88% (α), 87% (β)Not SpecifiedEndosulfan diol, Endosulfan lactone, Endosulfan ether[4]
Flavobacterium sp.α- & β-endosulfan75% (α), 95% (β)Not SpecifiedEndosulfan diol, Endosulfan lactone, Endosulfan ether[4]
Pseudomonas aeruginosaα- & β-endosulfan>85%16Not Specified[4]
Pandoraea sp.α- & β-endosulfan95-100%18No this compound[4]
Bordetella sp. B9α- & β-endosulfan80% (α), 86% (β)18Endosulfan ether, Endosulfan lactone[4]
Mixed bacterial cultureα- & β-endosulfan73% (α), 81% (β)14Endodiol[6]
Pseudomonas sp. strain IITR01α-endosulfan, this compoundNot specifiedNot specifiedEndosulfan diol, Endosulfan ether, Endosulfan lactone[4]

Table 2: Fungal Degradation of Endosulfan and this compound

Fungal StrainCompound(s) DegradedDegradation Efficiency (%)Incubation Time (days)Key MetabolitesReference
Trichosporon cutaneumα-endosulfan, β-endosulfan, this compound60.36% (α), 70.73% (β), 52.08% (sulfate)Not SpecifiedNot Specified[9][10]
Mortierella sp. strains W8 & Cm1-45α- & β-endosulfan>70% (α), >50% (β)28Endosulfan diol, Endosulfan lactone[6]
Fusarium ventricosumα- & β-endosulfanComplete disappearance12Endosulfan diol, Endosulfan ether
Aspergillus nigerEndosulfanNot specifiedNot specifiedThis compound, Endosulfan diol[2]

Experimental Protocols

This section provides an overview of methodologies for key experiments in the study of microbial degradation of this compound.

Isolation and Enrichment of this compound-Degrading Microorganisms

Objective: To isolate microorganisms from contaminated environments capable of degrading this compound.

Protocol:

  • Sample Collection: Collect soil or sediment samples from sites with a history of endosulfan application.

  • Enrichment Culture:

    • Prepare a mineral salt medium (MSM) with endosulfan or this compound as the sole source of carbon or sulfur. A typical MSM composition (g/L) is: (NH₄)₂SO₄, 2; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001; Na₂HPO₄·12H₂O, 1.5; and KH₂PO₄, 1.5.

    • Add 5 g of the soil/sediment sample to 50 mL of the MSM containing 50 µg/mL of this compound.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C.

    • After 10 days, transfer 5 mL of the enrichment culture to a fresh MSM with this compound and incubate under the same conditions. Repeat this step for several cycles to enrich for potent degraders.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture.

    • Plate the dilutions onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until colonies appear.

    • Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

Analysis of this compound and its Metabolites by GC-MS

Objective: To identify and quantify this compound and its degradation products in microbial cultures.

Protocol:

  • Sample Preparation:

    • Centrifuge the microbial culture to separate the biomass from the supernatant.

    • Extract the supernatant with an equal volume of a solvent mixture like hexane:acetone (80:20) or ethyl acetate by vigorous vortexing.

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A capillary column such as a DB-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 280°C.

      • Oven Temperature Program: An example program is: initial temperature of 120°C, ramp at 20°C/min to 200°C, then ramp at 50°C/min to 270°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Interface Temperature: 300°C.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra by comparing them with authentic standards and the NIST library.

    • Quantify the compounds by creating a calibration curve using standards of known concentrations.

Visualizations

Microbial Degradation Pathways of Endosulfan

Endosulfan_Degradation_Pathways Endosulfan Endosulfan (α and β isomers) Endosulfan_Sulfate This compound (Toxic) Endosulfan->Endosulfan_Sulfate Oxidation (e.g., Monooxygenase) Endosulfan_Diol Endosulfan Diol (Less Toxic) Endosulfan->Endosulfan_Diol Hydrolysis (e.g., Hydrolase) Endosulfan_Monoalcohol Endosulfan Monoalcohol Endosulfan->Endosulfan_Monoalcohol Monooxygenase (Ese) Endosulfan_Hemisulfate Endosulfan Hemisulfate Endosulfan_Sulfate->Endosulfan_Hemisulfate Monooxygenase (Ese) Endosulfan_Ether Endosulfan Ether Endosulfan_Diol->Endosulfan_Ether Endosulfan_Lactone Endosulfan Lactone Endosulfan_Diol->Endosulfan_Lactone Endosulfan_Hydroxyether Endosulfan Hydroxyether Endosulfan_Diol->Endosulfan_Hydroxyether

Caption: Microbial degradation pathways of endosulfan.

Experimental Workflow for Isolation and Analysis

Experimental_Workflow cluster_isolation Isolation of Degrading Microbes cluster_degradation Degradation Study cluster_analysis Analysis of Metabolites Sample_Collection 1. Soil/Sediment Sample (Endosulfan Contaminated) Enrichment 2. Enrichment Culture (MSM + this compound) Sample_Collection->Enrichment Isolation 3. Isolation of Pure Cultures (Agar Plates) Enrichment->Isolation Degradation_Assay 4. Biodegradation Assay (Liquid Culture) Isolation->Degradation_Assay Extraction 5. Solvent Extraction Degradation_Assay->Extraction GCMS_Analysis 6. GC-MS Analysis Extraction->GCMS_Analysis Data_Analysis 7. Identification & Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for isolating and analyzing endosulfan-degrading microbes.

References

Neurotoxicity of Endosulfan Sulfate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan, a legacy organochlorine insecticide, and its primary, persistent metabolite, endosulfan sulfate, are potent neurotoxicants in mammals.[1] Although its use is now widely restricted under the Stockholm Convention, understanding its mechanisms of toxicity remains crucial for environmental health risk assessment and the development of potential therapeutic interventions.[2] This technical guide provides an in-depth analysis of the multifaceted neurotoxicity of this compound. The core mechanism involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor-chloride channel complex, leading to central nervous system (CNS) hyperexcitability, tremors, and convulsions.[3][4] Beyond this primary action, this compound induces significant oxidative stress and neuroinflammation by increasing reactive oxygen species (ROS), depleting endogenous antioxidants, and elevating pro-inflammatory cytokines like TNF-α and IL-1β.[5][6][7] This is coupled with the induction of neuronal apoptosis through caspase-dependent pathways.[8][9] Furthermore, the compound disrupts the integrity of the blood-brain barrier and perturbs multiple neurotransmitter systems, including the serotonergic and dopaminergic pathways.[10][11][12] This document synthesizes quantitative toxicological data, details key experimental protocols, and visualizes the critical molecular pathways involved.

Core Mechanisms of Neurotoxicity

The neurotoxic profile of this compound is complex, stemming from direct receptor interaction, induction of cellular stress, and initiation of cell death pathways.

Antagonism of the GABA-A Receptor

The principal mechanism of acute neurotoxicity for endosulfan and other cyclodiene insecticides is the inhibition of the GABA-A receptor.[3][4] The GABA-A receptor is a ligand-gated chloride ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS. Binding of GABA to its receptor normally causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

This compound acts as a non-competitive antagonist, binding to a site within the chloride channel pore.[13][14] This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[4][14] The resulting failure of synaptic inhibition leads to a state of uncontrolled neuronal firing, manifesting as hyperexcitability, tremors, and tonic-clonic convulsions, which are the hallmark signs of acute endosulfan poisoning.[1][15]

GABAPathway cluster_normal Normal GABAergic Transmission cluster_endo This compound Action GABA GABA Receptor GABA-A Receptor GABA->Receptor Channel_O Chloride Channel (Open) Receptor->Channel_O Channel_B Chloride Channel (Blocked) Cl_Influx Cl- Influx Channel_O->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Endo_S Endosulfan Sulfate Endo_S->Channel_B No_Influx No Cl- Influx Channel_B->No_Influx Excitation Hyperexcitability (Convulsions) No_Influx->Excitation

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Induction of Oxidative Stress and Neuroinflammation

This compound exposure leads to a significant imbalance in the redox state of neuronal cells.[5][6] Studies in rat cortical and hippocampal tissues show an accumulation of ROS, resulting in oxidative damage to key cellular components.[5] This is characterized by increased lipid peroxidation, measured by malondialdehyde (MDA) levels, and a depletion of the primary endogenous antioxidant, glutathione (GSH).[5][16] Concurrently, the expression and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), are markedly reduced.[5][7][16]

This oxidative stress is closely linked to a pro-inflammatory response. Endosulfan activates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] This activation leads to the elevated transcription and expression of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which further contribute to neuronal damage.[5][6][17]

OxidativeStress cluster_ROS Oxidative Stress Cascade cluster_Inflam Inflammatory Cascade Endo_S This compound ROS ↑ Reactive Oxygen Species (ROS) Endo_S->ROS LPO ↑ Lipid Peroxidation (MDA) ROS->LPO GSH ↓ Glutathione (GSH) ROS->GSH Enzymes ↓ SOD, CAT Activity ROS->Enzymes NFkB ↑ NF-κB Activation ROS->NFkB Inflammation Neuroinflammation Cytokines ↑ TNF-α, IL-1β NFkB->Cytokines

Caption: Oxidative stress and inflammatory pathways induced by this compound.

Induction of Neuronal Cell Death

This compound is cytotoxic to neuronal and glial cells, inducing cell death through both apoptosis and necrosis.[8][9][10] At lower concentrations, apoptosis (programmed cell death) is the predominant mechanism. In dopaminergic neuronal cells, endosulfan exposure triggers the activation of initiator caspase-2 and executioner caspase-3.[8] This cascade leads to the proteolytic cleavage and activation of protein kinase C delta (PKCδ), a key step in executing the apoptotic program, which culminates in DNA fragmentation and cell death.[8] At higher concentrations, necrotic cell death becomes more prominent.[6][9]

ApoptosisPathway Endo_S This compound Signal Apoptotic Signaling Endo_S->Signal Casp2 ↑ Caspase-2 Activation Signal->Casp2 Casp3 ↑ Caspase-3 Activation Casp2->Casp3 PKCd PKCδ Cleavage (Activation) Casp3->PKCd DNA_Frag DNA Fragmentation PKCd->DNA_Frag Apoptosis Apoptotic Cell Death DNA_Frag->Apoptosis

Caption: Apoptotic signaling cascade initiated by this compound.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the neurotoxicity of endosulfan and its metabolites.

Table 1: Acute Toxicity of Endosulfan and Metabolites in Mammals

Compound Species Route Sex LD50 Value Citation
Endosulfan (Technical) Rat Oral Female 10 - 23 mg/kg [15]
Endosulfan (Technical) Rat Oral Male 40 - 125 mg/kg [15]
α-Endosulfan Rat Oral Female 76 mg/kg [15]
β-Endosulfan Rat Oral Female 240 mg/kg [15]
This compound Mouse Oral N/A 8 mg/kg [15]
α-Endosulfan Mouse Oral Female 11 mg/kg [15]

| β-Endosulfan | Mouse | Oral | Female | 36 mg/kg |[15] |

Table 2: In Vitro Cytotoxicity of this compound

Cell Line Cell Type Species LC50 Value (µM) Citation
C6 Glial Rat 10.4 - 21.6 [10]
PC12 Neuronal Rat 10.4 - 21.6 [10]
CCF-STTG1 Glial (Astrocytoma) Human 10.4 - 21.6 [10]

| NT2 | Neuronal (Teratocarcinoma) | Human | 10.4 - 21.6 |[10] |

Table 3: NOAEL and LOAEL for Neurological Effects (Oral Exposure)

Compound Species Duration NOAEL LOAEL Effects Noted Citation
Endosulfan Rat (Wistar) Single Dose 1.5 mg/kg 3 mg/kg Increased incidence of neurological signs [18]

| Endosulfan | Rabbit (New Zealand) | Gestational | 0.7 mg/kg/day | 1.8 mg/kg/day | Hyperactivity, convulsions |[18] |

Key Experimental Protocols

Standardized and specialized protocols are essential for evaluating the neurotoxicity of compounds like this compound.

In Vivo Neurotoxicity Assessment (Rodent Model)

This protocol follows general guidelines such as OECD Test Guideline 424 for neurotoxicity studies in rodents.[19]

  • Objective: To assess functional, behavioral, and morphological changes in the nervous system following acute or repeated exposure.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[5][6]

  • Dosing: The test substance (this compound dissolved in a vehicle like corn oil) is typically administered via oral gavage. A range of doses is used to establish a dose-response relationship.[6]

  • Methodology:

    • Acclimatization: Animals are acclimated to laboratory conditions for at least one week.

    • Grouping: Animals are randomized into control (vehicle only) and treatment groups.

    • Administration: The compound is administered daily for a specified period (e.g., 14-90 days).[15][20]

    • Functional Observational Battery (FOB): Animals are systematically observed for clinical signs of toxicity, including changes in posture, gait, presence of tremors, convulsions, and autonomic signs. Observations are made at peak effect time and at regular intervals.[19][21]

    • Motor Activity: Spontaneous motor activity is quantified using an automated open-field apparatus.[15][21]

    • Behavioral Testing: Specific tests for learning and memory (e.g., Morris water maze, pole-climbing avoidance) or anxiety may be performed.[20][22]

    • Euthanasia and Tissue Collection: At the end of the study, animals are euthanized. The brain is perfused and collected for either histopathological examination or biochemical analysis.[21]

    • Analysis: Brain regions (e.g., cortex, hippocampus, striatum) are analyzed for neurotransmitter levels (via HPLC), gene/protein expression (RT-PCR/Western blot), markers of oxidative stress (MDA, GSH assays), and histopathological changes (e.g., neuronal loss, gliosis).[6][23]

InVivoWorkflow start Animal Acclimatization group Randomization into Control & Dose Groups start->group dose Daily Dosing (Oral Gavage) group->dose observe Behavioral & Functional Observation (FOB) dose->observe euthanize Euthanasia & Brain Perfusion observe->euthanize analyze Histopathology & Biochemical Analysis euthanize->analyze end Data Interpretation analyze->end InVitroWorkflow cluster_assays Endpoint Assays seed Seed Neuronal Cells in Multi-Well Plates treat Treat with Endosulfan Sulfate Concentrations seed->treat incubate Incubate for 24-48 Hours treat->incubate assay Perform Endpoint Assays incubate->assay MTT Cell Viability (MTT) Annexin Apoptosis (Annexin V/PI) ROS ROS Detection analyze Data Acquisition & Analysis (LC50, Apoptosis %)

References

Endocrine-Disrupting Effects of Endosulfan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan, a legacy organochlorine pesticide, and its primary and more persistent metabolite, endosulfan sulfate, have been the subject of extensive research due to their adverse effects on human and wildlife health. Classified as a persistent organic pollutant (POP) under the Stockholm Convention, endosulfan and its metabolites exhibit significant endocrine-disrupting properties. This technical guide provides an in-depth overview of the endocrine-disrupting effects of this compound, focusing on its molecular mechanisms, effects on various hormonal axes, and the experimental methodologies used to elucidate these effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, endocrinology, and drug development.

This compound is formed through the oxidation of the two isomers of endosulfan, alpha- and beta-endosulfan. Due to its increased persistence in the environment and comparable toxicity to its parent compounds, this compound is a key focus of toxicological concern. This document will detail its interactions with estrogen, androgen, and thyroid signaling pathways, and its interference with steroidogenesis.

Mechanisms of Action

This compound exerts its endocrine-disrupting effects through multiple mechanisms, including direct interaction with hormone receptors, modulation of hormone synthesis and metabolism, and alteration of signaling pathways that regulate hormonal balance.

Receptor Binding and Modulation

This compound has been shown to interact with several nuclear receptors, acting as an agonist or antagonist, thereby interfering with the normal physiological responses of endogenous hormones.

  • Estrogen Receptor (ER): this compound exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). While its binding affinity is significantly lower than that of the natural ligand, 17β-estradiol, its persistence and potential for bioaccumulation can lead to significant estrogenic effects.[1] In vitro studies have demonstrated that endosulfan can be 10^6 times less potent than 17β-estradiol in cell proliferation assays.[1]

  • Androgen Receptor (AR): Endosulfan and its sulfate metabolite are known to act as androgen receptor antagonists.[2][3] By binding to the AR, they inhibit the action of androgens like testosterone, which can lead to impaired male reproductive development and function.[3] Molecular docking studies have suggested that endosulfan can bind to the ligand-binding site of the AR.[3]

  • Progesterone Receptor (PR): Some studies have indicated that endosulfan and its metabolites can also interfere with progesterone receptor signaling.[4]

Interference with Steroidogenesis

A primary mechanism of this compound's endocrine disruption is its ability to interfere with the biosynthesis of steroid hormones (steroidogenesis). This occurs through the modulation of key enzymes and regulatory proteins in the steroidogenic pathway.

  • Inhibition of Steroidogenic Enzymes: Endosulfan has been shown to inhibit the activity of enzymes crucial for steroid hormone production. For instance, it can inhibit aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[5][6]

  • Disruption of StAR Protein: The Steroidogenic Acute Regulatory (StAR) protein plays a critical role in the rate-limiting step of steroidogenesis, which is the transport of cholesterol into the mitochondria.[7] Endosulfan has been shown to disrupt the expression and function of the StAR protein, leading to decreased steroid hormone production.[8]

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound can disrupt the delicate feedback loops of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function. This can lead to altered secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately affecting gonadal steroid hormone production.[9][10] Studies in male rats have shown that endosulfan exposure can lead to decreased levels of plasma LH, FSH, and testosterone.[9]

Effects on Thyroid Hormone Homeostasis

Evidence suggests that endosulfan and its metabolites can interfere with the thyroid hormone system. This can occur through various mechanisms, including inhibition of thyroid hormone synthesis and metabolism, and interference with thyroid hormone transport and receptor binding.

Quantitative Data on Endocrine-Disrupting Effects of this compound

The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of this compound.

Table 1: In Vitro Receptor Interaction and Transcriptional Activation

Assay TypeReceptorSpecies/Cell LineEndpointThis compound ConcentrationResultReference
Reporter Gene AssayEstrogen Receptor α (ERα)Chinese Hamster Ovary (CHO-K1)REC202.2 x 10⁻⁶ M84% relative estrogenic activity[11]
Competitive BindingAndrogen Receptor (AR)MDA-kb2 cellsAnti-androgenic activityNot specifiedModerate anti-androgenic activity[12]
Transcriptional ActivationPregnane X Receptor (PXR)HepG2 cellsLuciferase activity10 µM12-fold induction of CYP2B6 promoter activity, 6-fold induction of CYP3A4 promoter activity[13]

Table 2: In Vivo Effects on Hormone Levels

SpeciesExposure Route/DoseDurationTissue/MatrixHormoneResultReference
Male Swiss Albino MiceOral gavage (3.5 mg/kg bw/day)7 weeksSerumTestosterone5-fold decrease compared to control[14][15]
Female Swiss Albino MiceOral gavage (3.5 mg/kg bw/day)7 weeksSerumEstrogenSignificant elevation compared to control[14][15]
Male RatsNot specified30 daysPlasmaLH, FSH, TestosteroneProfound decreases[9]
Female Wistar RatsOral gavage (11 mg/kg bw)Not specifiedOvarian tissue-Significant decrease in healthy follicles, significant increase in atretic follicles[16][17]
Female Wistar RatsOral gavage (33 mg/kg bw)Not specifiedOvarian tissue-Fewer healthy follicles, more atretic follicles and corpora lutea[16][17]
Zebrafish EmbryosWaterborne120 hoursWhole body-EC50 for inhibition of touch response: 23 µg/L[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of endocrine-disrupting effects of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled natural ligand for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol (source of ERα) or recombinant human ERα[18]

  • [³H]-17β-estradiol (radioligand)[18]

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[18]

  • Hydroxylapatite (HAP) slurry

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and vials

Procedure:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER. The protein concentration of the cytosol is determined.[18]

  • Binding Reaction: In assay tubes, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein) in the presence of increasing concentrations of the test chemical (this compound) or unlabeled 17β-estradiol (for standard curve).[18]

  • Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The tubes are vortexed and incubated on ice. The HAP is then pelleted by centrifugation, and the supernatant containing the unbound ligand is aspirated.

  • Washing: The HAP pellet is washed multiple times with buffer to remove any remaining unbound radioligand.

  • Quantification: The radiolabeled ligand is eluted from the HAP pellet with ethanol, and the radioactivity is measured using a liquid scintillation counter.[19]

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.[19]

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, particularly testosterone and 17β-estradiol.

Materials:

  • H295R cells (ATCC® CRL-2128™)[20]

  • 24-well or 96-well cell culture plates[20]

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., forskolin for induction, prochloraz for inhibition)[21]

  • Reagents for hormone quantification (e.g., ELISA kits or LC-MS/MS standards)[20][21]

  • Reagents for cell viability assay (e.g., MTT or Live/Dead® assay)[11][22]

Procedure:

  • Cell Culture and Plating: H295R cells are cultured under standard conditions. For the assay, cells are seeded into multi-well plates and allowed to acclimate for 24 hours.[20]

  • Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test chemical (this compound), solvent control, and positive controls. The cells are then incubated for 48 hours.[20]

  • Sample Collection: After the exposure period, the cell culture medium is collected from each well for hormone analysis.[20]

  • Hormone Quantification: The concentrations of testosterone and 17β-estradiol in the collected medium are measured using a validated method such as ELISA or LC-MS/MS.[20][21]

  • Cell Viability Assessment: The viability of the cells in each well is determined using a standard cytotoxicity assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.[22]

  • Data Analysis: Hormone concentrations are normalized to the solvent control. The data are analyzed to determine the concentration-response relationship and to identify the lowest observed effect concentration (LOEC) for changes in hormone production.

Reporter Gene Assay for Transcriptional Activation

This assay is used to determine if a chemical can activate or inhibit the transcriptional activity of a specific nuclear receptor.

Materials:

  • A suitable mammalian cell line (e.g., MCF7-VM7Luc4E2 for ERα, HEK293-ERα-bla)[23]

  • An expression vector for the receptor of interest (if not endogenously expressed)

  • A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase or β-galactosidase)[24]

  • Transfection reagent[25]

  • Test compound (this compound)

  • Reagents for the reporter gene assay (e.g., luciferase substrate)

Procedure:

  • Cell Culture and Transfection: Cells are cultured and then transiently transfected with the receptor expression vector (if necessary) and the reporter plasmid.[25]

  • Exposure: After transfection, the cells are exposed to various concentrations of the test chemical (this compound), a known agonist (positive control), and a solvent control.

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured according to the manufacturer's instructions.

  • Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase) and then expressed as a fold induction over the solvent control. The concentration-response curve is plotted to determine the EC50 (effective concentration for 50% maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of this compound.

Steroidogenesis Pathway and Points of Disruption by this compound

Steroidogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_SER Smooth Endoplasmic Reticulum Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone P450scc (CYP11A1) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Dehydroepiandrosterone DHEA Pregnenolone->Dehydroepiandrosterone 17α-hydroxylase/ 17,20-lyase (CYP17A1) Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase/ 17,20-lyase (CYP17A1) Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Estrone->Estradiol 17β-HSD Cholesterol_outer Cholesterol (Outer Mitochondrial Membrane) StAR StAR Protein Cholesterol_outer->StAR StAR->Cholesterol_mito Cholesterol Transport Endosulfan_Sulfate_StAR This compound Endosulfan_Sulfate_StAR->StAR Inhibition Endosulfan_Sulfate_Aromatase This compound Endosulfan_Sulfate_Aromatase->Androstenedione Inhibition Endosulfan_Sulfate_Aromatase->Testosterone Inhibition

Caption: Steroidogenesis pathway showing key enzymes and the inhibitory effects of this compound on StAR protein and aromatase.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption by this compound

HPG_Axis_Disruption Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) Sex_Steroids Sex Steroids (Testosterone/Estradiol) Gonads->Sex_Steroids Target_Tissues Target Tissues GnRH->Pituitary + LH_FSH->Gonads + Sex_Steroids->Hypothalamus - (Negative Feedback) Sex_Steroids->Pituitary - (Negative Feedback) Sex_Steroids->Target_Tissues Endosulfan_Sulfate This compound Endosulfan_Sulfate->Hypothalamus Disruption Endosulfan_Sulfate->Pituitary Disruption Endosulfan_Sulfate->Gonads Inhibition of Steroidogenesis

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) axis and potential points of disruption by this compound.

Experimental Workflow for In Vitro Endocrine Disruptor Screening

Experimental_Workflow start Test Chemical (this compound) receptor_binding Receptor Binding Assay (ER, AR, etc.) start->receptor_binding steroidogenesis H295R Steroidogenesis Assay start->steroidogenesis reporter_gene Reporter Gene Assay start->reporter_gene data_analysis Data Analysis (IC50, EC50, LOEC) receptor_binding->data_analysis steroidogenesis->data_analysis reporter_gene->data_analysis conclusion Assessment of Endocrine Disrupting Potential data_analysis->conclusion

Caption: A generalized experimental workflow for screening the endocrine-disrupting potential of a chemical like this compound.

Conclusion

This compound is a potent endocrine-disrupting chemical with the ability to interfere with multiple hormonal pathways. Its mechanisms of action are complex, involving direct interactions with hormone receptors, inhibition of key enzymes in steroidogenesis, and disruption of the regulatory HPG axis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for understanding and further investigating the toxicological effects of this persistent environmental contaminant. Continued research into the specific molecular targets and signaling pathways affected by this compound is crucial for a complete assessment of its risks to human and wildlife health and for the development of strategies to mitigate its impact.

References

Endosulfan Sulfate's Aquatic Menace: A Technical Guide to its Acute and Chronic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the acute and chronic toxicity of endosulfan sulfate in aquatic ecosystems has been compiled for researchers, scientists, and drug development professionals. This document provides a thorough analysis of the adverse effects of this persistent environmental contaminant, supported by quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways.

Endosulfan, a legacy organochlorine insecticide, and its principal metabolite, this compound, continue to pose a significant threat to aquatic life due to their persistence and high toxicity.[1][2] this compound is formed through the oxidation of the parent endosulfan isomers and is often the dominant and more persistent compound found in soil and aquatic environments.[2][3] This guide synthesizes available scientific literature to provide a detailed overview of the toxicological profile of this compound in various aquatic organisms.

Executive Summary

This compound is a highly toxic and persistent metabolite of the insecticide endosulfan.[4][5][6] This guide provides an in-depth analysis of its acute and chronic toxicity to a range of aquatic organisms, including fish, invertebrates, amphibians, and algae. Standardized experimental protocols from regulatory bodies like the OECD and EPA are detailed to ensure reproducibility and accurate interpretation of the presented data. The primary neurotoxic mechanism of action, the blockage of GABA-gated chloride channels, is elucidated, along with the metabolic pathways involving cytochrome P450 and the detoxification response mediated by glutathione S-transferases.

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound across various aquatic species. The data is presented to facilitate easy comparison and risk assessment.

Table 1: Acute Toxicity of this compound to Aquatic Vertebrates

SpeciesCommon NameLife StageExposure Duration (hours)EndpointConcentration (µg/L)Reference(s)
Pimephales promelasFathead MinnowJuvenile96LC503.5[4][5][6]
Gambusia affinisMosquitofishAdult96LC502.4[4][5][6]
Heterandria formosaLeast KillifishAdult96LC502.1[4][5][6]
Poecilia latipinnaSailfin MollyAdult96LC502.2[4][5][6]
Danio rerioZebrafishEmbryo/Larva120EC50 (touch response)23[7][8]
Rana pipiensLeopard FrogTadpole96LC501.3 - 120 (for endosulfan)[9]
Bufo americanusAmerican ToadTadpole96LC501.3 - 120 (for endosulfan)[9]
Hyla versicolorGray TreefrogTadpole96LC501.3 - 120 (for endosulfan)[9]

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesCommon NameExposure Duration (hours)EndpointConcentration (µg/L)Reference(s)
Daphnia magnaWater Flea48LC50249 (for α-endosulfan)[10]
Jappa kuteraMayfly Nymph96LC501.2[11]
Penaeus duorarumPink Shrimp96LC500.04 (for endosulfan)[12]
Palaemonetes pugioGrass Shrimp96LC501.3 (for endosulfan)[12]

Table 3: Chronic Toxicity of Endosulfan and its Metabolites to Aquatic Life

SpeciesCommon NameExposure DurationEndpointConcentration (µg/L)Reference(s)
Pimephales promelasFathead Minnow260 daysNOEC0.056 (for endosulfan)[13]
Oncorhynchus mykissRainbow Trout21 daysNOEC (growth)0.05 (for endosulfan)[13]
Danio rerioZebrafish120 hoursNOAEC (tissue)210 ng/g (for this compound)[7]
Chlorella sp.Green Algae-IC5018.8 mg/L[14]

Experimental Protocols

The toxicity data presented in this guide are derived from studies employing standardized methodologies, primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Toxicity Testing in Fish (Adapted from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance, which is the concentration that is lethal to 50% of the test fish over a 96-hour period.[5][9][15][16]

  • Test Organisms: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).[15] Fish are typically in their juvenile stage and are acclimated to the test conditions for at least 12 days.[16]

  • Test Conditions:

    • System: Can be static (no renewal of test solution), semi-static (renewal at 24-hour intervals), or flow-through (constant replacement).[5][15] Flow-through systems are preferred for volatile or unstable substances like endosulfan.[6][17]

    • Temperature: Maintained within a narrow range appropriate for the species (e.g., 10-14°C for rainbow trout).[16]

    • Loading Rate: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen (e.g., ≤ 0.8 g/L for semi-static and ≤ 0.5 g/L for flow-through).[16]

    • Concentrations: A minimum of five concentrations in a geometric series are tested, along with a control group.[9]

  • Procedure:

    • Healthy, acclimated fish are randomly distributed into test chambers.

    • The test substance is introduced to achieve the desired concentrations.

    • Fish are observed for mortality and other signs of toxicity at 24, 48, 72, and 96 hours.[15]

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[9]

experimental_workflow_acute_toxicity acclimation Acclimation of Test Organisms (e.g., Juvenile Fish) test_prep Preparation of Test Solutions (Geometric Series of Concentrations) acclimation->test_prep exposure 96-hour Exposure (Static, Semi-Static, or Flow-through) acclimation->exposure test_prep->exposure observation Observation at 24, 48, 72, 96h (Mortality, Sub-lethal Effects) exposure->observation data_analysis Data Analysis (LC50 Calculation) observation->data_analysis GABA_receptor_antagonism cluster_normal Normal Neuronal Inhibition cluster_toxic This compound Interference GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor binds Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel activates Chloride_Influx Chloride Influx Chloride_Channel->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Endosulfan_Sulfate This compound Blocked_Channel Chloride Ion Channel (Blocked) Endosulfan_Sulfate->Blocked_Channel blocks Hyperexcitation Neuronal Hyperexcitation (Neurotoxicity) Blocked_Channel->Hyperexcitation metabolic_pathway Endosulfan Endosulfan CYP450 Cytochrome P450 (Oxidation) Endosulfan->CYP450 Bioactivation Endosulfan_Sulfate This compound (Persistent, Toxic) GST Glutathione S-Transferase (Conjugation) Endosulfan_Sulfate->GST Detoxification CYP450->Endosulfan_Sulfate Conjugate Endosulfan-Glutathione Conjugate (More water-soluble, less toxic) GST->Conjugate Glutathione Glutathione Glutathione->GST Excretion Excretion Conjugate->Excretion

References

The Ubiquitous Contaminant: A Technical Guide to the Occurrence of Endosulfan Sulfate in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide that has been used extensively in agriculture worldwide.[1] The technical product is a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a ratio of approximately 7:3.[1][2] While the use of endosulfan has been banned or restricted in many countries due to its toxicity and persistence, its legacy continues to impact the environment.[1] A primary reason for this is its transformation into endosulfan sulfate, a major and more persistent metabolite.[1][3][4][5] This technical guide provides an in-depth overview of the occurrence of this compound in various environmental compartments, detailing its formation, detection, and the concentrations reported in scientific literature.

Formation and Degradation of this compound

Endosulfan in the environment is subject to transformation through both biotic and abiotic processes.[4][5] The primary degradation pathways are oxidation and hydrolysis.[6] Biodegradation by soil microorganisms is a significant process, where endosulfan isomers are oxidized to form this compound.[3][7] This metabolite is notably more resistant to further degradation than its parent compounds.[1][3][4][5] In aquatic environments, hydrolysis is a more dominant pathway, leading to the formation of the less toxic endosulfan diol.[3][8]

G cluster_0 Endosulfan Isomers α-Endosulfan α-Endosulfan This compound This compound α-Endosulfan->this compound Oxidation (Biotic) Endosulfan Diol Endosulfan Diol α-Endosulfan->Endosulfan Diol Hydrolysis β-Endosulfan β-Endosulfan β-Endosulfan->this compound Oxidation (Biotic) β-Endosulfan->Endosulfan Diol Hydrolysis Further Metabolites Further Metabolites Endosulfan Diol->Further Metabolites Metabolism G Sample_Collection Environmental Sample (Soil, Water, Sediment, Air) Extraction Extraction (LLE, SPE, MSPD) Sample_Collection->Extraction Cleanup Cleanup (e.g., Florisil column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Analysis (GC-ECD, GC-MS) Concentration->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Endosulfan sulfate residues in agricultural products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Endosulfan Sulfate Residues in Agricultural Products

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide and acaricide that has been used extensively in agriculture worldwide.[1][2] It exists as a mixture of two stereoisomers, α-endosulfan and β-endosulfan, typically in a 7:3 ratio.[1][3] In the environment, as well as in plant and animal tissues, endosulfan is oxidized to form its primary metabolite, this compound.[4][5]

Due to its acute toxicity, potential for bioaccumulation, persistence in the environment, and role as an endocrine disruptor, a global ban on the manufacture and use of endosulfan was implemented under the Stockholm Convention in 2011.[6] However, this compound is often more persistent than its parent isomers.[2][4] Consequently, despite the ban, residues of endosulfan and particularly this compound can still be detected in soils with a history of its application and may be taken up by crops, posing a continued risk to human health and the environment.[2][7][8]

This technical guide provides a comprehensive overview of this compound residues in agricultural products, focusing on its formation, residue levels, analytical methodologies for its detection, and toxicological significance, intended for researchers, scientists, and professionals in related fields.

Metabolism and Environmental Fate

Endosulfan released into the environment undergoes transformation through biotic and abiotic processes. The primary metabolic pathway involves the oxidation of the sulfite group to a sulfate, forming this compound. This conversion can occur in soil, on plant surfaces, and within animal systems.[4][5] A secondary pathway is hydrolysis, which breaks down endosulfan to the less toxic endosulfan diol.[4][5] this compound exhibits toxicity similar to the parent compound and is generally more persistent, making it a key compound of concern in residue monitoring.[3][4]

cluster_0 Endosulfan Isomers cluster_1 Metabolites A α-Endosulfan C This compound (Toxic, Persistent) A->C Oxidation D Endosulfan Diol (Less Toxic) A->D Hydrolysis B β-Endosulfan B->C Oxidation B->D Hydrolysis caption Metabolic Pathways of Endosulfan.

Caption: Metabolic Pathways of Endosulfan.

Quantitative Data on Residue Levels

The concentration of this compound in agricultural products is highly variable, depending on historical use, crop type, and environmental conditions. Data from supervised trials and monitoring studies indicate that this compound can constitute a significant portion of the total residue.

Table 1: Examples of Endosulfan and this compound Residues in Agricultural Commodities

CommodityApplication Rateα & β Endosulfan (ppm)This compound (ppm)Total Residue (ppm)Source
Cottonseed 1 lb a.i./acre0.200.050.25[9]
Cottonseed 3 lb a.i./acre0.800.361.16[9]
Cotton Hulls 3 lb a.i./acre1.000.101.10[9]
Crude Cottonseed Oil 3 lb a.i./acre0.240.040.28[9]
Okra Fruit (0 days) 0.5 kg a.i./ha0.45 (Total α+β)0.040.49[10]
Okra Fruit (7 days) 0.5 kg a.i./ha0.04 (Total α+β)0.030.07[10]
Cucumber (Indoor, 15d) 20 mg/kg soilNot specifiedNot specified7.8[8]
Cucumber (Indoor, 15d) 40 mg/kg soilNot specifiedNot specified14.5[8]
Lettuce, Cauliflower, Cabbage Not specifiedEndosulfan B majority25% to 50% of totalNot specified[9]

Note: "Total Residue" is generally defined as the sum of α-endosulfan, β-endosulfan, and this compound.[11]

Maximum Residue Limits (MRLs)

Regulatory bodies have established MRLs for endosulfan in various food commodities. The residue definition for compliance with MRLs typically includes the sum of α- and β-isomers and this compound.[11] Following the global ban, many jurisdictions are lowering these MRLs to the limit of quantification (LOQ).[12][13][14]

Table 2: Selected Codex Alimentarius MRLs for Endosulfan

Commodity CodeCommodity NameMRL (mg/kg)Residue Definition Note
AO02000Tea, Green, Black10Sum of isomers and sulfate
SO0691Cotton seed0.3Sum of isomers and sulfate
VC0424Cucumber1Sum of isomers and sulfate
FB0275Tomato0.5Sum of isomers and sulfate
SO0448Soya bean (dry)1Sum of isomers and sulfate
MM0095Meat0.2 (fat)Sum of isomers and sulfate
ML0106Milks0.01Sum of isomers and sulfate

Source: Codex Alimentarius Pesticide Database.[11]

Experimental Protocols for Residue Analysis

The accurate determination of this compound residues requires robust analytical methods involving sample extraction, cleanup, and instrumental analysis.

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to efficiently extract the analytes from the complex food matrix and remove interfering substances.[15][16]

  • Liquid-Liquid Extraction (LLE): A traditional method where samples are homogenized and extracted with an organic solvent mixture (e.g., benzene/isopropanol or hexane/acetone).[9][17] The extract is then partitioned with an immiscible solvent to separate the analytes.

  • Solid-Phase Extraction (SPE): SPE is commonly used for cleanup.[15][18] The crude extract is passed through a cartridge containing a solid adsorbent (e.g., Florisil, silica, or alumina) that retains interfering matrix components while allowing the endosulfan residues to be eluted with a suitable solvent.[19]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a prevalent method for pesticide residue analysis in food.[20][21]

    • Extraction: A homogenized sample (e.g., 10-15 g) is vigorously shaken with acetonitrile in a centrifuge tube containing salts, typically magnesium sulfate (MgSO₄) to remove water and sodium acetate (NaOAc) or sodium citrate for buffering.

    • Cleanup (Dispersive SPE): An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. For fatty matrices, this often includes primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water. The tube is shaken and then centrifuged.

    • The final supernatant is collected for analysis.[20]

Instrumental Analysis

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques for the quantification of this compound.

  • Gas Chromatography (GC):

    • Detector: Historically, an Electron Capture Detector (ECD) was used due to its high sensitivity to halogenated compounds like endosulfan.[15] However, GC coupled with Mass Spectrometry (GC-MS or GC-MS/MS) is now preferred for its superior selectivity and confirmation capabilities.[18][20][22]

    • Typical Protocol:

      • Injection: A 1-2 µL aliquot of the final extract is injected.

      • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium.

      • Oven Temperature Program: A gradient program is used to separate the analytes, for example, starting at 90°C, ramping to 180°C, and then to 280°C.

      • MS Detection: Operated in either selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for GC-MS/MS to achieve high sensitivity and selectivity.[19] Characteristic ions for this compound include m/z 386, 388, and 422.[19][22]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an effective alternative, particularly for complex matrices.[21][23][24]

    • Typical Protocol:

      • Column: A reverse-phase C18 column is commonly used.[23]

      • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with ammonium acetate) and organic solvents (e.g., acetonitrile and/or methanol).[23]

      • Ionization: Electrospray ionization (ESI) in negative mode or atmospheric pressure chemical ionization (APCI) is employed.[23][24]

      • MS/MS Detection: Operated in MRM mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.

A 1. Sample Collection (e.g., Fruits, Vegetables) B 2. Homogenization (e.g., Blending with dry ice) A->B C 3. Extraction (QuEChERS) (Acetonitrile + Salts) B->C D 4. Centrifugation C->D E 5. Cleanup (dSPE) (Supernatant + Sorbents like PSA, C18) D->E F 6. Centrifugation E->F G 7. Final Extract Preparation (Solvent exchange, concentration) F->G H 8. Instrumental Analysis (GC-MS/MS or LC-MS/MS) G->H I 9. Data Quantification & Confirmation H->I caption Typical Analytical Workflow for Endosulfan Residue Analysis.

Caption: Typical Analytical Workflow for Endosulfan Residue Analysis.

Toxicological Significance

Endosulfan is a neurotoxin in both insects and mammals.[6] Its primary mechanism of action is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system.[6] By blocking the inhibitory action of GABA, endosulfan leads to CNS stimulation, hyperexcitability, and convulsions.[5] Studies have shown that this compound exhibits a toxicity profile very similar to that of its parent compound.[3] Therefore, from a risk assessment perspective, it is crucial to consider the combined residues of the parent isomers and the sulfate metabolite.

A Endosulfan / this compound B Binds to GABA-A Receptor A->B C Inhibition of GABA-gated Cl- Channel B->C D Reduced Neuronal Hyperpolarization C->D E CNS Hyperexcitability (Tremors, Convulsions) D->E caption Simplified Signaling Pathway for Endosulfan Neurotoxicity.

Caption: Simplified Signaling Pathway for Endosulfan Neurotoxicity.

Conclusion

This compound is a toxic and persistent metabolite of the banned insecticide endosulfan. Its continued presence in agricultural soils creates a potential pathway for contamination of food products. This guide has outlined the formation, prevalence, and regulatory limits of this compound residues. Furthermore, it has provided detailed protocols for modern analytical techniques, such as QuEChERS sample preparation followed by GC-MS/MS or LC-MS/MS analysis, which are essential for the sensitive and specific monitoring of these residues. Given that the toxicity of this compound is comparable to the parent compound, its inclusion in residue definitions and risk assessments is critical for ensuring food safety and protecting public health. Continuous monitoring and research are necessary to understand the long-term fate of these residues in the agroecosystem.

References

Global Distribution and Long-Range Transport of Endosulfan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan, a legacy organochlorine pesticide, and its primary and more persistent metabolite, endosulfan sulfate, continue to be of significant environmental and toxicological concern. Despite global restrictions on its use under the Stockholm Convention, the semi-volatile nature and environmental persistence of endosulfan and its sulfate metabolite facilitate their long-range atmospheric and oceanic transport, leading to widespread global distribution, including in remote ecosystems such as the Arctic.[1][2][3][4] This technical guide provides an in-depth overview of the global distribution of this compound, details the experimental protocols for its detection and quantification in various environmental matrices, and illustrates the key signaling pathways disrupted by this compound.

Global Distribution and Environmental Concentrations

This compound is ubiquitously detected in various environmental compartments across the globe, often at concentrations comparable to or exceeding its parent isomers, α- and β-endosulfan.[4] Its presence in remote regions far from direct application sites is a testament to its long-range transport potential.[1][2][3][4] The following tables summarize the reported concentrations of this compound in different environmental matrices.

Table 1: this compound Concentrations in Air
Geographic LocationConcentration Range (pg/m³)NotesReference
Global AtmosphereOne of the most abundant OC pesticidesCapable of long-range transport[1][2][3]
ArcticRoutinely detectedOne of the most abundant pesticides after HCHs[1]
Southern Ocean to Arctic Ocean4.16 ng/m³ (4160 pg/m³)-[5]
South Florida, USA (near agricultural area)Mean: 0.52 - 17 ng/m³ (520 - 17000 pg/m³)Higher concentrations closer to agricultural sources[6]
China (around a contaminated site)Mean: 0.83 - 2.48 ng/m³ (830 - 2480 pg/m³)Seasonal variations observed[6]
Table 2: this compound Concentrations in Water
Water Body TypeConcentration RangeNotesReference
Drinking WaterDetection limit: 0.015 µg/LWHO information[7]
River and Wastewater2 ng/L (ppt) - 5.6 µg/LVaries with proximity to sources[8][9]
Arctic Ocean (surface seawater)<0.1 - 8.8 pg/L (for α-endosulfan)Atmosphere is a major source[1][3]
Remote European Mountain LakesPresent, with higher concentrations in superficial watersIndicative of past inputs[10]
Fish Pond WaterLOD: 0.04–1.06 µg/LDLLME-GC-MS method[11]
Table 3: this compound Concentrations in Soil and Sediment
Location/Soil TypeConcentration RangeNotesReference
Global SoilsOften the dominating endosulfan compoundHalf-life of combined residues can be up to 6 years[12]
Chinese Agricultural Soil (2004)Geometric Mean: 47 pg/g dwOriginated from parent isomers[7][13]
China (around a contaminated site)Mean: 1.03 - 6.53 ng/g dwSeasonal variations observed[6]
Remote Mountain Lake SedimentsDetectedIndicates long-range transport and deposition[2][3]
Table 4: this compound Concentrations in Biota
OrganismTissueConcentration RangeNotesReference
Fish (from agricultural areas)Whole bodyUp to 310 ng/g w.w. (total endosulfan)-[14]
Fish (from remote areas)Whole body< 10 ng/g w.w. (total endosulfan)-[14]
Invertebrates (around a contaminated site)Whole body401 - 4354 ng/g lipid weight (total endosulfan)-[6]
Chicken (around a contaminated site)Gizzard, Heart, Liver, Meat212 - 699 ng/g lipid weight (total endosulfan)-[6]
Beluga WhaleBlubber0.31 - 0.86 ng/g lipid weightCanadian Arctic[15]
Ringed SealBlubber0.19 - 0.32 ng/g lipid weightCanadian Arctic[15]

Experimental Protocols

The accurate determination of this compound in environmental matrices requires robust analytical methodologies, typically involving extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) are the most common techniques.

General Workflow for this compound Analysis

experimental_workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_cleanup 3. Cleanup cluster_analysis 4. Instrumental Analysis Air Air SPE Solid-Phase Extraction (SPE) Air->SPE Water Water Water->SPE LLE Liquid-Liquid Extraction (LLE) Water->LLE Soil Soil/Sediment QuEChERS QuEChERS Soil->QuEChERS Soxhlet Soxhlet Extraction Soil->Soxhlet Biota Biota Biota->QuEChERS Biota->Soxhlet Florisil Florisil Column SPE->Florisil LLE->Florisil GPC Gel Permeation Chromatography (GPC) QuEChERS->GPC SilicaGel Silica Gel Soxhlet->SilicaGel GC_ECD GC-ECD Florisil->GC_ECD GC_MS GC-MS SilicaGel->GC_MS GC_MSMS GC-MS/MS GPC->GC_MSMS

Caption: General experimental workflow for this compound analysis.
Detailed Methodologies

1. Sample Preparation: Extraction and Cleanup

  • Water Samples:

    • Solid-Phase Extraction (SPE): A common method involves passing a known volume of water through a C18 cartridge. The analytes are then eluted with an organic solvent mixture, such as n-hexane and diethyl ether.[2]

    • Liquid-Liquid Extraction (LLE): Methylene chloride is frequently used to extract endosulfan and its metabolites from water samples.[7]

  • Soil and Sediment Samples:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with acetonitrile followed by a cleanup step using a combination of sorbents like primary secondary amine (PSA) and magnesium sulfate.

    • Soxhlet Extraction: A classical method using a solvent like acetone or a hexane/acetone mixture.[16]

  • Air Samples:

    • High-volume air samplers with polyurethane foam (PUF) plugs or XAD-2 resin filters are used to trap airborne this compound.[9] The trapped compounds are then solvent-extracted.

  • Biota Samples:

    • Homogenized tissue samples are typically extracted with organic solvents. A cleanup step is crucial to remove lipids and other interferences. This can be achieved using techniques like gel permeation chromatography (GPC) or Florisil column chromatography.[8]

2. Instrumental Analysis: GC-MS/MS

  • Gas Chromatography (GC): A capillary column, such as an HP-5MS, is used to separate the analytes. The oven temperature is programmed to achieve optimal separation of endosulfan isomers and the sulfate metabolite.

  • Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for the quantification of this compound.

A representative GC-MS/MS protocol for the analysis of this compound in human serum is as follows:[2]

  • Extraction: Solid-phase extraction with a C18 cartridge.

  • Elution: n-hexane-diethyl ether mixture (80:20).

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: Programmed from 90°C to 280°C.

  • Oven Program: Starts at 60°C, ramped to 300°C.

  • MS Mode: Multiple Reaction Monitoring (MRM) for specific parent-to-product ion transitions.

Signaling Pathways and Toxicological Mechanisms

This compound, like its parent compound, is a neurotoxin and an endocrine disruptor.[12] Its toxicity stems from its interaction with several key biological pathways.

Neurotoxicity: GABA Receptor Antagonism

The primary mechanism of neurotoxicity for endosulfan and its sulfate metabolite is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel.[1][12][14] By blocking the influx of chloride ions into neurons, this compound inhibits the hyperpolarizing, inhibitory effect of GABA, leading to central nervous system hyperexcitability, convulsions, and paralysis.[14]

GABA_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_Receptor binds to Cl_influx Chloride (Cl-) Influx GABA_Receptor->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Endosulfan_Sulfate This compound Endosulfan_Sulfate->GABA_Receptor blocks

Caption: this compound's antagonism of the GABA-A receptor.
Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC).[12][17][18] It can interfere with the endocrine system through multiple mechanisms:

  • Anti-androgenic Effects: Studies have shown that endosulfan can act as an anti-androgen, potentially by competing with androgens for binding to the androgen receptor.[12][18]

  • Xenoestrogenic Activity: Endosulfan can mimic the effects of estrogen, a phenomenon known as xenoestrogenicity.[12] This can disrupt normal hormonal balance and affect reproductive health.

endocrine_disruption cluster_androgen Androgen Signaling cluster_estrogen Estrogen Signaling Androgen Androgen Androgen_Receptor Androgen Receptor Androgen->Androgen_Receptor binds to Gene_Expression_A Androgenic Gene Expression Androgen_Receptor->Gene_Expression_A activates Endosulfan_Sulfate_A This compound Endosulfan_Sulfate_A->Androgen_Receptor inhibits Estrogen_Receptor Estrogen Receptor Gene_Expression_E Estrogenic Gene Expression Estrogen_Receptor->Gene_Expression_E Endosulfan_Sulfate_E This compound Endosulfan_Sulfate_E->Estrogen_Receptor binds to & activates (mimics estrogen)

Caption: Endocrine disrupting mechanisms of this compound.
Oxidative Stress and DNA Damage Response

Recent studies suggest that endosulfan can induce oxidative stress and trigger DNA damage response pathways. Research in human leukemia cells has implicated the ATM-p53 signaling pathway in response to endosulfan-induced DNA damage.[19]

dna_damage_pathway Endosulfan_Sulfate This compound ROS Reactive Oxygen Species (ROS) Production Endosulfan_Sulfate->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM ATM Kinase (activated) DNA_Damage->ATM p53 p53 (phosphorylated) ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed ATM-p53 signaling pathway in response to endosulfan.

Conclusion

This compound is a persistent and globally distributed environmental contaminant with significant neurotoxic and endocrine-disrupting properties. Its long-range transport ensures its presence even in pristine environments, posing a continued risk to ecosystems and human health. The standardized and sensitive analytical methods outlined in this guide are crucial for monitoring its environmental fate and exposure levels. Furthermore, understanding the molecular mechanisms of its toxicity, particularly its effects on the GABAergic system, endocrine signaling, and DNA damage response, is essential for risk assessment and the development of potential therapeutic strategies for exposed populations. Continued research and global monitoring are imperative to fully comprehend and mitigate the long-term impacts of this hazardous compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Endosulfan Sulfate in Food Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan is a legacy organochlorine pesticide that has been widely used in agriculture. Its primary and most persistent metabolite, endosulfan sulfate, is of significant toxicological concern and regulatory scrutiny. Accurate and sensitive quantification of this compound in various matrices, particularly in food products, is crucial for ensuring food safety and assessing environmental contamination. While gas chromatography (GC) has traditionally been employed for this analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high selectivity and sensitivity, especially in complex sample matrices.[1][2] This application note provides a detailed protocol for the determination of this compound in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and effectiveness.[3][4]

Materials:

  • Homogenized food sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some applications, the extract may be diluted with deionized water prior to injection.[4]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. A starting point could be 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for this compound.[2]

  • Multiple Reaction Monitoring (MRM): The selection of precursor and product ions is critical for selectivity and sensitivity. While optimal transitions should be determined empirically on the specific instrument, the following are commonly reported transitions for this compound (Note: some are from GC-MS but can be a starting point for LC-MS/MS optimization):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound420.8384.8194.9
  • Collision Energy (CE) and other parameters: These should be optimized for each transition to achieve the best signal intensity.

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies.

MatrixMethodLOD/LOQ (µg/kg)Recovery (%)RSD (%)Linearity (r²)Reference
Olive OilGC-MS/MSNot Specified84 - 908 - 120.9985[5]
StrawberriesGC-ECDLOD: 0.007, LOQ: 0.01374.6 - 115.45.9 - 21>0.99[6]
WaterLC-MS/MSLOD: 3 ng/L50 - 144Not SpecifiedNot Specified[7]
Human SerumLC-MS/MSLOQ: 0.117 ng/mLNot SpecifiedNot Specified>0.99[2]
Green OnionLC/MS/MSNot Specified88 - 104< 8> 0.99
Fruits & VegetablesLC-MS/MSLOQ: 1070 - 110Not Specified>0.99[8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Food Sample Extraction 2. Acetonitrile Extraction with Salts Homogenization->Extraction Add ACN & salts Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA/C18) Centrifugation1->dSPE Transfer supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration Centrifugation2->Filtration Collect supernatant LC_Separation 7. Chromatographic Separation (C18 Column) Filtration->LC_Separation Inject into LC-MS/MS MS_Detection 8. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification 9. Quantification using Calibration Curve MS_Detection->Quantification Reporting 10. Reporting of Results Quantification->Reporting

Figure 1. Experimental workflow for the analysis of this compound.

validation_pathway Start Method Development Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (RSD) Start->Precision Specificity Specificity / Selectivity Start->Specificity LOD_LOQ LOD & LOQ Start->LOD_LOQ Matrix_Effects Matrix Effects Start->Matrix_Effects Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD_LOQ->Validated_Method Matrix_Effects->Validated_Method

Figure 2. Key parameters for LC-MS method validation.

References

Application Notes and Protocols for Endosulfan Sulfate Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide detailed protocols for the sample preparation of endosulfan sulfate from various matrices, tailored for researchers, scientists, and professionals in drug development. The following sections offer step-by-step methodologies for established extraction techniques, a comparative data summary, and visual workflows to guide laboratory procedures.

Introduction

Endosulfan is a legacy organochlorine pesticide and persistent organic pollutant. Its metabolite, this compound, is of significant toxicological concern due to its persistence in the environment and potential for bioaccumulation. Accurate quantification of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. Effective sample preparation is a critical prerequisite for sensitive and reliable analysis by chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). This document outlines several robust methods for the extraction and cleanup of this compound from complex matrices.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation technique is dependent on the matrix, desired limit of detection, and available instrumentation. The following table summarizes the performance of various methods for the analysis of this compound.

TechniqueMatrixAnalytical MethodRecovery (%)LODLOQReference
LLE Human BloodGC-ECD921.0 ng/mL-[1][2]
SPE Human SerumGC-MS/MS93.4 - 99.76 - 19 pg/mL-[3][4]
SPE Surface WaterGCxGC-ToF-MS75 - 1160.38 - 17.96 ng/mL1.18 - 54.43 ng/mL[5][6]
QuEChERS TomatoGC-ITMS71 - 111--[7]
QuEChERS LettuceGC-MS---
MSPD HoneybeesGC-NPD-ECD96.5 - 106.80.005 µg/kg-[8]
PLE SoilGC-ECD>80--[9]
DLLME Fish Pond WaterGC-MS88.5 - 94.90.04 - 1.06 µg/L0.12 - 3.53 µg/L[5][10]

LOD: Limit of Detection, LOQ: Limit of Quantification, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe, MSPD: Matrix Solid-Phase Dispersion, PLE: Pressurized Liquid Extraction, DLLME: Dispersive Liquid-Liquid Microextraction. Recovery, LOD, and LOQ values are highly matrix and instrument dependent.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for this compound in Human Blood

This protocol is adapted for the extraction of endosulfan and its metabolites from human blood samples for analysis by GC-ECD.[1][2]

Materials:

  • Whole blood sample

  • Sulfuric acid (H₂SO₄), 60%

  • Hexane, pesticide residue grade

  • Acetone, pesticide residue grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge tubes, glass, 15 mL

  • Vortex mixer

  • Centrifuge

  • Water bath

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of whole blood into a 15 mL glass centrifuge tube.

  • Cool the sample in an ice bath to 10°C.

  • Slowly add 1 mL of 60% sulfuric acid to the blood sample while vortexing. Maintain the temperature at 10°C.

  • Add 5 mL of a hexane:acetone (9:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane/acetone) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of the hexane:acetone mixture.

  • Combine the organic extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen in a water bath at 40°C.

  • The extract is now ready for GC-ECD analysis.

Solid-Phase Extraction (SPE) for this compound in Water

This protocol describes the extraction and concentration of this compound from water samples using C18 SPE cartridges, suitable for GC or LC analysis.

Materials:

  • Water sample (e.g., 1 L)

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Dichloromethane, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge, followed by 5 mL of dichloromethane, and then 10 mL of methanol.

    • Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying:

    • Dry the cartridge under vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 10 mL of a dichloromethane:ethyl acetate (1:1, v/v) mixture through the cartridge at a slow, dropwise rate.

  • Drying and Concentration:

    • Collect the eluate and pass it through anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is ready for analysis.

QuEChERS for this compound in Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01 for the extraction of pesticide residues from high-water content food matrices.[11][12]

Materials:

  • Homogenized fruit or vegetable sample (e.g., tomato, lettuce)

  • Acetonitrile (MeCN) with 1% acetic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for fatty matrices)

  • 50 mL centrifuge tubes

  • 15 mL d-SPE (dispersive SPE) tubes

  • Centrifuge capable of 3000 rpm

  • Vortex mixer

Procedure:

Part 1: Extraction

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add the contents of a pre-weighed salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

Part 2: Dispersive SPE Cleanup (d-SPE)

  • Transfer an 8 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE tube containing 1200 mg of anhydrous MgSO₄ and 400 mg of PSA sorbent.

  • If the sample has a high fat content, C18 sorbent can be included in the d-SPE tube. For pigmented samples, graphitized carbon black (GCB) may be used, but note that it can retain planar pesticides.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer a portion of the cleaned extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Visualizations

Experimental Workflows (Graphviz)

The following diagrams illustrate the logical flow of the described sample preparation protocols.

LLE_Workflow start 1 mL Blood Sample acid Add 1 mL 60% H₂SO₄ (10°C) start->acid extraction1 Add 5 mL Hexane:Acetone (9:1) Vortex 2 min acid->extraction1 centrifuge1 Centrifuge (3000 rpm, 10 min) extraction1->centrifuge1 transfer1 Collect Organic Layer centrifuge1->transfer1 extraction2 Re-extract Aqueous Layer with 5 mL Hexane:Acetone centrifuge1->extraction2 Aqueous Layer combine Combine Extracts transfer1->combine centrifuge2 Centrifuge extraction2->centrifuge2 transfer2 Collect Organic Layer centrifuge2->transfer2 transfer2->combine dry Dry with Na₂SO₄ combine->dry concentrate Evaporate to 1 mL dry->concentrate analysis GC-ECD Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from blood.

SPE_Workflow start 1 L Water Sample condition Condition C18 Cartridge (EtOAc, DCM, MeOH, H₂O) start->condition load Load Sample (5-10 mL/min) condition->load wash Wash with 5 mL H₂O load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute with 10 mL DCM:EtOAc (1:1) dry->elute dry_eluate Dry Eluate (Na₂SO₄) elute->dry_eluate concentrate Concentrate to 1 mL dry_eluate->concentrate analysis GC/LC Analysis concentrate->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound from water.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample 15 g Homogenized Sample add_solvent Add 15 mL MeCN (1% Acetic Acid) sample->add_solvent add_salts Add 6 g MgSO₄ + 1.5 g NaOAc add_solvent->add_salts vortex1 Vortex 1 min add_salts->vortex1 centrifuge1 Centrifuge 5 min vortex1->centrifuge1 transfer Transfer 8 mL Supernatant centrifuge1->transfer add_dspe Add to d-SPE Tube (1200 mg MgSO₄ + 400 mg PSA) transfer->add_dspe vortex2 Vortex 30 s add_dspe->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 analysis GC/LC-MS Analysis centrifuge2->analysis

References

Application Notes and Protocols for the Extraction of Endosulfan Sulfate from Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide that has been used extensively in agriculture. Its persistence in the environment, along with its toxic breakdown product, endosulfan sulfate, poses significant environmental and health risks.[1] Accurate and reliable methods for the extraction and quantification of this compound from complex soil matrices are crucial for environmental monitoring and risk assessment. These application notes provide detailed protocols for the extraction of this compound from soil, intended for researchers, scientists, and professionals in drug development and environmental science. The methods described include liquid-liquid extraction (LLE), pressurized liquid extraction (PLE), and matrix solid-phase dispersion (MSPD), followed by analysis using gas chromatography with an electron capture detector (GC-ECD).

Quantitative Data Summary

The following tables summarize the performance of various extraction methods for this compound in soil.

Table 1: Method Performance Data

ParameterMethodSoil TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
RecoveryLiquid-Liquid ExtractionSpiked Representative Soil70 - 130%--[2][3]
RecoveryPressurized Liquid ExtractionCertified Reference Material103% (total endosulfan)--[4]
RecoveryMatrix Solid-Phase DispersionHoneybees (similar matrix)96.5 - 106.8%0.005-[5]
RecoveryAcetonitrile ExtractionSpiked Solid Substrate97%--[6]
LODMatrix Solid-Phase DispersionHoneybees (similar matrix)-0.005-[5]
LOQAcetonitrile ExtractionSpiked Solid Substrate-45150[1][6]

Table 2: GC-ECD Calibration and Detection Limits

AnalyteCalibration Range (ppb)MDL (ppb)
This compound0.1 - 1000.998560.0187

MDL: Method Detection Limit Data adapted from a general organochlorine pesticide analysis method.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a standard operating procedure for the determination of endosulfans in soil.[2][3]

1. Sample Preparation and Extraction: a. Weigh up to 50 g of soil into a tumbler bottle.[2][3] b. Add 100 mL of acetone and tumble for 30 minutes.[3] c. Centrifuge the sample for 10 minutes and decant the acetone into a 2-L separatory funnel containing 1 L of reagent water and 100 g of NaCl.[3] d. Repeat the extraction of the soil with another 100 mL of fresh acetone.[3] e. Combine the acetone extracts in the separatory funnel. f. Add 90 mL of dichloromethane to the separatory funnel and shake.[8] g. Allow the layers to separate and collect the organic (bottom) layer. h. Repeat the dichloromethane extraction twice more. i. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

2. Extract Cleanup (Florisil Chromatography): a. Prepare a chromatography column with activated Florisil.[2] b. Pre-wet the column with n-hexane. c. Concentrate the dried extract to a small volume and load it onto the column. d. Elute the column with a mixture of n-hexane and ethyl acetate (e.g., 80:20, v/v).[9] e. Collect the eluate containing this compound.

3. Concentration and Analysis: a. Concentrate the cleaned extract to a final volume of 1-10 mL.[9] b. The extract is now ready for analysis by GC-ECD.

Protocol 2: Pressurized Liquid Extraction (PLE)

This method offers a more exhaustive extraction compared to traditional Soxhlet extraction and uses less toxic solvents.[4]

1. Sample Preparation: a. Mix the soil sample with a drying agent like diatomaceous earth. b. Load the mixture into the PLE extraction cell.

2. Extraction: a. Set the PLE instrument parameters:

  • Solvent: Acetone/n-heptane mixture[4]
  • Temperature: 100°C[4]
  • Pressure: 1500 psi
  • Extraction Cycles: 3 cycles of 10 minutes each[4] b. Collect the extract in a collection vial.

3. Extract Cleanup: a. A Florisil column cleanup can be employed, using ethyl acetate/n-heptane as the eluent, to purify the extract.[4]

4. Concentration and Analysis: a. Concentrate the purified extract under a gentle stream of nitrogen. b. Reconstitute in a suitable solvent (e.g., hexane) for GC-ECD analysis.

Protocol 3: Matrix Solid-Phase Dispersion (MSPD)

MSPD is an efficient technique that combines extraction and cleanup into a single step.[5]

1. Sample Preparation: a. Weigh 0.5 g of the soil sample and place it in a glass mortar. b. Add 2 g of a solid support (e.g., Florisil or C18-bonded silica). c. Gently blend the sample and solid support with a pestle until a homogeneous mixture is obtained.

2. Extraction and Cleanup: a. Transfer the mixture to a solid-phase extraction (SPE) cartridge. b. Elute the cartridge with a suitable solvent, such as acetonitrile or a mixture of hexane and acetone.[5] c. Collect the eluate.

3. Concentration and Analysis: a. Evaporate the eluate to dryness. b. Dissolve the residue in hexane/acetone (9:1 v/v) for GC-ECD analysis.[5]

Experimental Workflow and Diagrams

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sample Soil Sample (up to 50g) Drying Air Dry and Sieve Soil_Sample->Drying Spiking Spike with Surrogate Standard Drying->Spiking LLE Liquid-Liquid Extraction (Acetone/DCM) Spiking->LLE PLE Pressurized Liquid Extraction (Acetone/n-Heptane) Spiking->PLE MSPD Matrix Solid-Phase Dispersion (Acetonitrile) Spiking->MSPD Florisil Florisil Column Chromatography LLE->Florisil PLE->Florisil Concentration Concentration MSPD->Concentration Florisil->Concentration GPC Gel Permeation Chromatography GPC->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD LLE_Protocol start Start: 50g Soil Sample add_acetone Add 100mL Acetone & Tumble 30 min start->add_acetone centrifuge Centrifuge & Decant Acetone add_acetone->centrifuge repeat_extraction Repeat Acetone Extraction centrifuge->repeat_extraction combine_extracts Combine Extracts in Separatory Funnel (with 1L Salted Water) repeat_extraction->combine_extracts add_dcm Add 90mL Dichloromethane & Shake combine_extracts->add_dcm collect_organic Collect Organic Layer add_dcm->collect_organic repeat_dcm Repeat DCM Extraction (2x) collect_organic->repeat_dcm dry_extract Dry Combined Extracts (Anhydrous Sodium Sulfate) repeat_dcm->dry_extract cleanup Cleanup (e.g., Florisil) dry_extract->cleanup concentrate Concentrate Extract cleanup->concentrate analyze Analyze by GC-ECD concentrate->analyze

References

Determination of Endosulfan Sulfate in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide that has been widely used in agriculture. Due to its persistence and toxicity, its presence in water bodies is a significant environmental concern. Endosulfan sulfate is a major and persistent degradation product of endosulfan, exhibiting similar toxicity.[1] Monitoring this compound levels in water is crucial for assessing environmental contamination and ensuring public health. This document provides detailed application notes and protocols for the determination of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Methods Overview

Several analytical techniques are available for the quantification of this compound in water. The most common methods involve a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the predominant techniques.

  • Gas Chromatography (GC): GC is a robust technique for separating volatile and semi-volatile compounds like this compound.

    • Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds, making it a cost-effective choice for endosulfan analysis.[2]

    • Mass Spectrometry (MS): GC-MS and tandem mass spectrometry (GC-MS/MS) provide higher selectivity and confirmation of the analyte's identity, reducing the likelihood of false positives.[2][3]

  • Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity and can be automated with online solid-phase extraction (SPE).[4][5]

Data Presentation: Performance of Analytical Methods

The selection of an analytical method often depends on the required sensitivity, selectivity, and the complexity of the water matrix. The following tables summarize the performance characteristics of various methods for the determination of this compound in water.

Table 1: Gas Chromatography-Based Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ECDMethylene Chloride Extraction0.015 µg/L-70-130[1][6]
GC-MSDispersive Liquid-Liquid Microextraction (DLLME)0.04-1.06 µg/L0.12-3.53 µg/L88.5-94.9[7]
GC-MSMicroextraction by Packed Sorbent (MEPS)0.0038-0.01 ng/mL0.0125-0.033 ng/mL>99.1 (Correlation Coefficient)[8]
GC-MS/MSStir-Bar Sorptive ExtractionParts-per-trillion levels--[2]
GCxGC-TOFMSSolid-Phase Extraction (SPE)0.38-17.96 ng/mL1.18-54.43 ng/mL75-116[9]

Table 2: Liquid Chromatography-Based Methods

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSSolid-Phase Extraction (SPE)--72-119[10]
Online SPE-LC-APCI/MS/MSOnline Solid-Phase Extraction3 ng/L-50-144[5]

Experimental Protocols

This section provides detailed protocols for two common methods for the determination of this compound in water: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS

This method is suitable for the extraction and concentration of this compound from various water matrices.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent.

  • Solvents: Dichloromethane, hexane, acetone, methanol (pesticide residue grade).

  • Reagent Water: HPLC grade or equivalent, free of interferences.

  • Sodium Sulfate (anhydrous): Granular, heated at 400°C for 4 hours.

  • This compound standard solution (1000 µg/mL in a suitable solvent).

  • Internal Standard solution (e.g., per-deuterated β-endosulfan (d4)).

  • Glassware: Volumetric flasks, graduated cylinders, conical tubes, pipettes.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

  • GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent).

2. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Spike with an appropriate amount of internal standard.

    • Pass the sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed, wash the cartridge with 5 mL of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen.

  • Elution:

    • Elute the retained analytes with 10 mL of dichloromethane into a collection tube.

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen at room temperature.

    • Add 1 mL of hexane and continue to concentrate to a final volume of 1 mL.

3. GC-MS Analysis

  • Instrument Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: 120°C for 1 min, ramp at 10°C/min to 260°C (hold for 2 min), then ramp at 20°C/min to 280°C (hold for 2 min).[7]

    • Mass Spectrometer: Electron Impact (EI) ionization, Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for this compound.

  • Calibration: Prepare a series of calibration standards of this compound in hexane. The calibration range should encompass the expected concentration in the samples.

  • Quantification: Quantify the this compound concentration in the sample extract by comparing its peak area to the calibration curve.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS

This is a rapid and simple microextraction technique requiring minimal solvent.[7]

1. Materials and Reagents

  • Extraction Solvent: e.g., carbon tetrachloride or other suitable high-density solvent.

  • Disperser Solvent: e.g., acetone, acetonitrile, or methanol.[7]

  • This compound standard solution.

  • Centrifuge and conical centrifuge tubes.

  • Microsyringe.

  • GC-MS system.

2. Extraction Procedure

  • Place 5.0 mL of the water sample into a conical centrifuge tube.

  • Add 1.0 mL of the disperser solvent (e.g., acetone) containing the extraction solvent (e.g., 20 µL of carbon tetrachloride) to the sample.

  • A cloudy solution will form. Gently shake the mixture.

  • Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes.

  • The extraction solvent containing the analyte will sediment at the bottom of the tube.

  • Carefully withdraw the sedimented phase using a microsyringe.

  • Inject a small volume (e.g., 1 µL) of the extracted solvent into the GC-MS system.

3. GC-MS Analysis

Follow the GC-MS analysis and quantification steps as described in Protocol 1.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection (500 mL) istd_spike Internal Standard Spiking sample->istd_spike sample_loading Sample Loading istd_spike->sample_loading spe_conditioning SPE Cartridge Conditioning (C18) spe_conditioning->sample_loading washing Cartridge Washing sample_loading->washing drying Cartridge Drying washing->drying elution Elution (Dichloromethane) drying->elution concentration Concentration & Solvent Exchange (to Hexane) elution->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis using SPE and GC-MS.

dllme_workflow cluster_dllme DLLME Procedure cluster_analysis Analysis sample Water Sample (5 mL) add_solvent Add Disperser & Extraction Solvent sample->add_solvent centrifuge Centrifugation add_solvent->centrifuge extract_collection Collection of Sedimented Phase centrifuge->extract_collection gcms_injection GC-MS Injection extract_collection->gcms_injection quantification Quantification gcms_injection->quantification

Caption: Workflow for the DLLME-GC-MS analysis of this compound.

References

Detecting Endosulfan Sulfate: Application Notes and Protocols for Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of various biosensors for the detection of endosulfan sulfate, a persistent and toxic metabolite of the organochlorine pesticide endosulfan. The following sections offer comprehensive methodologies for electrochemical, immunosensor-based, enzymatic, and aptamer-based biosensors, complete with quantitative data summaries and visual diagrams of signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Biosensors

The selection of a biosensor platform is often dictated by the required sensitivity, detection range, and other performance metrics. The table below summarizes the key quantitative data from various published biosensor methodologies for the detection of endosulfan and its metabolites, providing a clear comparison for researchers to select the most appropriate system for their needs.

Biosensor TypeAnalyteLimit of Detection (LOD)Linear RangeKey FeaturesReference
ElectrochemicalEndosulfan5.9 x 10⁻⁸ M5 x 10⁻⁸–1 x 10⁻⁵ MMercury film modified glassy carbon electrode, good repeatability.[1]
ElectrochemicalEndosulfan3.3 µM0.1 - 20 µMFe3O4 nanoparticle and multiwalled carbon nanotube modified glassy carbon electrode.[2]
Immunosensor (ELISA)Endosulfan1.14 ng/mLNot SpecifiedIndirect competitive format using a monoclonal antibody.[3]
Enzymatic (AChE)Organophosphates8.0 x 10⁻¹⁵ M1.0 x 10⁻¹⁴ - 1.0 x 10⁻⁶ MGraphene-polyvinyl alcohol nanocomposite for enzyme immobilization.[4]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the fabrication and application of different types of biosensors for this compound detection.

Electrochemical Biosensor Based on Modified Glassy Carbon Electrode

This protocol describes the development of an electrochemical sensor for this compound based on the modification of a glassy carbon electrode (GCE) with a nanocomposite material to enhance its electrocatalytic activity towards the reduction of this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound standard

  • Polyaniline (PANI)

  • Antimony oxide nanoparticles (AONPs)

  • Acid-functionalized single-walled carbon nanotubes (fSWCNTs)

  • Dimethylformamide (DMF)

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Acetonitrile

  • Alumina slurry (0.3 and 0.05 µm)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Phosphate buffer saline (PBS), pH 7.0

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (GCE as working electrode, Ag/AgCl as reference electrode, and Platinum wire as counter electrode)

  • Sonication bath

  • Nitrogen gas cylinder

Protocol:

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate in a 1:1 solution of ethanol and deionized water for 5 minutes.

    • Allow the electrode to dry at room temperature.

  • Preparation of Nanocomposite:

    • Disperse fSWCNTs in DMF with the aid of sonication for 1 hour to get a homogeneous suspension.

    • Add AONPs and PANI to the fSWCNT suspension and sonicate for another 2 hours to form the AONP-PANI-fSWCNT nanocomposite.

  • Electrode Modification:

    • Drop-cast a small volume (typically 5-10 µL) of the nanocomposite suspension onto the pre-treated GCE surface.

    • Allow the solvent to evaporate completely at room temperature.

  • Electrochemical Detection of this compound:

    • Prepare a standard solution of this compound in a 2:1 water/acetonitrile mixture containing 0.1 M H₂SO₄.

    • Immerse the modified GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the this compound solution.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen.

    • Perform cyclic voltammetry (CV) or square wave voltammetry (SWV) within a potential window of -0.8 to 0.5 V.

    • Record the reduction peak current of this compound.

    • For quantitative analysis, generate a calibration curve by plotting the peak current against the concentration of this compound.

Signaling Pathway and Experimental Workflow:

The detection principle of the electrochemical biosensor is based on the electrocatalytic reduction of this compound at the surface of the modified GCE. The nanocomposite material enhances the electron transfer rate, leading to a more sensitive and well-defined reduction peak.

GCE_Workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_detection Electrochemical Detection GCE Glassy Carbon Electrode Polish Polish with Alumina Slurry GCE->Polish Sonicate Sonicate in Ethanol/Water Polish->Sonicate Dry Dry at Room Temperature Sonicate->Dry Dropcast Drop-cast onto GCE Dry->Dropcast Nanocomposite Prepare AONP-PANI- fSWCNT Nanocomposite Nanocomposite->Dropcast Evaporate Evaporate Solvent Dropcast->Evaporate Immerse Immerse Electrodes in Sample Evaporate->Immerse Purge Purge with Nitrogen Immerse->Purge Voltammetry Perform CV/SWV Purge->Voltammetry Record Record Reduction Peak Current Voltammetry->Record

Caption: Experimental workflow for the fabrication and use of a modified GCE.

Electrochemical_Signaling cluster_electrode Modified GCE Surface GCE GCE Nanocomposite AONP-PANI-fSWCNT Nanocomposite ReducedProduct Reduced Product Nanocomposite->ReducedProduct Reduction EndosulfanSulfate This compound EndosulfanSulfate->Nanocomposite Adsorption ElectronSource Applied Potential (Electron Source) ElectronSource->Nanocomposite e⁻ Current Measurable Current ReducedProduct->Current Generates Signal

Caption: Signaling pathway of the electrochemical biosensor.

Immunosensor based on Indirect Competitive ELISA

This protocol details an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. In this format, free this compound in the sample competes with this compound conjugated to a protein (coating antigen) for binding to a limited amount of specific primary antibody.

Materials:

  • 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Monoclonal or polyclonal antibody specific to this compound

  • Goat anti-mouse IgG-HRP (or other appropriate secondary antibody-enzyme conjugate)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • This compound standards

Instrumentation:

  • Microplate reader

  • Microplate washer (optional)

  • Incubator (37°C)

Protocol:

  • Coating:

    • Dilute the this compound-protein conjugate in Coating Buffer to a pre-determined optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with Washing Buffer.

    • Prepare serial dilutions of this compound standards and samples.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Washing Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Development:

    • Wash the plate five times with Washing Buffer.

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway and Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coat Coat with Endosulfan Sulfate-Protein Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 AddSampleAb Add Sample/Standard + Primary Antibody Wash2->AddSampleAb Incubate1 Incubate AddSampleAb->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondaryAb Add Secondary Antibody-HRP Wash3->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop Read Read Absorbance at 450 nm AddStop->Read

Caption: Experimental workflow for the indirect competitive ELISA.

Competitive_ELISA_Signaling CoatedAg Coated Endosulfan Sulfate-Protein SecondaryAb Secondary Antibody-HRP CoatedAg->SecondaryAb Binds to Primary Ab FreeAg Free this compound (in sample) PrimaryAb Primary Antibody FreeAg->PrimaryAb Binds in solution PrimaryAb->CoatedAg Binds to coated antigen (less binding if free antigen is present) Substrate TMB Substrate SecondaryAb->Substrate Enzymatic reaction ColoredProduct Colored Product (Signal) Substrate->ColoredProduct

Caption: Signaling pathway of the indirect competitive ELISA.

Enzymatic Biosensor Based on Acetylcholinesterase (AChE) Inhibition

This protocol describes a biosensor for this compound based on the inhibition of the enzyme acetylcholinesterase (AChE). Endosulfan and its metabolites are known to inhibit AChE activity. The degree of inhibition can be correlated to the concentration of the pesticide.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • This compound standards

  • Screen-printed carbon electrode (SPCE) or other suitable electrode

  • Chitosan or other immobilization matrix

  • Glutaraldehyde solution (2.5%)

Instrumentation:

  • Potentiostat/Galvanostat or Spectrophotometer

  • Incubator

Protocol:

  • Enzyme Immobilization (Electrochemical Detection):

    • Prepare a chitosan solution (e.g., 1% in 1% acetic acid).

    • Mix the chitosan solution with AChE enzyme solution.

    • Drop-cast the mixture onto the working area of the SPCE and let it dry.

    • Expose the electrode to glutaraldehyde vapor for a short period (e.g., 20 minutes) to cross-link the enzyme.

    • Rinse the electrode with phosphate buffer to remove any unbound enzyme.

  • AChE Inhibition Assay:

    • Incubate the AChE-modified electrode in different concentrations of this compound solution for a specific time (e.g., 15-30 minutes).

    • Wash the electrode with phosphate buffer.

  • Enzymatic Activity Measurement (Electrochemical):

    • Immerse the electrode in a solution containing ATCh.

    • AChE catalyzes the hydrolysis of ATCh to thiocholine.

    • Thiocholine can be electrochemically oxidized, generating a current that is proportional to the enzyme activity.

    • Measure the oxidation current using an appropriate electrochemical technique (e.g., amperometry).

    • The decrease in the current compared to a control (no inhibitor) is proportional to the concentration of this compound.

  • Enzymatic Activity Measurement (Spectrophotometric - for solution-based assay):

    • In a cuvette, mix AChE solution with the this compound sample and incubate.

    • Add ATCh and DTNB.

    • AChE hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB).

    • Measure the absorbance of TNB at 412 nm.

    • The rate of color development is proportional to the AChE activity.

Signaling Pathway and Experimental Workflow:

AChE_Workflow cluster_prep Electrode Preparation cluster_inhibition Inhibition Step cluster_detection Activity Measurement Immobilize Immobilize AChE on Electrode Wash1 Wash Immobilize->Wash1 IncubateInhibitor Incubate with Endosulfan Sulfate Sample Wash1->IncubateInhibitor Wash2 Wash IncubateInhibitor->Wash2 AddSubstrate Add ATCh Substrate Wash2->AddSubstrate Measure Measure Electrochemical Signal (Current) AddSubstrate->Measure

Caption: Experimental workflow for the AChE-based biosensor.

AChE_Signaling cluster_enzyme AChE Active Site AChE AChE Thiocholine Thiocholine (Product) AChE->Thiocholine EndosulfanSulfate This compound (Inhibitor) EndosulfanSulfate->AChE Inhibition ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis (reduced rate due to inhibition) Signal Electrochemical Signal (Current) Thiocholine->Signal Oxidation at electrode

Caption: Signaling pathway of the AChE inhibition-based biosensor.

Aptasensor for this compound Detection

This protocol outlines the general steps for developing an electrochemical aptasensor for this compound. The key component is a specific aptamer (a single-stranded DNA or RNA molecule) that binds to this compound with high affinity and selectivity.

Materials:

  • Thiol-modified aptamer specific for this compound

  • Gold electrode (or gold nanoparticle-modified electrode)

  • 6-mercapto-1-hexanol (MCH) for blocking

  • Phosphate buffer (pH 7.4)

  • Redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)

  • This compound standards

Instrumentation:

  • Potentiostat/Galvanostat

Protocol:

  • Electrode Preparation:

    • Clean the gold electrode surface thoroughly.

  • Aptamer Immobilization:

    • Incubate the cleaned gold electrode in a solution of the thiol-modified aptamer for several hours to allow for self-assembly of the aptamer on the gold surface via the thiol group.

    • Rinse the electrode with buffer to remove non-specifically bound aptamers.

  • Surface Blocking:

    • Immerse the electrode in a solution of MCH for about 1 hour to block the remaining bare gold surface and to ensure the aptamers are oriented correctly.

    • Rinse the electrode with buffer.

  • This compound Binding:

    • Incubate the aptamer-modified electrode in the sample containing this compound for a specific time. The binding of this compound to the aptamer will cause a conformational change in the aptamer structure.

  • Electrochemical Signal Transduction:

    • Immerse the electrode in a solution containing a redox probe.

    • The conformational change of the aptamer upon binding to this compound can either hinder or facilitate the access of the redox probe to the electrode surface, resulting in a change in the electrochemical signal (e.g., a decrease or increase in the peak current in differential pulse voltammetry).

    • Measure the electrochemical signal. The change in the signal is proportional to the concentration of this compound.

Signaling Pathway and Experimental Workflow:

Aptasensor_Workflow cluster_prep Electrode Preparation cluster_binding Analyte Binding cluster_detection Signal Measurement ImmobilizeAptamer Immobilize Thiolated Aptamer on Gold Wash1 Wash ImmobilizeAptamer->Wash1 BlockMCH Block with MCH Wash1->BlockMCH Wash2 Wash BlockMCH->Wash2 IncubateSample Incubate with Endosulfan Sulfate Sample Wash2->IncubateSample MeasureSignal Measure Electrochemical Signal with Redox Probe IncubateSample->MeasureSignal Aptasensor_Signaling cluster_electrode Gold Electrode Surface Gold Gold Electrode Aptamer_unbound Aptamer (unbound) Gold->Aptamer_unbound Immobilization EndosulfanSulfate This compound Aptamer_unbound->EndosulfanSulfate Binding Aptamer_bound Aptamer-Endosulfan Sulfate Complex (Conformational Change) EndosulfanSulfate->Aptamer_bound RedoxProbe Redox Probe [Fe(CN)₆]³⁻/⁴⁻ Aptamer_bound->RedoxProbe Altered access to electrode Signal_change Change in Electrochemical Signal RedoxProbe->Signal_change

References

Application Note: Analysis of Endosulfan Sulfate in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in food safety and analytical chemistry.

Introduction

Endosulfan is a legacy organochlorine pesticide, and its metabolite, endosulfan sulfate, is of significant concern due to its toxicity and persistence in the environment.[1] Regulatory bodies worldwide have established strict maximum residue limits (MRLs) for endosulfan and its metabolites in food products to protect public health.[1] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in a diverse range of food matrices.

This document provides a detailed protocol for the determination of this compound in food using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This approach offers high throughput, excellent sensitivity, and robustness for complex food samples.[2][3][4]

Experimental Protocol

This protocol is a comprehensive methodology for the extraction and quantification of this compound in food samples.

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), HPLC grade or equivalent.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Alternatively, pre-packaged QuEChERS extraction salts can be used.

  • dSPE Sorbents: Primary Secondary Amine (PSA) and anhydrous MgSO₄. C18 may be added for high-fat matrices.

  • Standards: Certified analytical reference standard of Endosulfan-sulfate.[5][6][7] An internal standard, such as Triphenylphosphate (TPP), is recommended.

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh the this compound reference standard and dissolve it in a suitable solvent like toluene or ethyl acetate to a known volume in a Class A volumetric flask.

  • Intermediate and Working Standards: Prepare a series of working standards by serial dilution of the stock solution with an appropriate solvent. These standards will be used to build the calibration curve.

  • Matrix-Matched Calibration: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[8]

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-15 g of a representative food sample into a blender. For dry samples, rehydrate with an appropriate amount of water. Homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[9]

    • Add the internal standard solution.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4]

    • Immediately cap the tube and shake vigorously for 1 minute.[9]

    • Centrifuge the tube at ≥3000 rpm for 5-10 minutes.[9]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).[9] For matrices with higher fat content, 50 mg of C18 sorbent can be added.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

    • The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS

Analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity.[10]

Table 1: GC-MS/MS Instrumental Parameters

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent[9]
Injection Volume 1-2 µL[9]
Inlet Mode Splitless[9]
Inlet Temperature 250 °C[9]
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[9]
Carrier Gas Helium, constant flow at 1.2 mL/min[9]
Oven Program Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min[9]
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent[2][9]
Ion Source Electron Ionization (EI)
Ion Source Temp. 230-300 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound
Precursor Ion (m/z) 387
Quantifier Ion (m/z) 289[2]
Qualifier Ion (m/z) 272[2]

| Collision Energy (eV) | 5 (for 289), 15 (for 272)[2] |

Quantitative Data Summary

Method performance varies by food matrix. The following table summarizes typical validation data from various studies.

Table 2: Method Performance and Validation Data

Matrix LOD (µg/kg) LOQ (µg/kg) Recovery (%) RSD (%) Reference
Tomato Juice 1 - 81-100 ≤10 [11]
Fruits & Vegetables - 2 Satisfactory - [2]
Strawberry 0.003-0.007 0.005-0.013 74.6-115.4 5.9-21.0 [8]
Fishery Foods - 0.5 83-105 <13 [12]

| Honeybees | 0.005 | - | 96.5-106.8 | 0.58-2.13 |[10] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample reception to final data reporting.

G This compound Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample 1. Receive & Homogenize Food Sample Extraction 2. Weigh & Add ACN + QuEChERS Salts Sample->Extraction Centrifuge1 3. Shake & Centrifuge Extraction->Centrifuge1 dSPE 4. Transfer Supernatant & Add dSPE Sorbents Centrifuge1->dSPE Centrifuge2 5. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 6. Collect Final Extract for Analysis Centrifuge2->FinalExtract GCMS 7. Inject Extract into GC-MS/MS FinalExtract->GCMS Acquisition 8. Acquire Data in MRM Mode GCMS->Acquisition Integration 9. Integrate Chromatographic Peaks Acquisition->Integration Quantification 10. Quantify using Calibration Curve Integration->Quantification Report 11. Report Results (µg/kg) Quantification->Report

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for Air Sampling of Atmospheric Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosulfan is an organochlorine pesticide that exists as two isomers, alpha (α) and beta (β)-endosulfan. Its major and most persistent degradation product is endosulfan sulfate.[1][2] Due to its potential for long-range atmospheric transport and persistence in the environment, monitoring atmospheric concentrations of endosulfan and its sulfate metabolite is crucial for assessing environmental contamination and human exposure.[1][3] This document provides detailed application notes and protocols for the two primary air sampling techniques used to monitor atmospheric this compound: high-volume active air sampling and passive air sampling. These methods are essential for researchers and scientists in environmental monitoring and risk assessment.

Overview of Air Sampling Techniques

The choice of air sampling technique depends on the specific objectives of the monitoring study, such as the need for time-weighted average concentrations over long periods or short-term, high-resolution data.

  • High-Volume Active Air Sampling: This technique involves actively drawing a large, known volume of air through a collection medium using a pump.[4][5] It is suitable for obtaining precise concentrations over a defined period (e.g., 24 hours) and is often used for compliance monitoring and detailed atmospheric studies. The most common collection media are glass fiber filters (GFFs) to capture particulate-bound compounds, followed by polyurethane foam (PUF) plugs to trap gas-phase compounds.[4][5]

  • Passive Air Sampling (PAS): This method relies on the principle of molecular diffusion to sequester compounds from the air onto a sorbent medium without the use of a pump.[6][7] PAS devices are cost-effective, simple to deploy, and ideal for long-term monitoring (weeks to months) and for assessing spatial trends in remote or large geographical areas.[6][8] Common sorbents include XAD-2 resin and polyurethane foam (PUF) disks.[4][6][8]

Data Presentation

The following tables summarize quantitative data and performance characteristics associated with various sampling and analytical methods for this compound.

Table 1: Comparison of Air Sampling Techniques for this compound

ParameterHigh-Volume Active SamplingPassive Air Sampling (XAD-2 Resin)Passive Air Sampling (PUF Disk)
Principle Mechanical pumping of airMolecular diffusionMolecular diffusion
Collection Medium Glass Fiber Filter (GFF) and Polyurethane Foam (PUF) plug[4]XAD-2 resin[4][6]Polyurethane Foam (PUF) disk[8]
Sampling Duration 4 to 24 hours[5]2 months to 1 year[7]6 weeks to 3 months[8][9]
Typical Air Volume ~200 - 1000 m³ (calculated from flow rate)[5]Effective volume of 2.2 - 3.3 m³/day (estimated)[6]Effective volume of ~5 m³/day (estimated)[9]
Primary Use Short-term, high-resolution concentration measurementLong-term, time-weighted average concentrationLong-term, large-scale spatial monitoring
Advantages Precise, known sample volume; captures both particulate and vapor phases.Inexpensive, no power required, easy deployment.Simple, cost-effective, widely used in global networks.
Disadvantages Requires power, expensive, noisy, requires frequent site visits.Sampling rates are estimated and influenced by environmental factors.Sampling rates can be variable; potential for saturation.

Table 2: Summary of Analytical Methods and Performance for this compound

ParameterMethod 1Method 2Method 3
Analytical Instrument Gas Chromatography-Electron Capture Detector (GC-ECD)[4]Gas Chromatography-Mass Spectrometry (GC-MS)[4]Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS)
Typical Extraction Solvent Dichloromethane and Methanol[4]Ethyl Acetate[10][11]Hexane/Acetone[4]
Sample Cleanup Florisil column[4]Aluminum oxide column[10][11]Gel Permeation Chromatography (GPC)[12]
Reported Detection Limit <0.007 µg/L (in water, indicative of sensitivity)[13]0.093 µg/L (in water, indicative of sensitivity)[13]5 ppb (in plasma, indicative of sensitivity)[4]
Reported Recovery (%) 106% (11.5% RSD)[13]116% (5.4% RSD)[13]83.7% (8.3% RSD)[12]

Experimental Protocols

Protocol 1: High-Volume Active Air Sampling (GFF/PUF)

This protocol is based on methodologies like the EPA Method TO-4A.[5]

  • Sampler Preparation:

    • Clean PUF plugs by Soxhlet extraction with appropriate solvents (e.g., acetone followed by hexane) for 24 hours each.

    • Dry the PUF plugs in a vacuum desiccator.

    • Bake glass fiber filters (GFF) at 400°C for 4 hours to remove organic contaminants.

    • Store cleaned media in solvent-rinsed glass jars sealed with PTFE-lined lids until use.

  • Field Deployment:

    • Transport the prepared GFF/PUF cartridges to the sampling site in an ice chest.[5]

    • Using clean gloves, load the GFF (shiny side up) into the filter holder of the high-volume sampler.

    • Place the PUF cartridge into the designated chamber below the filter.

    • Record the initial flow rate and start time. The typical flow rate is around 8 cubic feet per minute (~0.22 m³/min).[5]

    • Operate the sampler for a 24-hour period.

  • Sample Retrieval and Handling:

    • After 24 hours, record the final flow rate and stop time. Calculate the total volume of air sampled.

    • Carefully remove the PUF cartridge and the GFF, placing them back into their respective sealed glass jars.

    • Store the samples at <4°C and transport them back to the laboratory for analysis, minimizing exposure to light.

Protocol 2: Passive Air Sampling (XAD-2 Resin)

This protocol is adapted from methods described for monitoring persistent organic pollutants (POPs).[4][6]

  • Sampler Preparation:

    • Clean XAD-2 resin by sequential Soxhlet extraction with methanol, dichloromethane, and hexane (24 hours each).

    • Dry the cleaned resin in a vacuum oven at a gentle temperature.

    • Pack a specific amount of the cleaned XAD-2 resin into a protective sampler housing.

    • Seal the samplers in solvent-rinsed, airtight containers for transport.

  • Field Deployment:

    • Select a sampling site away from direct sources of contamination and obstructions.

    • Mount the sampler, typically by hanging it from a stand within a protective shelter that allows for adequate airflow while shielding it from direct sunlight and precipitation.

    • Remove the transport seals to begin the sampling period. Record the deployment date, time, and location.

  • Sample Retrieval and Handling:

    • After the desired deployment period (e.g., 3 months), retrieve the sampler.

    • Immediately seal the sampler in its original airtight container.

    • Record the retrieval date and time.

    • Store the samplers at <4°C and transport them to the laboratory for extraction and analysis.

Protocol 3: Sample Extraction and Cleanup
  • Extraction of GFF/PUF Samples:

    • Spike the samples with a surrogate standard.

    • Place the GFF and PUF plug together into a Soxhlet extractor.

    • Extract with a suitable solvent, such as a hexane/acetone mixture, for 18-24 hours.

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • Extraction of XAD-2 Resin:

    • Transfer the XAD-2 resin to a chromatography column or Soxhlet thimble.

    • Spike with a surrogate standard.

    • Elute the resin with dichloromethane and methanol.[4]

    • Concentrate the resulting extract.

  • Cleanup:

    • To remove interferences, the concentrated extract can be passed through a chromatography column packed with Florisil or alumina.[4][10]

    • Elute the column with solvents of increasing polarity.

    • Collect the fraction containing this compound.

    • Concentrate the cleaned extract to a final volume (e.g., 1 mL) and add an internal standard prior to analysis.

Protocol 4: Instrumental Analysis by GC-ECD/MS
  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 270°C.[10]

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium.[10]

    • Oven Program: An initial temperature of ~80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes. (Note: This is an example program and must be optimized).

  • Detector Conditions:

    • Electron Capture Detector (ECD): Makeup gas (Nitrogen or Argon/Methane), temperature set to ~300°C. The ECD is highly sensitive to halogenated compounds like this compound.[4]

    • Mass Spectrometer (MS): Operate in Electron Impact (EI) mode. For confirmation, monitor characteristic ions for this compound. For higher sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode or use a tandem MS (MS-MS) system.[4][10]

  • Quantification:

    • Create a multi-point calibration curve using certified standards of this compound.

    • Quantify the sample concentrations based on the internal standard method.

    • Confirm the identity of this compound by comparing retention times and, if using MS, the mass spectrum to a known standard.[10]

Visualizations

cluster_prep 1. Preparation cluster_sampling 2. Field Sampling cluster_analysis 3. Laboratory Analysis cluster_data 4. Data Processing p1 Clean PUF Plugs & Bake GFF Filters p2 Assemble GFF/PUF Sampling Cartridge p1->p2 s1 Deploy High-Volume Sampler p2->s1 s2 Sample Air for 24h (Known Volume) s1->s2 s3 Retrieve Cartridge s2->s3 a1 Soxhlet Extraction (e.g., Hexane/Acetone) s3->a1 a2 Extract Concentration a1->a2 a3 Florisil Cleanup a2->a3 a4 GC-ECD / GC-MS Analysis a3->a4 d1 Quantification vs. Calibration Curve a4->d1 d2 Calculate Air Concentration (ng/m³) d1->d2

Caption: Workflow for Active Air Sampling and Analysis.

cluster_prep 1. Preparation cluster_sampling 2. Field Sampling cluster_analysis 3. Laboratory Analysis cluster_data 4. Data Processing p1 Clean XAD-2 Resin p2 Pack & Seal Passive Sampler p1->p2 s1 Deploy Sampler in Protective Housing p2->s1 s2 Expose for 1-3 Months (Passive Diffusion) s1->s2 s3 Retrieve & Seal Sampler s2->s3 a1 Solvent Extraction (e.g., DCM/Methanol) s3->a1 a2 Extract Concentration a1->a2 a3 Sample Cleanup a2->a3 a4 GC-ECD / GC-MS Analysis a3->a4 d1 Quantify Mass of Analyte (ng) a4->d1 d2 Calculate Air Concentration (using sampling rate) d1->d2

Caption: Workflow for Passive Air Sampling and Analysis.

cluster_parent A α-Endosulfan S This compound (Metabolite) A->S Metabolism / Degradation B β-Endosulfan B->S Metabolism / Degradation

Caption: Logical Relationship of Endosulfan Compounds.

References

Application Note: Monitoring Endosulfan Sulfate in Environmental Remediation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide that has been used extensively in agriculture.[1] It is a mixture of two stereoisomers, α- and β-endosulfan.[1] Due to its persistence, bioaccumulation, and toxicity, endosulfan poses a significant threat to the environment and human health.[1][2] In the environment, endosulfan is transformed into endosulfan sulfate, a major degradation product that is also toxic and persistent.[1][2][3] Therefore, monitoring the levels of this compound is crucial in environmental remediation studies to assess the effectiveness of cleanup technologies and to ensure the safety of the ecosystem. This application note provides detailed protocols for the monitoring of this compound in environmental samples.

Remediation Technologies Requiring this compound Monitoring

Several remediation technologies are being explored for the cleanup of endosulfan-contaminated sites. Effective monitoring of this compound is a key component in evaluating the efficacy of these methods.

  • Bioremediation: This technology utilizes microorganisms to break down endosulfan. Some microbes can degrade endosulfan without producing this compound, while others can degrade this compound itself.[1][2] Monitoring helps in understanding the metabolic pathways and the overall reduction in toxicity.

  • Phytoremediation: This method uses plants to remove, degrade, or contain contaminants.[4] Monitoring of this compound in both soil and plant tissues is necessary to determine the uptake and degradation efficiency.

  • Chemical Remediation: Techniques like reductive dechlorination using zero-valent metals can break down endosulfan and its metabolites.[5] Monitoring is essential to confirm the degradation of this compound into less toxic compounds.

Analytical Methods

The primary analytical method for the determination of this compound in environmental samples is Gas Chromatography with Electron Capture Detection (GC-ECD).[3][6] This method is highly sensitive to chlorinated compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for confirmation.[6][7]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of this compound in soil and water samples.[8][9]

Protocol 1: Analysis of this compound in Soil

1. Sample Collection and Storage:

  • Collect soil samples from the remediation site using a stainless-steel auger or corer.

  • Place the samples in clean glass jars with Teflon-lined lids.

  • Store the samples at 4°C and protect them from light.

2. Sample Extraction:

  • Weigh up to 50 g of the soil sample into a tumbler bottle.

  • Add acetone and tumble for a specified period to extract the this compound.

  • Combine the acetone extract with salted water and partition it with methylene chloride using a separatory funnel shaker.[8]

  • Collect the methylene chloride layer, which now contains the this compound.

3. Extract Cleanup (if necessary):

  • To remove interfering substances, the extract can be cleaned up using Gel Permeation Chromatography (GPC) or by passing it through a Florisil or silica gel column.[8]

4. Concentration and Analysis:

  • The final extract is concentrated after solvent exchange with hexane.[8]

  • Analyze the concentrated extract by GC-ECD.

5. GC-ECD Conditions:

  • Column: 30 m x 0.25 mm I.D. SPB-5 bonded fused silica column, 0.25 μm film thickness or equivalent.[8]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/minute

    • Hold at 280°C for 10 minutes

Protocol 2: Analysis of this compound in Water

1. Sample Collection and Storage:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

  • Preserve the samples by adding a reducing agent if residual chlorine is present.

  • Store the samples at 4°C.

2. Sample Extraction:

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Add methylene chloride and shake vigorously for 2 minutes, venting periodically.[9]

  • Allow the layers to separate and drain the methylene chloride layer into a flask.

  • Repeat the extraction two more times with fresh methylene chloride.

  • Combine the methylene chloride extracts.

3. Drying and Concentration:

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL after solvent exchange with hexane using a nitrogen evaporator.[9]

4. Analysis:

  • Analyze the concentrated extract using GC-ECD under the same conditions as described for soil samples.

Quality Control
  • Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination. The level of interference must be less than half of the method detection limit.[8]

  • Spiked Samples: A known amount of this compound standard should be added to a blank sample and a real sample to determine the percent recovery. Recoveries should typically be within 70-130%.

  • Calibration: A multi-point calibration curve should be generated for this compound. The working calibration curve must be verified on each working day.[8]

Data Presentation

The following table summarizes the analytical performance data for the determination of this compound in environmental samples.

ParameterWaterSoilReference
Analytical Method GC/ECDGC/ECD[6]
Extraction Solvent Methylene ChlorideAcetone/Methylene Chloride[8][9]
Method Detection Limit (MDL) 0.015 µg/L0.005 µg/kg[3][6]
Percent Recovery 102% (15% RSD)~90%[10]

Visualizations

Endosulfan Degradation Pathway

The following diagram illustrates the primary degradation pathways of endosulfan in the environment.

Endosulfan_Degradation Endosulfan Endosulfan (α and β isomers) EndosulfanSulfate This compound Endosulfan->EndosulfanSulfate Oxidation EndosulfanDiol Endosulfan Diol Endosulfan->EndosulfanDiol Hydrolysis OtherMetabolites Other Metabolites (Ether, Lactone) EndosulfanDiol->OtherMetabolites

Caption: Endosulfan degrades via oxidation to toxic this compound or hydrolysis to less toxic metabolites.

Experimental Workflow for this compound Monitoring

This diagram outlines the logical steps for monitoring this compound in environmental samples.

Experimental_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Soil or Water) SampleStorage Sample Storage (4°C, dark) SampleCollection->SampleStorage Extraction Solvent Extraction SampleStorage->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_ECD GC-ECD Analysis Concentration->GC_ECD DataAnalysis Data Analysis & Reporting GC_ECD->DataAnalysis

Caption: Workflow for monitoring this compound from sample collection to data analysis.

References

Application Notes: Endosulfan Sulfate as a Biomarker of Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endosulfan is a broad-spectrum organochlorine pesticide composed of two stereoisomers, α- and β-endosulfan.[1][2] Following exposure, endosulfan is metabolized in the body and the environment to form metabolites, most notably endosulfan sulfate and the less toxic endosulfan diol.[3][4] this compound is formed through biological oxidation and is similar in toxicity to the parent compound.[2][5] Due to its persistence and toxicological relevance, this compound, along with the parent isomers, serves as a primary biomarker for quantifying human exposure.[6][7] These compounds can be detected in various biological matrices, including blood, serum, urine, adipose tissue, and human milk.[8][9] This document provides detailed protocols and data for the application of this compound as a biomarker of exposure for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis

The accurate quantification of this compound in biological samples is critical for exposure assessment. Gas chromatography (GC) coupled with an electron capture detector (ECD) or tandem mass spectrometry (MS/MS) are the most common and reliable analytical techniques.[1] These methods offer high sensitivity and selectivity, allowing for the detection of low-level contamination in complex biological matrices.[1][10]

Table 1: Analytical Methods for this compound in Human Biological Samples

Sample MatrixPreparation MethodAnalytical MethodDetection Limit (LOD)Percent RecoveryReference
SerumSolid-Phase Extraction (SPE), cleanup with H₂SO₄GC-MS/MS6-19 pg/mL93.4-100.4%[10]
Whole BloodSulfuric acid extraction, partition with hexane + acetoneGC-NCI-MS (SIM)0.1 pg/mL98-112%[11]
Whole BloodProtein precipitation with acetonitrileGC-MS/MS2 ng/mL (β-isomer)90.8-108.9%[12]
Umbilical Cord BloodOrganic solvent extraction, acid treatment cleanupGC/ECDNot Specified100.03%[8]
Adipose TissueHexane extraction, HPLC fractionationGC/ECD/MSNot Specified100.03%[8]
Human MilkMethanol/sodium oxalate extraction, acid treatmentGC/ECDNot Specified100.03%[8]
Fetal/Newborn TissuesLiquid-solid extraction, SPEGC-qMS1.2-2.0 ng/gNot Specified[1]

Note: Detection limits and recovery rates can vary based on the specific laboratory, equipment, and matrix complexity.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by SPE and GC-MS/MS

This protocol is adapted from methodologies described for the sensitive detection of endosulfan and its metabolites in human serum.[10][13]

1. Objective: To quantify the concentration of this compound in human serum samples as a biomarker of exposure.

2. Materials:

  • Human serum samples

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Hexane, Dichloromethane, Ethyl Acetate (pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas evaporator

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)

  • Vortex mixer and centrifuge

  • This compound analytical standard

3. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of hexane. Do not allow the cartridge to dry.

  • Sample Loading: Allow 2 mL of the human serum sample to pass through the conditioned SPE cartridge at a slow, dropwise rate.

  • Washing (Interference Removal): Wash the cartridge with 5 mL of a hexane-dichloromethane mixture (e.g., 80:20 v/v) to remove interfering substances.

  • Elution: Elute the target analyte (this compound) by passing 8 mL of a hexane-ethyl acetate mixture (e.g., 70:30 v/v) through the cartridge.

  • Drying and Concentration: Collect the eluate and pass it through a small column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., iso-octane) for GC-MS/MS analysis.

4. GC-MS/MS Analysis:

  • Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS/MS system.

  • Chromatographic Separation: Use a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms). Program the oven temperature to achieve separation of this compound from other metabolites and matrix components.

    • Example Program: Initial temp 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min, hold for 5 min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound.

    • Example Transition: Monitor the transition of m/z 386 -> 353 for quantification.[11]

  • Quantification: Create a calibration curve using serial dilutions of the this compound analytical standard. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Endosulfan

Endosulfan isomers undergo biological transformation via oxidation to form the persistent and toxic metabolite, this compound.[4] Hydrolysis leads to the formation of the less toxic endosulfan diol.[3][4]

G cluster_parent Endosulfan Isomers cluster_process Metabolic Processes cluster_metabolites Metabolites endosulfan_a α-Endosulfan oxidation Oxidation (Biotransformation) endosulfan_a->oxidation hydrolysis Hydrolysis endosulfan_a->hydrolysis endosulfan_b β-Endosulfan endosulfan_b->oxidation endosulfan_b->hydrolysis sulfate This compound (Toxic Biomarker) oxidation->sulfate diol Endosulfan Diol (Less Toxic) hydrolysis->diol G node_style_step node_style_step node_style_output node_style_output A 1. Sample Collection (Human Serum/Blood) B 2. Sample Preparation (Solid-Phase Extraction) A->B Isolate Analyte C 3. Eluate Concentration B->C Remove Solvent D 4. GC-MS/MS Analysis C->D Inject Sample E 5. Data Quantification D->E Compare to Standards F Exposure Assessment Report E->F G cluster_mechanisms Cellular Mechanisms cluster_effects Cellular Effects exposure Endosulfan / this compound Exposure gaba Inhibition of GABA-gated Chloride Channels exposure->gaba ros Induction of Oxidative Stress (↑ ROS) exposure->ros excitability Neuronal Hyperexcitability gaba->excitability damage Cellular Damage (Lipid Peroxidation, etc.) ros->damage outcome Neurotoxicity (e.g., Convulsions, Seizures) excitability->outcome damage->outcome

References

Troubleshooting & Optimization

Overcoming matrix effects in endosulfan sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for endosulfan sulfate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In analytical chemistry, the matrix refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects are the combined effects of these components on the measurement of the analyte.[1] These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification, poor linearity, and lack of reproducibility.[2] For instance, co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased (suppression) or increased (enhancement) signal compared to a pure standard.[2] This can be a significant issue in complex matrices like soil, food products, and biological fluids.[3][4]

Q2: My this compound recoveries are low and inconsistent. What could be the cause?

A2: Low and inconsistent recoveries for this compound are often a primary indicator of significant matrix effects.[4] Several factors related to the sample matrix could be responsible:

  • Ion Suppression: This is the most common manifestation of matrix effects, where co-eluting compounds from the matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal and consequently, lower calculated recoveries.[1][2]

  • Analyte Loss During Sample Preparation: Complex matrices can sometimes lead to the loss of this compound during extraction and cleanup steps. The analyte may bind to matrix components that are removed during these procedures.[5]

  • Inadequate Sample Cleanup: If the sample preparation method does not effectively remove interfering matrix components, these can contaminate the analytical system and contribute to signal variability.[3]

Q3: What are the common strategies to overcome matrix effects in this compound analysis?

A3: There are several well-established strategies to either minimize or compensate for matrix effects:

  • Sample Preparation and Cleanup: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular and effective method for pesticide residue analysis in food matrices.[6][7][8] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8]

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or the interferences, allowing for their separation.[3][9]

    • Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences like lipids.[10]

  • Instrumental Approaches:

    • Chromatographic Separation Improvement: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to better separate this compound from co-eluting matrix components can significantly reduce interference.[5]

  • Calibration Strategies:

    • Matrix-Matched Calibration: This is a widely used and recommended approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[11][12][13] This helps to ensure that the standards and the samples experience similar matrix effects.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is very effective but can be more labor-intensive.[1]

    • Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for overcoming matrix effects. It involves using a stable isotope-labeled version of this compound as an internal standard. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it co-elutes and experiences the same matrix effects, allowing for accurate correction.[14] However, obtaining the appropriate labeled standard can be a challenge.[15]

  • Sample Dilution: A straightforward approach where the sample extract is diluted. This reduces the concentration of matrix components introduced into the analytical system. However, this is only feasible if the concentration of this compound is high enough to remain above the method's limit of detection after dilution.[1][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography

Symptoms:

  • Tailing or fronting peaks for this compound.

  • Shifting retention times.

  • Broad peaks leading to poor resolution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix Overload on Analytical Column Dilute the sample extract.[1] Implement a more rigorous cleanup procedure (e.g., SPE, GPC) to remove more matrix components.[3][10]
Contamination of the GC Inlet or LC Column Perform maintenance on the GC inlet (e.g., replace the liner and septum). Flush the LC column or use a guard column.
Incompatible Final Solvent Ensure the final extract solvent is compatible with the initial mobile phase (for LC) or the GC liner. A solvent exchange step may be necessary.[7]
Issue 2: Inaccurate Quantification (High Bias or Low Bias)

Symptoms:

  • Recovery values are consistently above 110% or below 90%.

  • Quantification results are not reproducible.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix-Induced Signal Enhancement or Suppression Primary Recommendation: Use matrix-matched calibration. Prepare calibration standards in a blank matrix extract.[11][12] Alternative: If a blank matrix is unavailable, consider the standard addition method.[1] Gold Standard: If available, use a stable isotope-labeled internal standard for this compound.[14]
Non-Optimized Extraction and Cleanup Re-evaluate the sample preparation method. The QuEChERS method is often a good starting point for many matrices.[6][8] Experiment with different d-SPE sorbents to improve cleanup.
Calibration Curve Issues Ensure the calibration range brackets the expected concentration of this compound in the samples. Evaluate different calibration models (e.g., linear, weighted linear).[11]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in a Food Matrix

This protocol provides a general outline of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, which is widely used for pesticide analysis in food commodities.[6][7][8]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot (e.g., 1 mL) of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Matrix-Matched Calibration Standard Preparation

This protocol describes the preparation of matrix-matched calibration standards to compensate for matrix effects.[6]

1. Preparation of Blank Matrix Extract:

  • Select a sample of the matrix that is known to be free of this compound.

  • Process this blank matrix using the same sample preparation protocol (e.g., QuEChERS) as the unknown samples. The resulting supernatant is the blank matrix extract.

2. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of this compound in a pure solvent (e.g., acetonitrile) at different concentrations.

  • To prepare the matrix-matched standards, add a small volume of each working standard solution to a specific volume of the blank matrix extract. For example, add 10 µL of the standard to 990 µL of the blank matrix extract.[6]

  • The final concentration of the standards should cover the expected range of this compound concentrations in the samples.

Data Presentation

Table 1: Comparison of this compound Recovery in Different Matrices with Various Cleanup Methods

Matrix Cleanup Method Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
TomatoQuEChERS with PSAThis compound71-111<15[8]
Tomato JuiceMatrix Solid-Phase DispersionThis compound81-100≤10[16]
Surface WaterSolid-Phase Extraction (SPE)This compound75-1164.2-14.8[9]
Human SerumLiquid-Liquid ExtractionThis compound77.3 (at 15 ng/mL)Not Specified[17]
SoilGPC, Florisil, or Silica GelThis compound70-130 (required range)≤20 (required)[10]

Visualizations

Troubleshooting_Workflow_for_Matrix_Effects start Start: Inaccurate Endosulfan Sulfate Quantification check_chromatography Assess Peak Shape and Retention Time Stability start->check_chromatography chrom_ok Chromatography is Good check_chromatography->chrom_ok No Issues chrom_bad Poor Chromatography check_chromatography->chrom_bad Issues Found cal_strategy Evaluate Calibration Strategy chrom_ok->cal_strategy improve_cleanup Improve Sample Cleanup (e.g., d-SPE, SPE) chrom_bad->improve_cleanup dilute_sample Dilute Sample Extract chrom_bad->dilute_sample improve_cleanup->check_chromatography dilute_sample->check_chromatography use_mmc Implement Matrix-Matched Calibration cal_strategy->use_mmc use_sa Consider Standard Addition cal_strategy->use_sa use_is Use Stable Isotope-Labeled Internal Standard (if available) cal_strategy->use_is reanalyze Re-analyze Samples use_mmc->reanalyze use_sa->reanalyze use_is->reanalyze

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Mitigation_Strategies main Overcoming Matrix Effects in This compound Analysis cat1 Sample Preparation main->cat1 cat2 Calibration Method main->cat2 cat3 Instrumental Approach main->cat3 sub1_1 QuEChERS cat1->sub1_1 sub1_2 Solid-Phase Extraction (SPE) cat1->sub1_2 sub1_3 Sample Dilution cat1->sub1_3 sub2_1 Matrix-Matched Calibration cat2->sub2_1 sub2_2 Standard Addition cat2->sub2_2 sub2_3 Isotope Dilution (IDMS) cat2->sub2_3 sub3_1 Optimize Chromatography cat3->sub3_1

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Analysis of Endosulfan Isomers and Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution for endosulfan isomers (α-endosulfan and β-endosulfan) and endosulfan sulfate during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges encountered when analyzing endosulfan isomers and sulfate?

The primary challenges in the analysis of endosulfan isomers and their metabolite, this compound, are achieving adequate chromatographic resolution between the α- and β-isomers, and separating them from this compound and other co-eluting compounds that may be present in the sample matrix.[1][2] Peak tailing, particularly for the more polar this compound, can also be a significant issue, affecting peak integration and overall sensitivity.[3][4]

Q2: Which type of gas chromatography (GC) column is best suited for the separation of endosulfan isomers and sulfate?

For the separation of endosulfan isomers and sulfate, nonpolar or mid-polarity capillary columns are generally recommended.[5][6] Commonly used stationary phases include 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, VF-5ms) or 100% dimethylpolysiloxane (e.g., DB-1).[7][8] These columns provide good separation based on the boiling points and polarities of the analytes.

Q3: I am observing poor resolution between α-endosulfan and β-endosulfan. How can I improve it?

Improving the resolution between the endosulfan isomers often requires optimization of the GC oven temperature program. A slower temperature ramp rate can enhance separation.[9][10] Additionally, ensuring the use of an appropriate carrier gas (Helium or Hydrogen) at its optimal flow rate is crucial for maximizing column efficiency.[9]

Q4: My this compound peak is tailing. What are the potential causes and solutions?

Peak tailing for this compound is often attributed to active sites within the GC system, such as in the injector liner, column, or detector.[3] This can be caused by contamination or the inherent polarity of the analyte interacting with the system.

Troubleshooting Steps for Peak Tailing:

  • Inlet Maintenance: Regularly replace the injector port liner and septum. The use of a deactivated liner with glass wool can help trap non-volatile residues.[2][11]

  • Column Conditioning: Bake out the column at a high temperature (as recommended by the manufacturer) to remove contaminants.[3]

  • Column Trimming: If the front end of the column is contaminated, trimming a small section (10-20 cm) can restore peak shape.[3]

  • System Priming: Injecting a high-concentration standard of the problematic compound can help to passivate active sites in the system.[3]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the analysis of endosulfan and its metabolites?

Yes, HPLC can be used for the analysis of endosulfan and its metabolites. A common approach involves using a reversed-phase C18 column with a mobile phase of acetonitrile and water.[12] Detection is typically performed using a UV-VIS detector.[12] However, GC with an Electron Capture Detector (GC-ECD) is often preferred due to its high sensitivity for halogenated compounds like endosulfan.[1][13]

Troubleshooting Guides

Guide 1: Improving Peak Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution of endosulfan isomers and sulfate.

Experimental Protocol: Optimizing GC Oven Temperature Program

The following is a sample GC-ECD method that can be used as a starting point for optimization.

ParameterSetting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[8][14]
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Injector Splitless, 250 °C
Detector ECD, 300 °C
Oven Program Initial Temp: 120°C, hold for 1 minRamp 1: 10°C/min to 260°C, hold for 2 minRamp 2: 20°C/min to 280°C, hold for 2 min[8]

Troubleshooting Workflow for Poor Resolution

Troubleshooting Poor Resolution Start Poor Peak Resolution CheckProgram Review Oven Temperature Program Start->CheckProgram RampRate Decrease Ramp Rate CheckProgram->RampRate Is ramp too fast? FlowRate Check Carrier Gas Flow Rate RampRate->FlowRate No Improvement ResolutionOK Resolution Improved RampRate->ResolutionOK Yes OptimizeFlow Optimize Flow Rate FlowRate->OptimizeFlow Is flow optimal? ColumnChoice Evaluate Column Stationary Phase OptimizeFlow->ColumnChoice No Improvement OptimizeFlow->ResolutionOK Yes SelectColumn Consider a Different Polarity Column ColumnChoice->SelectColumn Is phase appropriate? SelectColumn->ResolutionOK Yes

Troubleshooting workflow for poor peak resolution.
Guide 2: Addressing Peak Tailing

This guide outlines steps to diagnose and resolve issues with peak tailing, particularly for this compound.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Cool the GC injector and oven to room temperature.

  • Turn Off Gas: Turn off the carrier gas supply.

  • Remove Column: Carefully remove the column from the injector.

  • Replace Septum and Liner: Open the injector and replace the septum and O-ring. Remove the old liner and replace it with a new, deactivated liner of the same type.

  • Reinstall Column: Reinstall the column, ensuring the correct insertion depth into the liner.

  • Leak Check: Turn on the carrier gas and perform a leak check at the injector fitting.

  • Conditioning: Heat the injector and oven to their setpoints and allow the system to equilibrate.

Troubleshooting Workflow for Peak Tailing

Troubleshooting Peak Tailing Start Peak Tailing Observed InletMaint Perform Inlet Maintenance Start->InletMaint CheckTailing Tailing Persists? InletMaint->CheckTailing TrimColumn Trim Front of Column (10-20 cm) CheckTailing->TrimColumn Yes Resolved Peak Shape Improved CheckTailing->Resolved No CheckAgain Tailing Persists? TrimColumn->CheckAgain PrimeSystem Prime System with High Conc. Standard CheckAgain->PrimeSystem Yes CheckAgain->Resolved No PrimeSystem->Resolved

Troubleshooting workflow for addressing peak tailing.

Data Summary

The following table summarizes typical GC parameters for the analysis of endosulfan isomers and sulfate, compiled from various methods.

ParameterMethod 1Method 2Method 3
Column CP-8Sil 8-CB[7]DB-1 (30 m x 0.32 mm, 0.25 µm)[7]VF-5ms (30 m x 0.25 mm, 0.25 µm)[8]
Carrier Gas Helium[7]Not SpecifiedHelium[8]
Flow Rate Not SpecifiedNot Specified1.0 mL/min[8]
Detector ECD[7]ECD[7]MS[8]
Injector Temp. Not SpecifiedNot Specified270 °C[5]
Oven Program Not SpecifiedNot Specified120°C (1 min) -> 10°C/min to 260°C (2 min) -> 20°C/min to 280°C (2 min)[8]

References

Technical Support Center: Enhancing Low-Level Detection of Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of endosulfan sulfate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of this compound?

A1: The most prevalent and effective methods for low-level detection of endosulfan and its metabolites, including this compound, are gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors. Gas chromatography with an electron capture detector (GC-ECD) is a widely used and relatively inexpensive technique known for its high sensitivity to halogenated compounds like endosulfan.[1] For enhanced selectivity and confirmation, mass spectrometry (MS) detectors are often employed, leading to methods like GC-MS and GC-tandem mass spectrometry (GC-MS/MS).[1] Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool, offering high sensitivity and selectivity, particularly for complex matrices.[2][3]

Q2: I am observing poor sensitivity and high background noise in my GC-ECD analysis. What are the likely causes and solutions?

A2: Poor sensitivity and high background noise in GC-ECD analysis of this compound can stem from several factors:

  • Contaminated Reagents or Glassware: Ensure all solvents are of high purity (pesticide residue grade) and that glassware is meticulously cleaned to avoid introducing interfering substances.[1] Running method blanks is crucial to verify the cleanliness of your system.[1][4]

  • Matrix Interferences: Complex sample matrices (e.g., soil, fatty tissues, blood) can introduce co-extractive compounds that interfere with the detection of this compound.[1][5] A thorough sample cleanup step is essential. Techniques like Solid Phase Extraction (SPE) with adsorbents such as Florisil® or silica gel, or Gel Permeation Chromatography (GPC) can effectively remove these interferences.[1][5][6]

  • Inefficient Extraction: The chosen extraction method may not be optimal for your sample type. For biological samples, liquid-liquid extraction (LLE) with organic solvents is common.[1][7] For solid samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or matrix solid-phase dispersion (MSPD) can provide good recoveries.[1][2]

  • Detector Contamination: The ECD is highly sensitive and can become contaminated over time, leading to increased noise. Regular cleaning and maintenance as per the manufacturer's instructions are necessary.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which can cause ion suppression or enhancement and affect quantification, are a common challenge in LC-MS/MS. To mitigate these effects:

  • Effective Sample Preparation: A robust sample cleanup procedure is the first line of defense. Techniques like SPE and QuEChERS are effective in removing interfering matrix components.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[5]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard, such as per-deuterated β-endosulfan (d4), can help to correct for matrix effects and variations in instrument response.[2]

  • Optimizing Chromatographic Separation: Good chromatographic separation can help to resolve this compound from co-eluting matrix components, reducing their impact on ionization.

  • Dilution: If the matrix effect is severe, diluting the sample extract can sometimes reduce the concentration of interfering compounds to a level where their effect is negligible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent and method. For fatty samples, ensure adequate lipid removal steps are included.[1] Consider methods like QuEChERS or MSPD for complex matrices.[1][2]
Degradation of the analyte during sample preparation.Avoid high temperatures and harsh acidic or basic conditions during extraction and cleanup. Ensure proper storage of samples and extracts at low temperatures (e.g., 4°C).[8]
Improper pH of the sample during extraction.For aqueous samples, acidification to pH 2 before SPE can improve recovery.[8]
Peak tailing or poor peak shape in GC analysis Active sites in the GC inlet liner or column.Use a deactivated liner and a high-quality capillary column suitable for organochlorine pesticide analysis. Regular maintenance and replacement of the liner are recommended.
Co-elution with interfering compounds.Optimize the GC temperature program to improve separation. Confirm the identity of the peak using a more selective detector like MS.
Inconsistent quantification results Variability in manual sample preparation steps.Automate sample preparation where possible, for instance, by using an automated SPE system.[2]
Fluctuation in instrument performance.Regularly perform instrument calibration and performance checks. Use an internal standard to correct for variations.[2]
Non-linearity of the calibration curve.Ensure the concentration of your samples falls within the linear range of the instrument. Prepare fresh calibration standards regularly.[8][9]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of this compound in different matrices.

Table 1: Gas Chromatography (GC) Based Methods

Method Matrix Detection Limit Recovery (%) Reference
GC-ECDBiological Tissues (Adipose, Placenta)Not specified, reported in ng/g100.03[10]
GC-qMSHuman Fetal and Newborn Tissues1.2 - 2.0 ng/gNot specified[1]
GC/QqQ-MS-MSRiver and Waste WaterParts-per-trillion (ppt) levelGood[1]
GC-MSFish Pond Water0.04 - 1.06 µg/L88.5 - 95.1[9]
GC-ECDTomato Leaves0.02 µg/g>78[11]
GC-ECDBlood1.0 ng/mL92[7]

Table 2: Liquid Chromatography (LC) and Other Methods

Method Matrix Detection Limit Recovery (%) Reference
Online SPE-LC-MS/MSWater3 ng/L50 - 144[2]
QuEChERS-LC-MS/MSSediments/Soils, Algae, FishNot specified50 - 144[2]
Electrochemical SensorNot specified6.8 µM>97 (in real samples)[12]
Electrochemical SensorVegetable (Tomatoes)3.3 µM94 - 110[13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Water Samples

This protocol is based on the methodology for extracting this compound from water samples for subsequent analysis.[8]

  • Sample Acidification: Acidify the water sample (e.g., 1 liter) to pH 2 with hydrochloric acid.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned C18 cartridge by applying a gentle suction.

  • Analyte Elution: After the entire sample has passed through, elute the retained analytes from the cartridge with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and acetone).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for injection into the analytical instrument.

Protocol 2: QuEChERS-based Extraction for Solid Samples (e.g., Soil, Sediments)

This protocol outlines a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from solid matrices.[2]

  • Sample Homogenization: Weigh a representative amount of the homogenized solid sample (e.g., 10-15 g) into a centrifuge tube.

  • Hydration (if necessary): For dry samples, add a small amount of water to hydrate the sample.

  • Solvent Extraction: Add an appropriate volume of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride, and shake vigorously for another minute. This step partitions the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the solid matrix and aqueous layer.

  • Dispersive SPE Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds. The PSA removes interfering matrix components.

  • Final Centrifugation and Analysis: Centrifuge the cleanup tube, and the resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

Experimental_Workflow_Endosulfan_Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection (Water, Soil, Tissue) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Select method based on matrix Cleanup Cleanup (Florisil, GPC, dSPE) Extraction->Cleanup Remove interferences Concentration Concentration & Reconstitution Cleanup->Concentration GC Gas Chromatography (GC) Concentration->GC LC Liquid Chromatography (LC) Concentration->LC ECD Electron Capture Detector (ECD) GC->ECD MS Mass Spectrometry (MS, MS/MS) GC->MS LC->MS Quantification Quantification ECD->Quantification MS->Quantification Confirmation Confirmation MS->Confirmation Result Final Result Quantification->Result Confirmation->Result

Caption: General workflow for the detection of this compound.

Troubleshooting_Logic_Low_Sensitivity Start Low Sensitivity / High Noise Observed CheckBlank Analyze Method Blank Start->CheckBlank BlankContaminated Is Blank Contaminated? CheckBlank->BlankContaminated CleanSystem Clean Glassware, Use High-Purity Solvents BlankContaminated->CleanSystem Yes CheckRecovery Analyze Spiked Sample BlankContaminated->CheckRecovery No CleanSystem->CheckBlank LowRecovery Is Recovery Low? CheckRecovery->LowRecovery OptimizeExtraction Optimize Extraction & Cleanup Protocol LowRecovery->OptimizeExtraction Yes CheckPeakShape Evaluate Peak Shape LowRecovery->CheckPeakShape No OptimizeExtraction->CheckRecovery PoorPeakShape Is Peak Shape Poor? CheckPeakShape->PoorPeakShape GC_Maintenance Perform GC Inlet & Column Maintenance PoorPeakShape->GC_Maintenance Yes InstrumentCheck Check Instrument Performance (e.g., Detector Sensitivity) PoorPeakShape->InstrumentCheck No GC_Maintenance->CheckPeakShape Resolved Issue Resolved InstrumentCheck->Resolved

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

Troubleshooting poor recovery of endosulfan sulfate in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of endosulfan sulfate during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my recovery of this compound consistently low?

Low recovery is a common issue that can stem from several stages of the extraction process.[1][2] A systematic approach is crucial to identify the root cause. Key areas to investigate include:

  • Analyte Breakthrough: The analyte may not be retained on the Solid-Phase Extraction (SPE) cartridge during sample loading or may be washed off prematurely. This can happen if the sample solvent is too strong or the wash solvent is too aggressive.[1][3]

  • Incomplete Elution: this compound might be strongly retained on the sorbent material, and the elution solvent may not be strong enough to desorb it completely.[2][4]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, pigments) can interfere with the binding of this compound to the sorbent or co-elute and cause signal suppression in the final analysis.[5][6]

  • Analyte Degradation: Although this compound is a degradation product of endosulfan, it can be susceptible to further degradation under certain conditions, such as exposure to strong acids like sulfuric acid.[7][8]

  • Adsorption to Labware: Highly non-polar compounds can adhere to the surfaces of sample containers, particularly plastic. Rinsing sample containers with the extraction solvent can help mitigate this loss.[9]

Q2: How do I choose the right Solid-Phase Extraction (SPE) sorbent for this compound?

The choice of sorbent depends on the sample matrix and the physicochemical properties of this compound.

  • Reversed-Phase (e.g., C18): This is the most common choice for extracting this compound from aqueous samples. This compound is an organochlorine compound with limited water solubility, making it well-suited for retention on non-polar C18 sorbents.[10][11]

  • Normal-Phase (e.g., Silica, Florisil®): These sorbents are typically used for sample cleanup rather than primary extraction from aqueous matrices.[5][12] They are effective at removing polar interferences from organic extracts. For instance, a Florisil® column is often required for sample clean-up prior to analysis to reduce interferences.[5]

Q3: My analyte is retained, but I have poor recovery after elution. What should I do?

This strongly suggests an issue with the elution step.[4] Consider the following optimizations:

  • Increase Elution Solvent Strength: If you are using a reversed-phase (C18) cartridge, you may need to use a less polar, stronger organic solvent or a mixture. For example, an optimized method successfully uses mixtures of acetone and n-hexane for elution from a C18 cartridge.[10]

  • Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the analyte completely. Try increasing the volume in increments and analyzing the fractions to see if recovery improves.[3]

  • Incorporate a "Soak" Step: Allow the elution solvent to sit on the SPE cartridge for several minutes before pulling it through. This can improve the interaction between the solvent and the analyte, leading to more efficient desorption.[9]

  • Check for Secondary Interactions: this compound might have secondary interactions with the sorbent material that are not disrupted by the elution solvent. Modifying the pH or using a different solvent might be necessary.[2]

Q4: Can the sample pH affect the recovery of this compound?

Yes, pH can be a critical parameter.

  • Sample Loading: For extracting organochlorine pesticides from water using C18 SPE, adjusting the sample to a pH < 2 can improve the recovery of some compounds.[10] While this is a general recommendation, it's worth testing for your specific matrix.

  • Analyte Stability: Endosulfan is known to hydrolyze to endosulfan diol, and the rate is pH-dependent.[8] While this compound is generally more stable, extreme pH values should be avoided to prevent potential degradation.

Q5: I am using the QuEChERS method. What are the most critical parameters to optimize for this compound?

The QuEChERS method has several factors that can significantly impact recovery.[13]

  • Extraction Solvent: The choice of solvent is crucial. Acetonitrile is a common choice, but others like ethyl acetate or hexane can also be used depending on the matrix.[13]

  • Dispersive SPE (dSPE) Sorbent: The cleanup step is vital for removing matrix interferences. The type and amount of dSPE sorbent (e.g., PSA, C18, GCB) must be optimized to remove interferences without removing this compound.

Data on this compound Recovery

The following table summarizes recovery data from various studies, highlighting the impact of different extraction methods and matrices.

MethodMatrixSorbent/CleanupElution/Extraction SolventAverage Recovery (%)Reference
SPEWaterC18Acetone:n-hexane (mixtures)102.5[10]
SPENot SpecifiedSilicaHexane with methylene chloride40.1[12]
QuEChERSTextilesNot SpecifiedNot Specified70 - 120[6]
Modified QuEChERSGinsengNot SpecifiedNot Specified51 - 129[7]
Liquid-Solid ExtractionZebrafish TissueNot SpecifiedNot Specified56[14]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is adapted from an optimized method for organochlorine pesticides in water.[10]

1. Cartridge Conditioning: a. Wash a C18 SPE cartridge with 10 mL of dichloromethane (DCM). b. Add 10 mL of methanol (MeOH) to the cartridge, allowing it to soak for 2 minutes before drawing it through. c. Add 20 mL of reagent water to the cartridge, drawing it through until a thin layer remains above the sorbent bed. Do not let the cartridge go dry.

2. Sample Preparation and Loading: a. Adjust a 1 L water sample to pH < 2 using 6 N HCl or H₂SO₄. b. Add 5 mL of MeOH to the sample and mix well. c. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.

3. Cartridge Drying: a. After loading, dry the SPE cartridge under a full vacuum for at least 10 minutes to remove residual water.

4. Elution: a. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. b. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through into a collection vial. c. Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution (used to rinse the sample bottle again). d. Perform a final elution with an additional 10 mL of 1:9 acetone:n-hexane.

5. Concentration: a. Evaporate the collected eluate to a final volume of approximately 1-5 mL under a gentle stream of nitrogen at 40°C. b. The sample is now ready for analysis by Gas Chromatography (GC).

Diagrams

Troubleshooting Workflow for Poor this compound Recovery

G start Start: Poor Recovery check_protocol Step 1: Verify Protocol - Correct Solvents? - Correct Volumes? - Correct Sorbent? start->check_protocol troubleshoot Step 2: Isolate Problem Area check_protocol->troubleshoot loading_wash Analyte Lost During Loading or Wash Steps? troubleshoot->loading_wash Analyze Waste Fractions elution Analyte Lost During Elution Step? troubleshoot->elution Analyze Retained Sorbent solution_loading Solution: 1. Decrease sample solvent strength. 2. Use a milder wash solvent. 3. Check sample pH. loading_wash->solution_loading solution_elution Solution: 1. Increase elution solvent strength. 2. Increase elution volume. 3. Add a solvent soak step. elution->solution_elution end Recovery Improved solution_loading->end solution_elution->end

References

Technical Support Center: Analysis of Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical interferences during the quantification of endosulfan sulfate.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing significant peak tailing for my this compound standard and samples in my Gas Chromatography (GC) analysis. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for this compound is a common issue in GC analysis and can often be attributed to active sites within the GC system or issues with the sample matrix. Here are the primary causes and troubleshooting steps:

  • Active Sites in the Inlet or Column: this compound is a polar compound and can interact with active silanol groups in the GC inlet liner or the analytical column. This is a frequent cause of peak tailing.[1]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner with a deactivated one. Inspect the septum for any degradation and replace it if necessary, as septum particles can introduce active sites.[2]

      • Column Trimming: Trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues or areas where the stationary phase has degraded.[3]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated and stable stationary phase.

  • Matrix Effects: Complex sample matrices can contain compounds that interact with the analyte or the column, leading to poor peak shape.

    • Solution:

      • Enhanced Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) with Florisil or Gel Permeation Chromatography (GPC) can be effective.[4]

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix-induced peak distortion.

  • Improper GC Conditions: Sub-optimal GC parameters can also contribute to peak tailing.

    • Solution:

      • Optimize Temperatures: Ensure the inlet and oven temperature programs are optimized for this compound. A lower initial oven temperature can improve focusing of the analyte at the head of the column.

      • Check Carrier Gas Flow: Verify that the carrier gas flow rate is optimal for the column dimensions and analysis.

Question 2: My chromatograms show "ghost peaks" that are interfering with the identification and quantification of this compound. How can I identify the source of these peaks and eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources. A systematic approach is key to identifying and eliminating them.[5]

  • Carryover from Previous Injections: High-concentration samples or standards can contaminate the injection port or the front of the column, leading to their appearance in subsequent runs.

    • Solution:

      • Solvent Washes: Inject a series of solvent blanks after analyzing high-concentration samples to flush the system.

      • Inlet Cleaning: If ghost peaks persist, clean the GC inlet, including the liner and the split vent line.[6]

  • Contamination from Consumables: Septa, vials, and solvents can all be sources of contamination.

    • Solution:

      • Septum Bleed: Use high-quality, low-bleed septa and replace them regularly. Running a blank run with the oven temperature programmed to its maximum can help identify septum bleed.[7]

      • Vial and Cap Contamination: Use certified clean vials and caps.

      • Solvent Purity: Ensure all solvents used for sample preparation and injection are of high purity (e.g., pesticide residue grade).

  • Sample Preparation Artifacts: The sample preparation process itself can sometimes introduce contaminants.

    • Solution:

      • Method Blanks: Always include a method blank (a sample with no analyte that is taken through the entire extraction and cleanup process) with each batch of samples to check for contamination from reagents or glassware.[4]

Question 3: I am experiencing low and inconsistent recovery of this compound from my samples. What are the potential reasons and how can I improve my recovery rates?

Answer:

Low and variable recovery of this compound is often related to the sample extraction and cleanup steps.

  • Inefficient Extraction: The chosen extraction solvent and method may not be effectively removing the analyte from the sample matrix.

    • Solution:

      • Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of this compound and the sample matrix. Acetonitrile and ethyl acetate are commonly used.

      • Extraction Technique: For solid samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or sonication-assisted extraction can improve efficiency.[8][9]

  • Analyte Loss During Cleanup: The cleanup step, while necessary to remove interferences, can sometimes lead to the loss of the target analyte.

    • Solution:

      • Optimize SPE Protocol: If using SPE with Florisil, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to elute this compound completely. The choice of elution solvent and its volume should be carefully optimized.[10][11]

      • Monitor Fractions: When developing a cleanup method, collect and analyze all fractions to ensure the analyte is not being discarded with the waste.

  • Analyte Degradation: this compound can degrade under certain conditions.

    • Solution:

      • pH Control: Endosulfan is susceptible to hydrolysis at alkaline pH. While this compound is more stable, it is good practice to control the pH of the sample and extraction solutions. Endosulfan is most stable at a pH of 5.[12]

      • Temperature: Avoid excessive temperatures during sample processing, such as in the evaporation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical technique is Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) (GC-ECD).[4] GC-ECD is highly sensitive to halogenated compounds like this compound. For confirmation and higher selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[13]

Q2: What are the major sources of interference in this compound analysis?

A2: The primary sources of interference are:

  • Co-eluting Organochlorine Pesticides: Other organochlorine pesticides and their degradation products can have similar retention times to this compound, leading to misidentification and inaccurate quantification.[4]

  • Matrix Effects: Complex sample matrices, such as soil, fatty foods, and biological tissues, contain a multitude of compounds that can co-extract with this compound and interfere with the analysis. These matrix components can cause signal enhancement or suppression.

Q3: How can I effectively remove matrix interferences?

A3: A multi-step cleanup approach is often necessary. Common and effective techniques include:

  • Solid Phase Extraction (SPE): SPE with Florisil cartridges is a widely used and effective method for cleaning up extracts containing organochlorine pesticides.[4][10] Florisil, a magnesium silicate adsorbent, retains polar interferences while allowing the less polar this compound to be eluted.[11]

  • Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high molecular weight interferences such as lipids from fatty samples.

  • Dispersive Solid Phase Extraction (d-SPE): This is a key step in the QuEChERS methodology, where a small amount of sorbent (like PSA - primary secondary amine) is added to the extract to remove interferences.[9]

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[14] The QuEChERS method has been successfully applied to the analysis of this compound in various food matrices, offering good recoveries and high sample throughput.[9]

Data Presentation

Table 1: Comparison of Recovery Rates for this compound with Different Cleanup Methods

Sample MatrixCleanup MethodAnalytical MethodSpike LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tomato JuiceMatrix Solid-Phase Dispersion (MSPD)GC-ECDNot Specified81 - 100≤ 10[15]
TomatoQuEChERS (d-SPE with PSA)GC/MSNot Specified71 - 111< 15
WaterSolid Phase Extraction (SPE)GCxGC/TOFMS0.1 - 0.3 µg/L75 - 1164.2 - 14.8[16]
SerumHeadspace SPMEGC/MS15 ng/mL77.3Not Specified[17]
Adipose TissueHPLC CleanupGC/ECD/MSNot Specified100.03Not Specified[17]
WaterDispersive Liquid-Liquid Microextraction (DLLME)GC-MS20.0 µg/L88.5 - 95.10.94 - 2.08

Experimental Protocols

Protocol 1: Florisil Solid Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for the cleanup of sample extracts containing this compound using a Florisil SPE cartridge.

Materials:

  • Florisil SPE cartridge (e.g., 1000 mg, 6 mL)

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Sample extract dissolved in a non-polar solvent (e.g., hexane)

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Pre-rinse the Florisil SPE cartridge with 6 mL of hexane. Allow the solvent to pass through the cartridge completely. Do not let the cartridge dry out.[10]

  • Sample Loading: Load 1-2 mL of the sample extract (dissolved in hexane) onto the conditioned cartridge.

  • Elution of Interferences (Optional): A wash step with a non-polar solvent like hexane can be performed to elute weakly retained, non-polar interferences.

  • Analyte Elution: Elute the this compound from the cartridge using an appropriate solvent mixture. A common elution solvent is a mixture of hexane and acetone (e.g., 90:10 v/v).[11] Collect the eluate in a clean collection tube. The optimal volume of the elution solvent should be determined experimentally, but typically ranges from 5 to 10 mL.

  • Concentration: Gently evaporate the collected eluate to a final volume of 1 mL under a stream of nitrogen.

  • Reconstitution: Reconstitute the concentrated extract in a suitable solvent for GC analysis (e.g., hexane or isooctane).

Protocol 2: QuEChERS Method for Food Matrices

This protocol provides a general outline of the QuEChERS method for the extraction and cleanup of this compound from a food matrix (e.g., tomato).[9]

Materials:

  • Homogenized food sample

  • Acetonitrile (MeCN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate salting-out mixture (e.g., MgSO₄ and NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., MgSO₄ and PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Carefully transfer it to an autosampler vial for GC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) start->extraction salting_out Addition of Salts (e.g., MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Cleanup Step (e.g., SPE with Florisil or d-SPE) centrifuge1->cleanup elution Analyte Elution cleanup->elution concentration Solvent Evaporation elution->concentration reconstitution Reconstitution in Injection Solvent concentration->reconstitution gc_analysis GC-ECD / GC-MS Analysis reconstitution->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_gc GC System Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting start Analytical Problem Identified (e.g., Peak Tailing, Ghost Peaks, Low Recovery) check_blanks Review Method and Solvent Blanks start->check_blanks check_standards Analyze Fresh Standard start->check_standards check_system Evaluate GC System Suitability start->check_system optimize_extraction Optimize Extraction Solvent/Technique check_blanks->optimize_extraction Low Recovery inlet_maintenance Clean/Replace Inlet Liner and Septum check_standards->inlet_maintenance Peak Tailing in Standard check_system->inlet_maintenance Poor Peak Shape column_maintenance Trim/Condition/Replace Column inlet_maintenance->column_maintenance leak_check Check for Leaks column_maintenance->leak_check solution Problem Resolved leak_check->solution optimize_cleanup Refine Cleanup Protocol (e.g., SPE, GPC) optimize_extraction->optimize_cleanup matrix_matched Implement Matrix-Matched Standards optimize_cleanup->matrix_matched matrix_matched->solution

Caption: Logical diagram for troubleshooting analytical interferences.

References

Calibration curve issues in endosulfan sulfate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues in endosulfan sulfate quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my calibration curve for this compound showing poor linearity (low R² value)?

Poor linearity in your calibration curve can stem from several sources, ranging from standard preparation to instrumental issues. A low coefficient of determination (R²) indicates that the experimental data does not fit a linear model, which is crucial for accurate quantification.

Troubleshooting Steps:

  • Standard Preparation and Handling:

    • Verify Standard Purity and Integrity: Ensure the purity of your this compound standard.[1] Degradation of the standard can lead to inaccurate concentrations.[2] Store standards according to the manufacturer's instructions, typically at low temperatures and protected from light.[3]

    • Check Solvent Purity: Use high-purity solvents appropriate for your analytical technique (e.g., HPLC-grade, GC-grade). Impurities in the solvent can interfere with the analysis.

    • Pipetting and Dilution Errors: Inaccurate pipetting during the preparation of serial dilutions is a common source of error.[2] Use calibrated pipettes and ensure proper technique. Prepare fresh dilutions for each analysis to avoid degradation.[2]

    • Analyte Solubility: Confirm that this compound is fully soluble in your chosen solvent at all calibration levels.[2]

  • Instrumental Parameters (GC/LC):

    • Injector Issues (GC): An active or contaminated injector liner can cause analyte degradation or adsorption, leading to non-linear responses.[4] Regularly replace or clean the injector liner and use deactivated liners.

    • Column Performance: A degraded or contaminated analytical column can result in poor peak shape and inconsistent responses. Condition the column as recommended by the manufacturer.

    • Detector Saturation: If the concentration of your highest calibration standard is too high, it can saturate the detector (especially an Electron Capture Detector - ECD), leading to a non-linear response.[5] Try lowering the concentration range of your calibration curve.

  • Matrix Effects:

    • Sample Matrix Interference: Co-extracted compounds from the sample matrix can interfere with the ionization or detection of this compound, causing signal suppression or enhancement that can affect linearity.[6][7][8] This is a significant issue in complex matrices like soil, food, and biological tissues.[6]

    • Mitigation: Prepare calibration standards in a blank matrix extract that closely matches your samples (matrix-matched calibration).[1][7][8] This helps to compensate for matrix effects.

2. My this compound peak response is very low, leading to poor sensitivity. What can I do?

Low sensitivity can prevent the accurate detection and quantification of this compound, especially at low concentrations.

Troubleshooting Steps:

  • Sample Preparation and Extraction:

    • Optimize Extraction Efficiency: Review your sample extraction protocol. Ensure the chosen solvent and technique (e.g., LLE, SPE, QuEChERS) are providing good recovery of this compound from the sample matrix. Recoveries should ideally be between 70% and 130%.[9]

    • Sample Cleanup: Complex matrices can cause significant signal suppression.[6] Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive SPE (dSPE), to remove interfering compounds.[10]

  • Instrumental Settings:

    • Injection Volume: Increasing the injection volume can increase the peak response, but be cautious as this can also introduce more matrix components into the system.

    • Detector Settings (GC-ECD/MS, LC-MS/MS):

      • GC-ECD: Ensure the detector is clean and the operating parameters (e.g., makeup gas flow, temperature) are optimized.

      • MS/MS: Optimize the precursor and product ion selection, as well as collision energy, to maximize the signal for this compound.[11]

    • LC Mobile Phase: For LC-MS/MS, the mobile phase composition can significantly impact ionization efficiency.[11] Experiment with different solvent compositions and additives (e.g., formic acid, ammonium acetate) to enhance the signal.[11]

3. I'm observing a significant matrix effect. How can I minimize its impact on my results?

Matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, are a common challenge in pesticide residue analysis.[6][8][12]

Troubleshooting Steps:

  • Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[1][7][8] Prepare your calibration standards in a blank matrix extract that is representative of your samples.

  • Standard Addition: The method of standard additions can be used to correct for matrix effects in individual samples.[1]

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d4). The internal standard will be affected by the matrix in the same way as the native analyte, allowing for accurate correction.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound is still above the limit of quantification.

  • Improved Sample Cleanup: As mentioned previously, a more rigorous cleanup procedure can remove many of the compounds that cause matrix effects.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound analysis using different analytical techniques.

Table 1: GC-ECD and GC-MS Method Parameters and Performance

ParameterGC-ECDGC-MSReference
Calibration Range 0.1 - 100 ng/mL2.0 - 80.0 µg/L[5][13]
Linearity (R²) > 0.990.9946 - 0.9968[5][13]
Limit of Detection (LOD) 0.01 mg/kg-[14]
Recovery 70 - 130%88.5 - 95.1%[9][13]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterLC-MS/MSReference
Calibration Range 0.117 - 30 ng/mL[11]
Linearity (R²) > 0.99[15]
Limit of Detection (LOD) --
Recovery 75 - 116%[15]

Experimental Protocols

1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for the extraction of pesticide residues from food and environmental matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Cleanup (dSPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Add it to a dSPE cleanup tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube.

  • Analysis: The resulting supernatant is ready for injection into the GC or LC system.

2. GC-ECD Analysis

Gas chromatography with an electron capture detector is a common technique for the analysis of organochlorine pesticides like this compound.

  • GC Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane).[5]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 270-320°C), and hold for a few minutes.[5]

  • Detector: Electron Capture Detector (ECD).

  • Carrier Gas: High-purity nitrogen or helium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gc_lc GC or LC Separation cleanup->gc_lc detection ECD or MS/MS Detection gc_lc->detection calibration Calibration Curve Generation detection->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_linearity cluster_investigate Investigation Areas cluster_solutions Potential Solutions start Poor Calibration Curve Linearity (Low R²) standards Check Standard Preparation start->standards instrument Inspect Instrument Performance start->instrument matrix Evaluate Matrix Effects start->matrix prep_solutions Prepare Fresh Standards Use Calibrated Pipettes Verify Purity & Solubility standards->prep_solutions inst_solutions Clean/Replace Injector Liner Condition/Replace Column Adjust Detector Range instrument->inst_solutions matrix_solutions Use Matrix-Matched Standards Implement Standard Addition Improve Sample Cleanup matrix->matrix_solutions

Caption: Troubleshooting guide for poor calibration curve linearity.

References

Technical Support Center: Analysis of Endosulfan Sulfate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical determination of endosulfan sulfate and its parent isomers.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of endosulfan and its metabolites.

Question: Why am I observing low recovery of this compound in my samples?

Answer: Low recovery of this compound can be attributed to several factors throughout the analytical workflow. Here are some potential causes and solutions:

  • Inefficient Extraction: Endosulfan and its metabolites can bind strongly to sample matrices, especially those with high organic content like soil and fatty tissues.

    • Solution: Ensure your extraction solvent is appropriate for the matrix. A mixture of hexane and acetone (9:1) is commonly used for liquid-liquid partitioning.[1] For soil samples, serial extraction with acetone followed by liquid-liquid partitioning with methylene chloride can be effective.[2] Consider using techniques like solid-phase extraction (SPE) for cleaner extracts and better recovery.[3][4]

  • Sample Cleanup Issues: Co-extractive interferences from the sample matrix can affect the efficiency of your cleanup step and subsequent analysis.

    • Solution: Gel permeation chromatography (GPC), Florisil, or silica gel adsorption chromatography are effective cleanup techniques for removing interfering compounds.[2] For water samples, a Florisil® column cleanup is often required to reduce interferences from other pesticides.[3]

  • Degradation During Analysis: Endosulfan isomers can degrade to endosulfan diol, and this conversion can be influenced by temperature during extraction.

    • Solution: A study on blood sample analysis recommends performing the extraction with 60% sulfuric acid at 10°C to minimize the conversion of endosulfan to endosulfandiol to less than 0.5%.[1]

Question: My chromatograms show peak tailing for this compound. What could be the cause?

Answer: Peak tailing in gas chromatography (GC) can be caused by several factors related to the column and injection system.

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution: Ensure the GC system is properly maintained. Use deactivated liners and guard columns. Regularly condition your analytical column according to the manufacturer's instructions.

  • Column Contamination: Buildup of non-volatile residues from sample matrices can lead to poor peak shape.

    • Solution: Implement a robust sample cleanup procedure to remove as many matrix components as possible before injection.[2][3] If contamination is suspected, bake out the column at a high temperature (within its specified limits) or trim a small portion from the front of the column.

Question: I am seeing co-elution of this compound with other compounds. How can I improve separation?

Answer: Co-elution can be a significant issue, especially in complex matrices containing other organochlorine pesticides.

  • Inadequate Chromatographic Separation: The GC column and temperature program may not be optimized for your specific sample type.

    • Solution: High-resolution gas chromatography (HRGC) is recommended to separate endosulfan from other compounds.[3] Optimize your GC temperature program to improve the resolution between this compound and interfering peaks. Using a longer capillary column or a column with a different stationary phase can also enhance separation. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolving power for complex samples.[4]

  • Matrix Interferences: The presence of other organochlorine pesticides and polychlorinated biphenyls (PCBs) is a common source of interference.[3]

    • Solution: Employ selective cleanup techniques like Florisil or silica gel chromatography to remove these interfering compounds before GC analysis.[2]

Frequently Asked Questions (FAQs)

What are the primary metabolites of endosulfan?

The primary and most persistent metabolite of endosulfan is this compound. Other breakdown products include endosulfan diol, endosulfan ether, and endosulfan lactone.[5][6] Endosulfan itself is a mixture of two isomers, α-endosulfan and β-endosulfan.[3][7]

Which analytical techniques are most commonly used for this compound analysis?

Gas chromatography (GC) is the most prevalent technique for endosulfan analysis. Common detectors include:

  • Electron Capture Detector (ECD): GC-ECD is widely used due to its high sensitivity for halogenated compounds like endosulfan.[3]

  • Mass Spectrometry (MS): GC-MS provides confirmation of the analyte's identity and is often used for complex matrices.[3][8]

High-performance liquid chromatography (HPLC) with UV-VIS detection has also been described for the analysis of endosulfan and its metabolites.[9][10]

What are typical recovery rates and detection limits for this compound analysis?

The following tables summarize typical performance data for various analytical methods.

Table 1: Recovery and Precision Data for Endosulfan Analysis

AnalyteMatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)
α-Endosulfan, β-Endosulfan, this compoundWaterSPE-GC×GC/TOFMS75 - 1164.2 - 14.8
Total Endosulfan (α, β, sulfate, diol)BloodLLE-GC-ECD921.96
β-EndosulfanAdipose tissue, placenta, umbilical cord blood, human milkGC/ECD/MS or GC/ECD93.99Not Reported
This compoundAdipose tissue, placenta, umbilical cord blood, human milkGC/ECD/MS or GC/ECD100.03Not Reported

Table 2: Detection Limits for Endosulfan Analytes

AnalyteMatrixAnalytical MethodDetection Limit
α-Endosulfan, β-Endosulfan, this compoundHuman fetal and newborn tissuesLSE-SPE-GC-qMS1.2 - 2.0 ng/g
α-Endosulfan, β-Endosulfan, this compoundNot SpecifiedMSPD0.005, 0.006, 0.005 µg/kg, respectively
Endosulfan (isomers), this compound, Endosulfan DiolWater and SoilImmunoassay0.2 µg/L (water), 20 µg/kg (soil)
Total EndosulfanBloodLLE-GC-ECD1.0 ng/mL
Endosulfan LactoneSolid SubstrateLSE-HPLC-UV-VIS0.045 mg/kg

Experimental Protocols

Protocol 1: Analysis of Endosulfans in Soil by GC-ECD (Based on SOP ASCC-50-117-02[2])

  • Extraction:

    • Weigh up to 50 g of soil into a tumbler bottle.

    • Perform serial extraction by tumbling with acetone.

    • Combine the acetone extracts with salted water.

    • Equilibrate with methylene chloride using an automated separatory funnel shaker.

  • Cleanup (select one):

    • Gel Permeation Chromatography (GPC): Follow standard GPC procedures for pesticide residue cleanup.

    • Florisil or Silica Gel Adsorption Chromatography: Pack a column with activated Florisil or silica gel. Apply the concentrated extract and elute with appropriate solvents.

  • Solvent Exchange and Concentration:

    • Substitute the solvent with hexane.

    • Concentrate the final extract to a suitable volume.

  • Analysis:

    • Analyze the concentrated extract by capillary column gas chromatography with an electron capture detector (GC-ECD).

Protocol 2: Analysis of Endosulfan Residues in Blood by GC-ECD (Based on a rapid and sensitive analytical method[1])

  • Extraction:

    • To the blood sample, add 60% sulfuric acid at 10°C.

    • Perform liquid/liquid partitioning using a hexane and acetone mixture (9:1).

  • Quantification:

    • Analyze the extract using GC-ECD.

    • Quantify the total endosulfan residue as the sum of α-endosulfan, β-endosulfan, this compound, and endosulfandiol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Soil, Water, Tissue) extraction Extraction (LLE, SPE) sample->extraction cleanup Cleanup (GPC, Florisil, Silica Gel) extraction->cleanup concentration Concentration & Solvent Exchange cleanup->concentration gc_ecd GC-ECD concentration->gc_ecd Instrumental Analysis gc_ms GC-MS concentration->gc_ms Instrumental Analysis hplc HPLC-UV concentration->hplc Instrumental Analysis quantification Quantification gc_ecd->quantification confirmation Confirmation gc_ms->confirmation hplc->quantification quantification->confirmation troubleshooting_logic cluster_recovery Low Recovery cluster_peak_shape Poor Peak Shape cluster_separation Poor Separation start Problem Observed low_recovery Low Recovery start->low_recovery peak_tailing Peak Tailing start->peak_tailing coelution Co-elution start->coelution inefficient_extraction Inefficient Extraction? low_recovery->inefficient_extraction cleanup_issue Cleanup Issue? inefficient_extraction->cleanup_issue degradation Degradation? cleanup_issue->degradation active_sites Active Sites in System? peak_tailing->active_sites column_contam Column Contamination? active_sites->column_contam inadequate_sep Inadequate Chromatography? coelution->inadequate_sep matrix_interfere Matrix Interference? inadequate_sep->matrix_interfere

References

Best practices for storage and handling of endosulfan sulfate standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of endosulfan sulfate standards to ensure the integrity of your research and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound standard upon receipt?

A: this compound standards should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, it is recommended to store the standard at or below -10°C.[3][4] The storage area should be locked or accessible only to authorized personnel.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Methanol, acetone, and ethyl acetate are commonly used solvents for preparing this compound standards.[3][4][5][6] The choice of solvent will depend on the analytical method and the desired concentration. Always use high-purity, pesticide-grade solvents.

Q3: How long can I store my prepared stock and working solutions?

A: Stock standard solutions prepared in ethyl acetate should be stored at 4.2°C, protected from light, and replaced after three months, or sooner if analytical quality control indicates a problem.[6][7] The stability of working solutions is generally lower and they should be prepared fresh daily from the stock solution.

Q4: What are the primary safety precautions I should take when handling this compound?

A: this compound is toxic and should be handled with extreme care in a well-ventilated area, preferably under a fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1][8][9] Avoid creating dust and wash your hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the handling area.[8][9]

Q5: What are the signs of degradation of an this compound standard?

A: Visual signs of degradation are often absent for chemical standards. Degradation is typically identified through analytical means, such as the appearance of unexpected peaks in your chromatogram, a decrease in the main peak area over time, or a shift in retention time. The primary degradation product of endosulfan is endosulfan diol, which is less toxic.[10][11]

Q6: How should I dispose of expired or unused this compound standards and solutions?

A: this compound and any materials contaminated with it should be treated as hazardous waste.[8] Disposal must be carried out by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it in regular trash or pour it down the drain.[1] Always follow your institution's and local environmental regulations for hazardous waste disposal.

Troubleshooting Guide

Issue 1: I am seeing inconsistent or non-reproducible results in my analysis.

  • Question: Are you preparing fresh working standards for each analytical run?

    • Answer: The stability of dilute working standards can be limited. It is best practice to prepare fresh working solutions from your stock solution for each batch of samples to ensure accuracy and reproducibility.

  • Question: How are you storing your stock solution?

    • Answer: Ensure your stock solution is stored in a tightly sealed vial at the recommended temperature (4.2°C) and protected from light.[6][7] Improper storage can lead to solvent evaporation and concentration changes, or degradation of the standard.

  • Question: Have you verified the calibration of your analytical balance and pipettes?

    • Answer: Inaccurate weighing of the standard or imprecise dilutions are common sources of error. Regularly calibrate and verify the accuracy of your laboratory equipment.

Issue 2: My chromatographic peak for this compound is tailing or showing poor shape.

  • Question: What is the condition of your gas chromatography (GC) column?

    • Answer: Peak tailing can be a sign of a contaminated or degraded GC column. Condition your column according to the manufacturer's instructions. If the problem persists, you may need to trim the inlet side of the column or replace it.

  • Question: Are you using an appropriate injection port liner and is it clean?

    • Answer: Active sites in a dirty or inappropriate liner can interact with the analyte, causing peak tailing. Regularly replace the injection port liner and use a deactivated liner suitable for organochlorine pesticide analysis.

Issue 3: I am observing extraneous peaks in my chromatogram.

  • Question: Have you analyzed a solvent blank?

    • Answer: Running a solvent blank can help determine if the contamination is coming from your solvent or sample preparation materials. Use high-purity solvents and ensure all glassware is scrupulously clean.[12]

  • Question: Could the extraneous peaks be degradation products?

    • Answer: While this compound is relatively stable, improper storage or handling can lead to degradation.[13] The primary degradation product is endosulfan diol.[10][11] If you suspect degradation, prepare a fresh standard and re-analyze.

Data Summary

ParameterRecommendationSource(s)
Storage Temperature (Neat Standard) Freeze (<-10 °C)[3][4]
Storage Temperature (Stock Solution) 4.2 °C, protect from light[6][7]
Stock Solution Stability Replace after 3 months or sooner if QC fails[6][7]
Recommended Solvents Methanol, Acetone, Ethyl Acetate[3][4][5][6]
Primary Degradation Product Endosulfan diol[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Standard Solution (100 µg/mL)

  • Materials: this compound standard, Class A volumetric flask (e.g., 10 mL), analytical balance, and pesticide-grade ethyl acetate.

  • Procedure:

    • Accurately weigh approximately 1.0 mg of the this compound standard onto a clean weighing paper.

    • Carefully transfer the weighed standard into a 10 mL volumetric flask.

    • Rinse the weighing paper with a small amount of ethyl acetate and add the rinsing to the flask to ensure a complete transfer.

    • Add ethyl acetate to the flask until it is about half-full.

    • Gently swirl the flask to dissolve the standard completely.

    • Once dissolved, bring the solution to the final volume with ethyl acetate.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, amber glass vial with a Teflon-lined cap.

    • Store the stock solution at 4.2°C and protect it from light.[6][7]

Protocol 2: Preparation of Working Standard Solutions

  • Materials: Prepared stock standard solution (100 µg/mL), Class A volumetric flasks (various sizes), and appropriate high-purity solvent.

  • Procedure:

    • Perform serial dilutions of the stock solution to achieve the desired concentrations for your calibration curve.

    • For example, to prepare a 1 µg/mL working standard, pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with your chosen solvent.

    • Prepare fresh working standards daily.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Analysis start Start: Analytical Issue Encountered issue_type Identify Issue Type start->issue_type inconsistent_results Inconsistent / Non-Reproducible Results issue_type->inconsistent_results Inconsistency poor_peak_shape Poor Peak Shape (Tailing, Splitting) issue_type->poor_peak_shape Peak Shape extraneous_peaks Extraneous Peaks issue_type->extraneous_peaks Contamination check_working_std Check Working Standard Preparation inconsistent_results->check_working_std check_stock_std Check Stock Standard Storage inconsistent_results->check_stock_std check_equipment Verify Equipment Calibration (Balance, Pipettes) inconsistent_results->check_equipment check_column Check GC Column Condition poor_peak_shape->check_column check_liner Check Injection Port Liner poor_peak_shape->check_liner run_blank Analyze Solvent Blank extraneous_peaks->run_blank check_degradation Consider Standard Degradation extraneous_peaks->check_degradation solution_fresh_std Prepare Fresh Working Standards check_working_std->solution_fresh_std solution_proper_storage Ensure Proper Stock Storage check_stock_std->solution_proper_storage solution_calibrate Recalibrate Equipment check_equipment->solution_calibrate solution_column_maintenance Perform Column Maintenance check_column->solution_column_maintenance solution_replace_liner Replace Liner check_liner->solution_replace_liner solution_clean_system Use Clean Solvents/Glassware run_blank->solution_clean_system solution_new_standard Prepare New Standard from Neat Material check_degradation->solution_new_standard

Caption: A flowchart for troubleshooting common analytical issues with this compound standards.

References

Technical Support Center: Accurate Quantification of Endosulfan Sulfate in Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of endosulfan sulfate quantification in complex fatty matrices. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges in the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in fatty matrices?

A1: The primary challenge is the presence of high concentrations of lipids (fats and oils), which can cause significant matrix effects during analysis.[1][2][3] These effects include signal suppression or enhancement in the analytical instrument, leading to inaccurate quantification.[1][2] Co-extracted lipids can also contaminate the analytical system, such as the gas chromatography (GC) inlet and mass spectrometry (MS) source, leading to poor chromatographic performance and instrument downtime.[3]

Q2: What are the most effective sample preparation techniques for removing lipid interferences?

A2: Several techniques are effective for lipid removal. Gel Permeation Chromatography (GPC) is a widely used and effective method for separating high-molecular-weight lipids from smaller pesticide molecules like this compound.[4][5][6][7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often modified with C18 or other lipid-retaining sorbents, is another popular and efficient approach.[8][9][10][11] Other techniques include Solid-Phase Extraction (SPE) with specific sorbents and matrix solid-phase dispersion (MSPD).[12][13][14]

Q3: How can I minimize matrix effects in my GC-MS analysis?

A3: Besides thorough sample cleanup, using matrix-matched calibration is a common and effective way to compensate for matrix effects.[1][15][16] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Another approach is to use an isotopically labeled internal standard that behaves similarly to this compound during extraction and analysis. Sample dilution can also mitigate matrix effects, especially when using highly sensitive instruments.[2]

Q4: What are typical recovery rates for this compound in fatty matrices?

A4: Recovery rates can vary depending on the matrix, the chosen method, and the fortification level. Generally, acceptable recovery rates are within the 70-120% range. For example, a modified QuEChERS method in vegetable oils showed recoveries for alpha-endosulfan (a related compound) between 83.55% and 102.35%.[17] In a study on fishery foods, recoveries for this compound were between 83% and 105%.[18] However, highly fatty samples can sometimes lead to lower recoveries, especially for nonpolar pesticides.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Inefficient extraction from the fatty matrix. Analyte loss during the cleanup step.Optimize the extraction solvent and method (e.g., increase shaking time). Evaluate a different cleanup technique (e.g., switch from SPE to GPC). Ensure the chosen SPE sorbent does not retain this compound.[1]
Poor Chromatographic Peak Shape (e.g., tailing, broadening) Contamination of the GC inlet liner or column with non-volatile matrix components. Active sites in the GC system.Perform regular maintenance, including changing the inlet liner and trimming the analytical column.[3] Use a liner with glass wool to trap non-volatile residues. Deactivate the GC system with a silylating agent.
Signal Suppression or Enhancement Matrix effects from co-eluting lipids or other matrix components.[1][2]Implement matrix-matched calibration for quantification.[15][16] Use an isotopically labeled internal standard for this compound. Dilute the final extract if instrument sensitivity allows.[2] Improve the sample cleanup procedure to remove more interferences.
High Background Noise in Chromatogram Insufficient cleanup, leading to the presence of many interfering compounds. Contaminated solvents or reagents.Employ a more rigorous cleanup method like GPC or a multi-step SPE.[6][7] Run a method blank to check for contamination in solvents, sorbents, and glassware.[19]
Inconsistent Results (Poor Precision) Variability in the sample preparation process. Non-homogeneity of the sample.Ensure consistent execution of each step of the extraction and cleanup procedure. Thoroughly homogenize the fatty sample before taking a subsample for analysis.

Experimental Protocols

Modified QuEChERS Method for Fatty Matrices

This protocol is adapted for the extraction and cleanup of this compound from samples with moderate fat content.

  • Sample Homogenization: Homogenize the fatty sample (e.g., fish tissue, avocado) to ensure uniformity.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

    • Add 50 mg of primary secondary amine (PSA) sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed for 2 minutes.

    • Take the supernatant for analysis by GC-MS or LC-MS.

Source: Adapted from a method for pesticide residue analysis in fatty foods.[8]

Gel Permeation Chromatography (GPC) for Lipid Removal

GPC is highly effective for cleaning up extracts from high-fat samples.

  • Initial Extraction: Extract this compound from the sample using a suitable solvent (e.g., hexane, ethyl acetate).

  • GPC System Preparation:

    • Use a GPC column packed with a material like Bio-Beads SX-3.[6]

    • Equilibrate the column with the mobile phase (e.g., cyclohexane/ethyl acetate mixture).

  • Calibration: Calibrate the GPC system by injecting a solution containing both lipids (e.g., corn oil) and a standard of this compound to determine their respective elution times. Lipids will elute first, followed by the smaller pesticide molecules.

  • Sample Cleanup:

    • Inject the sample extract onto the GPC column.

    • Collect the fraction corresponding to the elution time of this compound, diverting the earlier lipid-containing fraction to waste.

  • Concentration and Analysis:

    • Concentrate the collected fraction to a suitable volume.

    • The cleaned-up extract is now ready for instrumental analysis.

This is a generalized protocol. Specific parameters like column type, mobile phase, and flow rate should be optimized for the specific application.[4][5][6]

Quantitative Data Summary

Table 1: Performance of QuEChERS-based Methods for Endosulfan and Related Compounds in Fatty Matrices

AnalyteMatrixCleanup SorbentsFortification Level (µg/kg)Average Recovery (%)RSD (%)Reference
This compoundFishery FoodsEnvi-Carb, LC-Alumina-N583-105<13[18]
α-EndosulfanSunflower OilSugarcane Ash100 - 100083.55 - 102.35<12[17]
Endosulfan (α, β, sulfate)Tomato JuiceC181081 - 100≤10[20]
Endosulfan (α, β, sulfate)Buffalo MeatAluminaNot Specified>80 (implied)Not Specified[21]

Table 2: Performance of GPC and Other Cleanup Methods

Analyte(s)MatrixCleanup MethodFortification LevelAverage Recovery (%)RSD (%)Reference
This compound & MetabolitesHuman Adipose TissueHPLC (Normal-Phase)Not SpecifiedNot SpecifiedNot Specified[22][23]
Multiple PesticidesVegetable/Animal FatsGPC (Bio-Beads SX-3)Not SpecifiedGood for most pesticidesGood[6]
16 Organochlorine PesticidesHuman Adipose TissueGPCNot SpecifiedNearly quantitativeMinimal losses[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Lipid Removal) cluster_analysis Analysis Sample Fatty Matrix Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction QuEChERS QuEChERS with d-SPE (PSA, C18) Extraction->QuEChERS Option 1 GPC Gel Permeation Chromatography (GPC) Extraction->GPC Option 2 SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 3 Analysis GC-MS or LC-MS/MS Analysis QuEChERS->Analysis GPC->Analysis SPE->Analysis Quantification Quantification (Matrix-Matched Calibration) Analysis->Quantification Data Accurate Results Quantification->Data

Caption: Experimental workflow for this compound analysis in fatty matrices.

Troubleshooting_Guide cluster_recovery Low Recovery? cluster_chromatography Poor Peak Shape? cluster_quantification Signal Suppression/ Enhancement? Start Inaccurate Results? CheckRecovery Low Recovery? Start->CheckRecovery Yes CheckExtraction Optimize Extraction CheckCleanup Evaluate Cleanup Method CheckExtraction->CheckCleanup MaintainGC Perform GC Inlet/Column Maintenance Deactivate Deactivate System MaintainGC->Deactivate MatrixMatch Use Matrix-Matched Calibration UseIS Use Isotope-Labeled Internal Standard MatrixMatch->UseIS Dilute Dilute Sample UseIS->Dilute End Accurate Quantification Dilute->End CheckRecovery->CheckExtraction Yes CheckChromatography Poor Peak Shape? CheckRecovery->CheckChromatography No CheckChromatography->MaintainGC Yes CheckQuantification Signal Issues? CheckChromatography->CheckQuantification No CheckQuantification->MatrixMatch Yes CheckQuantification->End No

Caption: Troubleshooting logic for this compound quantification.

References

Validation & Comparative

GC-MS vs. LC-MS/MS for the Analysis of Endosulfan Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endosulfan sulfate, a persistent and toxic metabolite of the organochlorine pesticide endosulfan, is of paramount importance. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed protocols.

This compound is formed from the oxidation of its parent compounds, α- and β-endosulfan. Due to its persistence and potential for long-range environmental transport, monitoring its presence in various matrices, from environmental samples to biological tissues, is crucial. Both GC-MS and LC-MS/MS offer the high sensitivity and selectivity required for trace-level analysis, yet they differ in their principles of separation and ionization, leading to distinct advantages and disadvantages for specific applications.

Performance Comparison at a Glance

The choice between GC-MS and LC-MS/MS for this compound analysis often depends on the sample matrix, the required level of sensitivity, and the available instrumentation. The following table summarizes key quantitative performance parameters compiled from various studies.

Performance ParameterGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.002 - 100 ng/mL (ppb)[1][2][3]0.003 - 1.95 ng/mL (ppb)[4][5][6]
Limit of Quantification (LOQ) 0.11 - 15.2 ng/mL[7]0.37 - 0.84 ng/g[8]
Recovery 64.4% - 126.7%[9]50% - 144%[4][5]
Linearity (r²) 0.983 - 0.998[7]≥ 0.993[8]
Matrix Effects Can be significant, requiring extensive cleanup[10]Can be minimized with appropriate ionization sources and sample preparation.[4][5]
Typical Run Time < 15 minutes[1]~ 24 minutes[4][5]

Experimental Methodologies

The following sections detail representative experimental protocols for the analysis of this compound using both GC-MS/MS and LC-MS/MS.

GC-MS/MS Protocol for this compound in Human Serum

This protocol is based on a method combining solid-phase extraction (SPE) with GC-MS/MS for high sensitivity and selectivity.[1]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of human serum onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS/MS analysis.

  • GC-MS/MS Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1.5 min, ramp to 220°C at 50°C/min, then ramp to 300°C at 5°C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS System or equivalent.[11]

    • Ionization Mode: Electron Ionization (EI).

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation (e.g., m/z 387.0 > 253.0).[11]

LC-MS/MS Protocol for this compound in Water

This protocol utilizes online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound in water samples.[4][5]

  • Sample Preparation (Online SPE):

    • Directly inject 20 mL of the untreated water sample into the online SPE system.[4][5]

    • The SPE column (e.g., Turboflow C18 XL) traps the analyte of interest.

    • Interferences are washed to waste.

    • The trapped this compound is then backflushed onto the analytical column.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: UPLC system.

    • Analytical Column: Hypersil Gold column or equivalent.[5]

    • Mobile Phase: A gradient of acetonitrile and water.[4][5]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Negative Atmospheric Pressure Chemical Ionization (APCI).[4][5]

    • MS/MS Transitions: Operate in Selected Reaction Monitoring (SRM) mode, monitoring specific transitions for this compound.

Analytical Workflow Visualization

The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE/QuEChERS) Sample->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration (Optional) Sample->Filtration Injection LC Injection (Online SPE) Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 2. General workflow for LC-MS/MS analysis of this compound.

Concluding Remarks

Both GC-MS and LC-MS/MS are highly capable techniques for the trace-level determination of this compound.

GC-MS is a robust and widely available technique that offers excellent separation efficiency for volatile and semi-volatile compounds like this compound. The development of tandem mass spectrometry (GC-MS/MS) has significantly improved its selectivity and sensitivity, making it a reliable choice for complex matrices. However, derivatization may sometimes be necessary for less volatile metabolites, and matrix effects can be a concern, often necessitating extensive sample cleanup procedures.[10]

LC-MS/MS has emerged as a powerful alternative, particularly for compounds that are thermally labile or not easily volatilized. The use of online SPE can automate and simplify sample preparation, reducing analysis time and potential for contamination.[4][5] Furthermore, LC-MS/MS can often handle complex matrices with minimal cleanup, and the availability of different ionization sources like APCI and Electrospray Ionization (ESI) provides flexibility in method development. In some cases, LC-MS/MS has demonstrated higher selectivity and reduced matrix effects compared to GC-based methods for endosulfan analysis in challenging samples like sediments.[12]

Ultimately, the selection of the most appropriate technique will be guided by the specific research question, the nature of the sample matrix, the required detection limits, and the instrumentation available in the laboratory. For routine monitoring in well-characterized matrices, GC-MS/MS remains a workhorse. For complex environmental or biological samples where minimal sample preparation and high selectivity are paramount, LC-MS/MS offers significant advantages.

References

Cross-validation of different extraction methods for endosulfan sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endosulfan sulfate, a persistent and toxic metabolite of the organochlorine pesticide endosulfan, is crucial for environmental monitoring, food safety assessment, and toxicological studies. The efficiency of any analytical method heavily relies on the sample preparation step, particularly the extraction of the analyte from complex matrices. This guide provides a comparative overview of common extraction methods for this compound, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific application.

Performance Comparison of Extraction Methods

The selection of an extraction method is a critical decision in the analytical workflow, directly impacting the accuracy, precision, and sensitivity of results. This section presents a summary of quantitative performance data for three widely used extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Matrix Solid-Phase Dispersion (MSPD). The data, collated from various studies, highlights the recovery rates, limits of detection (LOD), and limits of quantitation (LOQ) achieved for this compound in different matrices.

Extraction MethodMatrixRecovery (%)LODLOQRelative Standard Deviation (RSD) (%)Reference
QuEChERS Tomato62.9 - 107.50.003 - 0.04 mg/L-< 18[1][2]
Lettuce----[3]
Ginseng51 - 156 (for OCPs)---[4]
Solid-Phase Extraction (SPE) Water75 - 1160.38 - 17.96 ng/mL1.18 - 54.43 ng/mL4.2 - 14.8[5]
Urine-ppb range--[6]
Human Fetal and Newborn Tissues97 (liver), 96 (brain)1.2 ng/g-4 (liver), 6 (brain)[6]
Matrix Solid-Phase Dispersion (MSPD) Tomato Juice81 - 1001 µg/kg-≤ 10[1][7]
Honeybees96.5 - 106.80.005 µg/kg-0.58 - 2.13[6][8]
Dispersive Liquid-Liquid Microextraction (DLLME) Fish Pond Water88.5 - 94.90.04 - 1.06 µg/L0.12 - 3.53 µg/L0.94 - 2.08[9][10]
Pressurized Liquid Extraction (PLE) Aged Contaminated Soil103 (total endosulfan)---[11]

Note: The presented data is a compilation from different studies and should be interpreted with caution, as the experimental conditions, including matrix type, fortification levels, and analytical instrumentation, may vary. Direct comparison between methods is most accurate when conducted within the same study under identical conditions.

Experimental Workflow Overview

The following diagram illustrates the generalized workflows for QuEChERS, SPE, and MSPD extraction methods.

Extraction_Workflows cluster_quechers QuEChERS Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow cluster_mspd Matrix Solid-Phase Dispersion (MSPD) Workflow q1 Sample Homogenization q2 Addition of Acetonitrile q1->q2 q3 Addition of Salts (e.g., MgSO4, NaCl) q2->q3 q4 Vortexing & Centrifugation q3->q4 q5 Aliquoting of Supernatant q4->q5 q6 Dispersive SPE Cleanup (d-SPE) q5->q6 q7 Vortexing & Centrifugation q6->q7 q8 Final Extract for Analysis q7->q8 s1 Sample Pre-treatment s2 SPE Cartridge Conditioning s1->s2 s3 Sample Loading s2->s3 s4 Washing Step s3->s4 s5 Analyte Elution s4->s5 s6 Eluate Concentration/Solvent Exchange s5->s6 s7 Final Extract for Analysis s6->s7 m1 Sample Blending with Sorbent m2 Packing into a Column m1->m2 m3 Washing/Cleanup Step (optional) m2->m3 m4 Analyte Elution m3->m4 m5 Eluate Concentration m4->m5 m6 Final Extract for Analysis m5->m6

Caption: Generalized workflows for QuEChERS, SPE, and MSPD extraction methods.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table. These protocols are intended to serve as a reference for researchers looking to implement these techniques in their laboratories.

QuEChERS Method for Tomato

This protocol is based on the methodology described for the analysis of pesticides in tomatoes.[2]

  • Sample Preparation: Weigh 10 g of a homogenized tomato sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Homogenize the sample using a high-speed homogenizer for 2 minutes.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at 5,000 rpm.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.

  • Final Centrifugation: Vortex the tube for 1 minute and then centrifuge for 5 minutes at 5,000 rpm.

  • Analysis: The resulting supernatant is ready for analysis by gas chromatography (GC) or liquid chromatography (LC).

Solid-Phase Extraction (SPE) for Water

This protocol is a generalized procedure based on methods for the extraction of organochlorine pesticides from water samples.[5]

  • Sample Preparation: Adjust the pH of a 1 L water sample to < 2 using 6 N HCl or H₂SO₄.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 10 mL of dichloromethane, 10 mL of methanol, and 20 mL of reagent water. Ensure the sorbent does not go dry after the final water wash.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes.

  • Analyte Elution: Elute the trapped analytes by passing 10 mL of a 1:1 acetone:n-hexane solution, followed by two 10 mL portions of a 1:9 acetone:n-hexane solution through the cartridge.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC analysis.

Matrix Solid-Phase Dispersion (MSPD) for Tomato Juice

This protocol is adapted from a method for the determination of endosulfan in tomato juice.[1][7]

  • Sample and Sorbent Blending: In a glass mortar, blend 0.5 g of the tomato juice sample with 2 g of a solid-phase sorbent (e.g., Florisil or C18) using a pestle until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into a solid-phase extraction column or a syringe barrel plugged with glass wool.

  • Cleanup (Optional): If necessary, a layer of a cleanup sorbent (e.g., anhydrous sodium sulfate) can be added on top of the packed material. The column can be washed with a non-eluting solvent to remove interferences.

  • Analyte Elution: Elute the this compound from the column with an appropriate solvent or solvent mixture (e.g., acetonitrile or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: The reconstituted extract is ready for GC or LC analysis.

Conclusion

The choice of an extraction method for this compound is a multifactorial decision that depends on the sample matrix, the required sensitivity, available resources, and the desired sample throughput.

  • QuEChERS is a versatile and high-throughput method well-suited for a wide range of food matrices. Its main advantages are speed, ease of use, and low solvent consumption.

  • Solid-Phase Extraction (SPE) offers excellent cleanup and concentration capabilities, making it ideal for achieving low detection limits in complex matrices like biological fluids and environmental samples.

  • Matrix Solid-Phase Dispersion (MSPD) is particularly effective for solid and semi-solid samples, combining extraction and cleanup into a single step, thereby reducing sample handling and solvent usage.

Researchers should carefully consider the performance characteristics and procedural requirements of each method to select the most suitable approach for their analytical needs. Method validation is always recommended to ensure data quality and reliability for the specific matrix of interest.

References

Performance Showdown: A Comparative Analysis of Clean-up Techniques for Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the critical task of detecting and quantifying endosulfan sulfate, a persistent and toxic metabolite of the organochlorine pesticide endosulfan, selecting an optimal sample clean-up technique is paramount. The complexity of various matrices, from environmental samples to biological tissues, necessitates efficient clean-up to remove interfering substances and ensure accurate analytical results. This guide provides a comprehensive comparison of prevalent clean-up methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

At a Glance: Performance Metrics of Key Clean-up Techniques

The following table summarizes the performance of various clean-up techniques for this compound based on published experimental data. Key metrics include recovery rates, precision (expressed as relative standard deviation or RSD), and limits of detection (LOD).

Clean-up TechniqueMatrixSorbent/ReagentsRecovery (%)RSD (%)LODAnalytical MethodReference
Matrix Solid-Phase Dispersion (MSPD) Tomato JuiceFlorisil81 - 100≤ 101 µg/kgGC-ECD, GC-MS[1][2]
HoneybeesFlorisil, Sodium Sulfate96.5 - 106.80.58 - 2.130.005 µg/kgGC-NPD/ECD[3]
SoilC18 in silica62Not Specified0.3 - 1.8 ng/gGC-ECD[4]
Solid-Phase Extraction (SPE) WaterC1875 - 1164.2 - 14.80.38 - 17.96 ng/mLGCxGC-TOFMS[5]
Human Fetal/Newborn TissuesNot Specified96 - 974 - 61.2 ng/gGC-qMS[3]
AirFlorisil> 78< 110.3 ng/LGC-ECD[6]
Tomato LeavesAluminium Oxide> 78< 140.02 µg/gGC-ECD[6][7]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sugarcane JuicePSA (Primary Secondary Amine)62.9 - 107.5< 180.003 - 0.04 mg/LGC-ECD[2]
Fatty FishSilica5 - 361 - 19Not SpecifiedNot Specified[8]
Dispersive Liquid-Liquid Microextraction (DLLME) Fish Pond WaterTetrachloroethylene (extraction), Ethanol (disperser)88.5 - 94.90.94 - 2.080.04 - 1.06 µg/LGC-MS[9]
Liquid-Liquid Extraction (LLE) with Acid Treatment Human Blood60% Sulfuric Acid, Hexane:Acetone (9:1)921.961.0 ng/mLGC-ECD[10]

In-Depth: Experimental Protocols

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a streamlined sample preparation technique that integrates sample homogenization, extraction, and clean-up into a single step.

Protocol for Tomato Juice: [1][2]

  • Homogenization: 0.5 g of tomato juice is blended with 2 g of Florisil in a glass mortar until a homogeneous mixture is obtained.

  • Packing: The mixture is transferred to a solid-phase extraction cartridge.

  • Elution: The retained analytes are eluted with an appropriate solvent, such as ethyl acetate, sometimes assisted by sonication.

  • Analysis: The eluate is concentrated and analyzed by Gas Chromatography with Electron Capture Detection (GC-ECD) and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE)

SPE is a widely used technique that separates components of a mixture in a liquid sample by their physical and chemical properties.

Protocol for Water Samples: [5]

  • Sorbent Conditioning: A C18 SPE cartridge is conditioned sequentially with dichloromethane, methanol, and ultrapure water.

  • Sample Loading: A 1 L water sample, adjusted to a specific pH, is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with ultrapure water to remove polar interferences.

  • Elution: this compound and other analytes are eluted with dichloromethane.

  • Analysis: The eluate is concentrated and analyzed by comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS).

QuEChERS

The QuEChERS method is a simple and effective approach for pesticide residue analysis in a variety of food matrices.

Protocol for Sugarcane Juice: [2]

  • Extraction: A 10 mL sample of sugarcane juice is mixed with 10 mL of acetonitrile in a centrifuge tube and shaken vigorously.

  • Salting Out: Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce liquid-liquid partitioning. The mixture is shaken and centrifuged.

  • Dispersive SPE Clean-up: An aliquot of the acetonitrile supernatant is transferred to a tube containing a primary secondary amine (PSA) sorbent and MgSO₄. The tube is shaken and centrifuged.

  • Analysis: The final extract is analyzed by GC-ECD.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound, encompassing the key stages from sample collection to data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Food) Homogenization Homogenization/ Sub-sampling SampleCollection->Homogenization Extraction Extraction (e.g., LLE, QuEChERS) Homogenization->Extraction CleanUp Clean-up (e.g., SPE, dSPE, MSPD) Extraction->CleanUp Concentration Solvent Evaporation/ Concentration CleanUp->Concentration InstrumentalAnalysis Instrumental Analysis (e.g., GC-ECD, GC-MS) Concentration->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing

Caption: General workflow for this compound analysis.

Conclusion

The choice of a clean-up technique for this compound analysis is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation.

  • MSPD offers a rapid and efficient single-step extraction and clean-up for certain matrices like fruit juices.[1][2]

  • SPE is a versatile and robust technique applicable to a wide range of samples, including water and biological tissues, with various sorbents available for optimization.[3][5][6]

  • QuEChERS provides a fast and straightforward method for many food matrices, although its efficiency can be significantly reduced in high-fat samples.[2][8]

  • DLLME is a simple and rapid microextraction technique suitable for liquid samples, offering good enrichment factors.[9]

  • LLE with acid treatment can be effective for complex biological fluids like blood.[10]

Researchers should carefully consider the performance data presented and the specific requirements of their study to select the most appropriate clean-up strategy for reliable and accurate determination of this compound.

References

A Researcher's Guide to the Accuracy and Precision of Endosulfan Sulfate Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of endosulfan sulfate, the quality of the analytical standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of this compound analytical standards from leading manufacturers, supported by available data and detailed experimental protocols.

Comparison of this compound Analytical Standards

ManufacturerProduct LineGradePurity/Certified ValueExpanded Uncertainty
Sigma-Aldrich PESTANAL®Analytical StandardTypically ≥98%Not consistently provided on product pages, refer to lot-specific CoA
Sigma-Aldrich TraceCERT®Certified Reference MaterialLot-specific, e.g., 99.7%Lot-specific, e.g., ± 0.6%
LGC Standards Dr. EhrenstorferCertified Reference MaterialLot-specific, e.g., 99.5%Lot-specific, e.g., ± 0.3%
HPC Standards GmbH High-PurityReference MaterialHigh-purityRefer to product documentation

Note: The values presented are examples and can vary between different production lots. It is essential to consult the Certificate of Analysis for the specific lot being used.

Experimental Protocols

Accurate determination of this compound relies on robust analytical methodologies. Below are detailed protocols for common techniques used in the analysis of this compound.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from water samples.

Materials:

  • Water sample

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of a dichloromethane/hexane (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or iso-octane) for GC analysis.

Analytical Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive method for the detection of halogenated compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD)

  • Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min)

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL (splitless mode)

Calibration: Prepare a series of calibration standards by diluting the this compound analytical standard in the final reconstitution solvent. The concentration range should bracket the expected sample concentrations. A five-point calibration curve is typically recommended.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the analytical process is crucial for comprehensive research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by endosulfan and a typical experimental workflow for its analysis.

G cluster_0 cluster_1 Endosulfan Endosulfan DNA_Damage DNA Double-Strand Breaks Endosulfan->DNA_Damage causes ATM_Activation ATM Activation DNA_Damage->ATM_Activation activates p53_Phosphorylation p53 Phosphorylation (Stabilization) ATM_Activation->p53_Phosphorylation phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p53_Phosphorylation->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_Phosphorylation->Apoptosis induces DNA_Repair DNA Repair p53_Phosphorylation->DNA_Repair activates

Endosulfan-induced ATM-p53 signaling pathway.

G Sample_Collection Sample Collection (e.g., Water, Soil, Tissue) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Analysis GC-ECD/MS Analysis Concentration->Analysis Quantification Data Processing & Quantification Analysis->Quantification Standard_Preparation Analytical Standard Preparation Standard_Preparation->Analysis Calibration

Typical workflow for this compound analysis.

Conclusion

The accuracy and precision of this compound analysis are fundamentally dependent on the quality of the analytical standards used. While direct comparative performance data between manufacturers is scarce, researchers can make informed decisions by carefully evaluating the information provided in the Certificates of Analysis, particularly the certified purity and its associated uncertainty. Certified Reference Materials (CRMs) from reputable suppliers like Sigma-Aldrich (TraceCERT®) and LGC Standards (Dr. Ehrenstorfer) offer a higher level of assurance due to their traceability and rigorous certification process. The selection of an appropriate and well-characterized standard, combined with a validated analytical method, is essential for generating reliable and defensible scientific data.

Comparative Analysis of Endosulfan Sulfate Persistence Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and environmental scientists on the persistence of endosulfan sulfate in various soil matrices, detailing experimental data and standardized testing protocols.

This compound, a persistent and toxic metabolite of the organochlorine insecticide endosulfan, poses a significant environmental concern due to its longevity in soil ecosystems. Its persistence is highly variable and is dictated by the complex interplay of the soil's physicochemical and microbial properties. This guide provides a comparative overview of this compound's persistence in different soil types, supported by experimental data, and outlines a detailed protocol for assessing its degradation kinetics.

Data Summary: Persistence of this compound in Different Soil Types

The persistence of a pesticide in soil is typically quantified by its half-life (DT50), which is the time required for its concentration to decrease by half. The degradation of this compound has been shown to follow first-order kinetics.[1] The following table summarizes the half-life of this compound in various soil types as determined in laboratory studies.

Soil TypeHalf-Life (DT50) in DaysKey Soil Characteristics (Typical Values)
Fluvo-aquic Soil34Generally, these soils have a fluctuating water table, which can lead to alternating aerobic and anaerobic conditions.
Black Soil39Typically alkaline in nature with high cation exchange capacity and organic carbon content.[2]
Paddy Soil41Often characterized by being moderately acidic with a wide range of total organic carbon (0.95% to 6.3%).[3]
Red Soil53Generally acidic to slightly alkaline, with lower organic matter and cation exchange capacity compared to black soils.[2]
Pliocene Sand164Sandy soils are characterized by large particle sizes and low organic matter, which can affect microbial activity and sorption.[4]
Organic-rich Orchard Soil157High in organic matter, which can increase the sorption of pesticides.[4]
Agricultural Soil (unspecified)150General agricultural soils with varied properties.[4]
Volcanic Area Soil134Can have unique mineralogy and physical properties that influence pesticide fate.[4]

Note: The DT50 values for fluvo-aquic, black, paddy, and red soils are from a single comparative study, providing a direct comparison under consistent laboratory conditions.[1] The other DT50 values are from a separate study.[4] The soil characteristics are typical values and may not represent the exact conditions of the specific studies.

The data indicates that the persistence of this compound is significantly influenced by soil type. For instance, it is least persistent in fluvo-aquic soil and most persistent in red soil among the four types directly compared.[1] The longer half-lives observed in sandy and organic-rich soils in a separate study highlight the impact of soil composition on degradation rates.[4] Factors such as higher organic matter and clay content can increase the adsorption of this compound to soil particles, potentially reducing its availability for microbial degradation and thus increasing its persistence. Conversely, alkaline conditions have been noted to promote the degradation of the parent compound, endosulfan, which could indirectly affect the overall dynamics of its metabolite, this compound.[1]

Experimental Protocols: Studying Pesticide Persistence in Soil

A standardized approach is crucial for obtaining comparable and reproducible data on pesticide persistence. The following protocol is a generalized methodology based on established guidelines, such as the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[5][6][7][8][9]

Objective: To determine the rate of degradation and the half-life (DT50) of this compound in various soil types under controlled laboratory conditions.

1. Soil Collection and Preparation:

  • Collect soil samples from the upper layer (0-20 cm) of the selected sites.

  • Air-dry the soil samples at room temperature and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, and clay percentages), and microbial biomass.

2. Experimental Setup:

  • Weigh a standardized amount of the prepared soil (e.g., 100 g) into individual incubation flasks (e.g., biometer flasks).

  • Fortify the soil samples with a known concentration of this compound, typically dissolved in a small volume of an appropriate solvent. A control group without the test substance should also be prepared.

  • Adjust the moisture content of the soil to a specific level, for example, 40-60% of the maximum water holding capacity.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for a predefined period (e.g., up to 120 days).[6][9] To distinguish between microbial and chemical degradation, a set of sterilized soil samples can be included.

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample triplicate flasks for each soil type.

  • Extract this compound from the soil samples using a suitable solvent system (e.g., a mixture of acetone and hexane).

  • Analyze the extracts using an appropriate analytical technique, such as Gas Chromatography with Electron Capture Detection (GC-ECD), to quantify the concentration of this compound.

4. Data Analysis:

  • Plot the concentration of this compound against time for each soil type.

  • Assuming first-order kinetics, calculate the degradation rate constant (k) from the natural logarithm of the concentration versus time plot.

  • Determine the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory study designed to assess the persistence of this compound in soil.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection (e.g., 0-20 cm depth) soil_prep Soil Preparation (Air-dry, Sieve <2mm) soil_collection->soil_prep soil_char Physicochemical Characterization (pH, OM, Texture) soil_prep->soil_char fortification Fortification with This compound soil_char->fortification incubation Incubation (Controlled Temp. & Moisture) fortification->incubation sampling Time-course Sampling (e.g., 0-120 days) incubation->sampling extraction Solvent Extraction sampling->extraction quantification GC-ECD Analysis extraction->quantification data_analysis Data Analysis (Kinetics, DT50) quantification->data_analysis

Experimental workflow for assessing this compound persistence in soil.

Signaling Pathways and Logical Relationships

The degradation of this compound in soil is not a simple, isolated process. It is the result of a complex interplay of various factors. The diagram below illustrates the logical relationships between key soil properties and environmental conditions that influence the persistence of this compound.

Degradation_Factors Persistence This compound Persistence (DT50) Soil_Properties Soil Physicochemical Properties Organic_Matter Organic Matter (%) Soil_Properties->Organic_Matter Clay_Content Clay Content (%) Soil_Properties->Clay_Content Soil_pH Soil pH Soil_Properties->Soil_pH Microbial_Activity Microbial Activity & Bioavailability Organic_Matter->Microbial_Activity influences Clay_Content->Microbial_Activity affects sorption & Soil_pH->Microbial_Activity influences Environmental_Conditions Environmental Conditions Temperature Temperature Environmental_Conditions->Temperature Moisture Moisture Content Environmental_Conditions->Moisture Temperature->Microbial_Activity influences Moisture->Microbial_Activity influences Microbial_Activity->Persistence directly impacts

Factors influencing the persistence of this compound in soil.

References

Endosulfan Sulfate: A Quantitative Structure-Activity Relationship (QSAR) Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) for endosulfan sulfate, a persistent and toxic metabolite of the organochlorine insecticide endosulfan. It explores its performance in comparison to its parent compounds and alternative insecticides, supported by experimental data and detailed methodologies. This document aims to be a valuable resource for researchers in toxicology, environmental science, and pesticide development.

Introduction to Endosulfan and its Metabolite, this compound

Endosulfan is a broad-spectrum organochlorine insecticide that has been used globally to control a wide range of pests on various crops.[1] It exists as a technical mixture of two diastereomeric isomers, α-endosulfan and β-endosulfan.[2] Due to its persistence, bioaccumulation, and adverse effects on human health and the environment, its use has been banned or restricted in many countries.[1]

Endosulfan metabolizes in the environment and in organisms to form several byproducts, with this compound being the major and most persistent metabolite.[3][4] This metabolite is of significant concern as it exhibits toxicity comparable to or, in some cases, greater than the parent endosulfan isomers.[5] The primary mechanism of toxicity for both endosulfan and this compound is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor-gated chloride channel in the nervous system, leading to hyperexcitation, convulsions, and death.[6][7]

Quantitative Structure-Activity Relationship (QSAR) Analysis

A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical representation that correlates the chemical structure of a compound with its biological activity.[8] For pesticides like this compound, QSAR can help predict toxicity and understand the structural features that contribute to its adverse effects.

QSAR_Workflow General QSAR Study Workflow A Dataset Collection (Structures & Biological Activity) B Molecular Descriptor Calculation (e.g., Physicochemical, Topological) A->B C Data Splitting (Training and Test Sets) B->C D Model Development (e.g., MLR, PLS, CoMFA, CoMSIA) C->D E Model Validation (Internal & External) D->E E->D Refinement F Model Interpretation & Prediction E->F GABA_Pathway GABAergic Synapse and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_receptor GABA Release Neuron_hyperpolarization Neuron Hyperpolarization (Inhibition) GABA_receptor->Neuron_hyperpolarization Cl- Influx Hyperexcitation Hyperexcitation (Toxicity) GABA_receptor->Hyperexcitation Endosulfan_Sulfate This compound Endosulfan_Sulfate->GABA_receptor Blocks Channel

References

A Comparative Analysis of Endosulfan Sulfate Toxicity in Freshwater Fish

Author: BenchChem Technical Support Team. Date: November 2025

Endosulfan sulfate, a primary and persistent metabolite of the organochlorine insecticide endosulfan, poses a significant toxicological threat to aquatic ecosystems.[1][2][3] Understanding the varying sensitivity of different fish species to this compound is crucial for environmental risk assessment and the development of water quality guidelines. This guide provides a comparative overview of the acute toxicity of this compound across several freshwater fish species, supported by experimental data and detailed methodologies.

Quantitative Toxicity Data

The acute toxicity of this compound is typically quantified using the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of a test population over a specified period, commonly 96 hours. The available data on the 96-hour LC50 of this compound for various freshwater fish species are summarized in the table below.

Fish SpeciesCommon Name96-h LC50 (µg/L)96-h LC10 (µg/L)Reference
Gambusia affinisMosquitofish2.1 - 3.50.8 - 2.1[1][2]
Heterandria formosaLeast Killifish2.1 - 3.50.8 - 2.1[1][2]
Poecilia latipinnaSailfin Molly2.1 - 3.50.8 - 2.1[1][2]
Pimephales promelasFathead Minnow2.1 - 3.50.8 - 2.1[1][2]
Danio rerioZebrafish1 - 100 (range for developmental toxicity)Not Reported[4]

Note: The data for Zebrafish represents the range of exposure concentrations in a developmental toxicity study, where abnormal touch response was the most sensitive endpoint.[4]

From the available data, the least killifish (Heterandria formosa) has been identified as being the most sensitive to this compound exposure among the species tested in one study.[1][2] It is important to note that the toxicity of technical endosulfan, a mixture of α- and β-endosulfan, has a wider range of LC50 values compared to this compound.[1][2]

Experimental Protocols

The determination of acute toxicity values, such as the LC50, follows standardized experimental protocols. The methodologies cited in the supporting literature for testing this compound toxicity in fish are outlined below.

Acute Toxicity Testing (Flow-Through Method)

This method is designed to assess the lethal effects of a chemical on fish over a 96-hour exposure period.

  • Test Organisms : Fish species such as Mosquitofish (Gambusia affinis), Least Killifish (Heterandria formosa), Sailfin Mollies (Poecilia latipinna), and Fathead Minnows (Pimephales promelas) are commonly used.[1][2]

  • Acclimation : Prior to testing, fish are acclimated to laboratory conditions for a specified period, typically at a controlled temperature.

  • Test Conditions :

    • System : Flow-through conditions are established, where the test solution is continuously renewed to maintain a constant concentration of the toxicant and water quality parameters.[1][2]

    • Duration : The standard duration for acute toxicity tests is 96 hours.[1][2]

    • Water Quality : Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range. For instance, water temperature might be maintained at 25 +/- 1°C.[1]

    • Test Concentrations : A series of graded concentrations of this compound are prepared, along with a control group (no this compound).

  • Procedure :

    • A specific number of fish are randomly assigned to each test chamber (for each concentration and the control).

    • The fish are exposed to the respective concentrations of this compound for 96 hours.

    • Observations of mortality and any behavioral changes are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis : The mortality data is statistically analyzed, often using probit analysis, to determine the LC50 and LC10 values with their corresponding 95% confidence limits.[1]

Mechanism of Action and Signaling Pathways

Endosulfan and its metabolite, this compound, are known to be neurotoxic.[4] The primary mechanism of action is the inhibition of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system.[4] Endosulfan can also act as an endocrine-disrupting compound in fish, affecting gonadal steroidogenesis.[5] Studies have shown that it can lead to a decrease in pituitary FSH content and cause histological alterations in the testes.[5] The disruption of steroidogenesis appears to occur downstream of LH-receptor activation.[5]

Visualizations

Experimental Workflow for Acute Toxicity Testing

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase acclimation Acclimation of Test Fish prep_solutions Preparation of Endosulfan Sulfate Stock and Test Solutions acclimation->prep_solutions Concurrent setup_test Setup of Flow-Through Test System prep_solutions->setup_test introduction Introduction of Fish to Test Chambers setup_test->introduction exposure Continuous Exposure to Test Concentrations introduction->exposure monitoring Regular Monitoring of Mortality and Behavior exposure->monitoring data_collection Data Collection at 24, 48, 72, 96h monitoring->data_collection stat_analysis Statistical Analysis (e.g., Probit Analysis) data_collection->stat_analysis lc50_determination Determination of LC50 and LC10 Values stat_analysis->lc50_determination

Caption: Workflow for determining the 96-hour LC50 of this compound in fish.

Generalized Signaling Pathway for Endosulfan-Induced Neurotoxicity

G endosulfan Endosulfan / this compound gaba_receptor GABA-A Receptor (Chloride Ion Channel) endosulfan->gaba_receptor Binds to channel_block Inhibition of Chloride Ion Influx gaba_receptor->channel_block Leads to neuron_hyper Neuronal Hyperexcitability channel_block->neuron_hyper cns_stimulation Central Nervous System Stimulation neuron_hyper->cns_stimulation toxic_effects Toxic Effects (e.g., Tremors, Convulsions) cns_stimulation->toxic_effects

Caption: Simplified pathway of endosulfan's neurotoxic action via GABA receptor inhibition.

References

Endosulfan Sulfate in Produce: A Comparative Analysis of Conventional vs. Organic Farming Practices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific data indicates a significantly lower incidence of pesticide residues, including the persistent and toxic endosulfan sulfate, in organically grown produce when compared to conventionally grown counterparts. This guide provides a detailed comparison supported by available data, outlines the standard analytical methodology for detection, and visualizes the experimental workflow for researchers and food safety professionals.

Data Presentation: Prevalence of Pesticide Residues

The following table summarizes the key findings from various studies on the prevalence of pesticide residues in conventional versus organic produce. It is important to note that while these studies encompass a wide range of pesticides, the general findings are indicative of the trends for persistent pesticides like this compound.

Farming MethodKey Findings on Pesticide Residue PrevalenceSupporting Data
Conventional High frequency of pesticide residue detection.- In one U.S. Department of Agriculture (USDA) dataset, 73% of conventionally grown samples had detectable pesticide residues.[1]- Another study found that 43.2% of conventional samples had measurable residues below or at the Maximum Residue Level (MRL), with 4.2% exceeding the MRL.[2]
Organic Significantly lower frequency of pesticide residue detection.- In the same USDA dataset, only 23% of organically grown samples had detectable residues.[1] When persistent environmental contaminants were excluded, this dropped to 13%.[1]- A European study found that 10.8% of organic samples had measurable residues below or at the MRL, with only 1.0% exceeding the MRL.[2]- A Norwegian study found no multiple residues in 624 organic samples analyzed.

Experimental Protocols: QuEChERS Method for this compound Analysis

The most widely adopted and officially recognized method for the analysis of pesticide residues, including this compound, in fruits and vegetables is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, designated as AOAC Official Method 2007.01.[3][4][5]

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the produce is thoroughly homogenized to ensure uniformity. For dry samples, a wetting step with deionized water is performed.[6][7]

  • Extraction: A 10-15 gram portion of the homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with buffering salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce liquid-liquid partitioning and stabilize the analytes.[6][8] The tube is shaken vigorously for one minute.[9]

2. Clean-up (Dispersive Solid-Phase Extraction - dSPE):

  • Centrifugation: The sample tube is centrifuged, causing a separation of the acetonitrile layer (containing the pesticides) from the aqueous and solid food matrix layers.

  • dSPE: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.[10] PSA removes organic acids, sugars, and other polar interferences, while magnesium sulfate removes excess water.[11] For produce with high pigment content (e.g., spinach), graphitized carbon black (GCB) may be included in the dSPE mixture. For samples with high fat content, a C18 sorbent can be used.[11]

  • Final Centrifugation: The dSPE tube is vortexed and then centrifuged to pellet the sorbent and any remaining matrix components.

3. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The final, cleaned extract is carefully collected and is ready for injection into a GC-MS or LC-MS/MS system for the separation, identification, and quantification of this compound.[4][8] These techniques provide high sensitivity and selectivity for detecting trace levels of the pesticide.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis Homogenization 1. Homogenization of Produce Sample Weighing 2. Weigh 10-15g of Homogenized Sample Homogenization->Weighing AddSolvents 3. Add Acetonitrile and QuEChERS Salts Weighing->AddSolvents Shake 4. Shake Vigorously (1 minute) AddSolvents->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Vortex 7. Vortex and Centrifuge Transfer->Vortex CollectExtract 8. Collect Final Extract Vortex->CollectExtract Analysis 9. GC-MS or LC-MS/MS Analysis CollectExtract->Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Evaluating the efficacy of different bioremediation techniques for endosulfan sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endosulfan sulfate, a persistent and toxic metabolite of the organochlorine pesticide endosulfan, poses a significant environmental challenge. Bioremediation, the use of biological organisms to neutralize or remove pollutants, offers a promising and eco-friendly approach to address this contamination. This guide provides a comparative overview of different bioremediation techniques for this compound, supported by experimental data and detailed methodologies to aid researchers in their evaluation and application.

Efficacy of Bioremediation Techniques: A Quantitative Comparison

The effectiveness of various bioremediation strategies for this compound varies depending on the organism, environmental conditions, and the specific technique employed. Microbial degradation, particularly by fungi and bacteria, and phytoremediation have emerged as the most studied and promising approaches.

Bioremediation TechniqueOrganism(s)SystemInitial this compound ConcentrationTreatment DurationDegradation/Removal Efficiency (%)Reference(s)
Mycoremediation Trichosporon cutaneumIn vitroNot specifiedNot specified52.08[1]
Mortierella sp.Liquid Culture8.2 µM28 daysCould not degrade this compound directly[2]
Bacterial Degradation Pseudomonas sp.Whole cellsNot specified120 minutes83[3]
Pseudomonas sp. strain IITR01Not specifiedNot specifiedNot specifiedCapable of rapid degradation[4]
Arthrobacter sp.Not specifiedNot specifiedNot specifiedOxidized endosulfan to this compound, which was further metabolized[3]
Phytoremediation Zea mays (Sweet corn)Pot experiment (Soil)Not specified60 days88.7 (in rhizospheric soil), 72.8 (in bulk soil)[5]
Vigna sinensis (Cowpea)Pot experiment (Soil)Not specified45 days61.2 (in rhizospheric soil)[5]
Cucumis sativus (Cucumber)Pot experiment (Soil)Not specified45 days69.7 (in rhizospheric soil)[5]
Microbial Consortium Pseudomonas alcaligenes and Pseudomonas sp. (1:1)In situ (Soil)Formed from endosulfan12 weeksThis compound was degraded to unknown metabolites[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols for microbial degradation and phytoremediation of this compound.

Microbial Degradation of this compound in Liquid Culture

This protocol describes a typical batch experiment to assess the capability of a microbial strain to degrade this compound in a liquid medium.

1. Microorganism and Inoculum Preparation:

  • The selected microbial strain (bacterial or fungal) is cultured in a suitable growth medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain a sufficient cell density.

  • Cells are harvested by centrifugation, washed with a sterile phosphate buffer, and resuspended in a minimal salt medium (MSM) to a specific optical density (e.g., OD600 of 1.0 for bacteria).

2. Experimental Setup:

  • Prepare Erlenmeyer flasks containing a defined volume of sterile MSM.

  • Add this compound from a stock solution to achieve the desired initial concentration.

  • Inoculate the flasks with the prepared microbial suspension.

  • Include control flasks:

    • Abiotic control (MSM with this compound, no inoculum) to assess non-biological degradation.

    • Biotic control (MSM with inoculum, no this compound) to monitor microbial growth without the target compound.

  • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).

3. Sampling and Analysis:

  • Collect samples at regular time intervals.

  • Extract this compound and its metabolites from the liquid culture using a suitable organic solvent (e.g., ethyl acetate, n-hexane).

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify degradation products.[4]

Phytoremediation of this compound in Contaminated Soil

This protocol outlines a pot experiment to evaluate the effectiveness of a plant species in removing this compound from contaminated soil.

1. Soil Preparation and Contamination:

  • Collect soil, air-dry it, and sieve it to ensure homogeneity.

  • Artificially contaminate the soil with a known concentration of this compound by thoroughly mixing a stock solution of the compound with the soil.

  • Allow the solvent to evaporate completely.

2. Experimental Design:

  • Fill pots with a specific amount of the contaminated soil.

  • Sow seeds of the selected plant species (e.g., Zea mays).[5]

  • Include control pots:

    • Contaminated soil without plants to measure natural attenuation.

    • Uncontaminated soil with plants to monitor normal plant growth.

  • Maintain the pots in a controlled environment (e.g., greenhouse) with regular watering.

3. Sample Collection and Processing:

  • At the end of the experiment, harvest the plants and separate them into roots and shoots.

  • Collect soil samples from the rhizosphere (soil adhering to the roots) and bulk soil.

  • Analyze the soil and plant tissues for this compound and its metabolites.

4. Extraction and Analysis:

  • Soil Samples: Extract this compound from soil samples using an appropriate solvent mixture (e.g., acetone/hexane).

  • Plant Tissues: Homogenize the plant tissues and extract the contaminants using a suitable solvent.[6]

  • Clean up the extracts to remove interfering substances.

  • Quantify this compound and its metabolites using GC-MS.[7][8][9]

Visualizing the Processes

To better understand the complex interactions and workflows, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Microbial_Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microbial Culture Inoculum Inoculum Preparation Culture->Inoculum Incubation Incubation (Controlled Conditions) Inoculum->Incubation Medium Minimal Salt Medium + this compound Medium->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

Experimental Workflow for Microbial Degradation.

Phytoremediation_Workflow cluster_setup Experimental Setup cluster_growth Growth Phase cluster_analysis Analysis Soil Soil Preparation Contamination This compound Contamination Soil->Contamination Planting Planting of Seeds (e.g., Zea mays) Contamination->Planting Growth Plant Growth (Controlled Environment) Planting->Growth Harvest Harvesting of Plants and Soil Sampling Growth->Harvest Separation Separation of Roots, Shoots, and Soil Harvest->Separation Extraction Extraction of Contaminants Separation->Extraction Analysis GC-MS Analysis Extraction->Analysis Results Results Interpretation Analysis->Results

Phytoremediation Experimental Workflow.

Endosulfan_Sulfate_Degradation_Pathway Endosulfan Endosulfan (α and β isomers) EndoSulfate This compound Endosulfan->EndoSulfate Oxidation (Microbial) EndoDiol Endosulfan Diol Endosulfan->EndoDiol Hydrolysis (Microbial/Abiotic) EndoSulfate->EndoDiol Hydrolysis (e.g., Pseudomonas sp.) EndoMetabolites Further Metabolites (e.g., Endosulfan lactone, Endosulfan ether) EndoDiol->EndoMetabolites Further Degradation

Generalized Degradation Pathways of Endosulfan and this compound.

Conclusion

Bioremediation presents a viable and environmentally sustainable option for the remediation of this compound contamination. Both microbial degradation and phytoremediation have demonstrated considerable efficacy, with specific organisms and plants showing high removal percentages. The choice of the most appropriate technique will depend on site-specific conditions, the concentration of the contaminant, and the desired timeframe for remediation. Further research is needed to optimize these processes and to explore the potential of microbial consortia and genetically engineered organisms for enhanced degradation of this compound. The protocols and data presented in this guide serve as a valuable resource for researchers working towards developing effective bioremediation strategies.

References

Comparison of international regulatory limits for endosulfan sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of international regulatory limits for endosulfan sulfate, a persistent and toxic metabolite of the organochlorine insecticide endosulfan. The data presented is intended to serve as a valuable resource for professionals in research and development, offering insights into the global regulatory landscape and the scientific basis for these limits. Regulatory limits for endosulfan are typically defined as the sum of the alpha and beta isomers of endosulfan and its metabolite, this compound.

Regulatory Limits for this compound in Food and Water

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for endosulfan and its sulfate metabolite in various food commodities and have set guidelines for its presence in drinking water. These limits are legally enforceable and are established to protect public health.

Maximum Residue Limits (MRLs) in Food Commodities

The following table summarizes the MRLs for the sum of endosulfan (alpha and beta isomers) and this compound in selected food commodities as established by the Codex Alimentarius, the United States Environmental Protection Agency (EPA), the European Union (EU), and Australia/New Zealand. It is important to note that the use of endosulfan is now banned or severely restricted in many regions, and MRLs are often set at the limit of quantification (LOQ), which is the lowest level that can be reliably detected by analytical methods.

CommodityCodex Alimentarius MRL (mg/kg)United States (EPA) Tolerance (mg/kg)European Union (EU) MRL (mg/kg)Australia & New Zealand MRL (mg/kg)
Tea, Green, Black10240.01T30
Soya bean (dry)11.00.01-
Tomato0.52.00.52
Potato0.050.20.050.2
Apples11.00.011
Grapes12.00.011
Cotton seed0.31.00.010.5
Milk0.010.5 (fat basis)0.0050.2 (in the fat)
Meat (from mammals other than marine mammals)0.2 (fat)13.0 (fat of cattle, goats, hogs, horses, sheep)0.1* (fat)0.2 (in the fat)

(*) At or about the limit of determination. T: Temporary MRL. Note: The residue definition for compliance with the MRL is the sum of alpha-endosulfan, beta-endosulfan, and this compound.[1][2][3][4]

Regulatory Limits in Drinking Water

The guideline values for endosulfan (including its sulfate metabolite) in drinking water are established to protect consumers from potential adverse health effects.

Regulatory BodyGuideline Value (mg/L)
World Health Organization (WHO)No formal guideline value; a health-based value of 0.02 mg/L can be calculated.[5]
Australian National Health and Medical Research Council (NHMRC)0.02[6]
United States Environmental Protection Agency (EPA)No established drinking water standard under the Safe Drinking Water Act. Recommends that the amount of this compound in lakes, rivers, and streams should not be more than 62 micrograms per liter (µg/L).[7][8]
Health CanadaNo specific guideline for endosulfan in the Guidelines for Canadian Drinking Water Quality.

Experimental Protocols for Establishing Regulatory Limits

The establishment of regulatory limits for pesticides like this compound is a scientifically rigorous process based on a comprehensive evaluation of toxicological data. The primary goal is to determine a safe level of exposure for humans over a lifetime without an appreciable risk of adverse health effects. This is typically achieved by identifying the No-Observed-Adverse-Effect Level (NOAEL) from animal studies and applying safety factors to account for inter- and intra-species differences.

The key toxicological studies that form the basis for the regulatory limits of endosulfan include chronic toxicity studies in rats and developmental toxicity studies in rabbits. These studies are generally conducted following internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity Study (based on OECD Test Guideline 452)

A chronic toxicity study is designed to evaluate the adverse effects of a substance following long-term, repeated exposure. For endosulfan, a key study was a 2-year chronic toxicity/carcinogenicity study in rats.

  • Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.[9]

  • Dosing: The test substance is administered in the diet at various dose levels, including a control group receiving the diet without the test substance. For the pivotal endosulfan study, dietary concentrations of 0, 3, 7.5, 15, and 75 ppm were used.[9]

  • Duration: The study duration is typically 24 months for rats.[9]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at regular intervals (e.g., 3, 6, 12, 18, and 24 months).

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any pathological changes. In the case of endosulfan, the critical effects observed in rats at the highest dose were reduced body weight gain and an increased incidence of kidney damage (progressive glomerulonephrosis and blood vessel aneurysms).[9]

  • NOAEL Determination: The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOAEL. For the chronic rat study with endosulfan, the NOAEL was established at 15 ppm, equivalent to 0.6 mg/kg body weight/day.[9]

Prenatal Developmental Toxicity Study (based on OECD Test Guideline 414)

A prenatal developmental toxicity study is designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus when the mother is exposed during pregnancy. For endosulfan, a developmental toxicity study in rabbits was a key part of the risk assessment.

  • Test System: Pregnant rabbits (e.g., New Zealand White) are used.

  • Dosing: The test substance is typically administered by oral gavage once daily during the period of major organogenesis.

  • Duration: Dosing usually occurs from day 6 to day 18 of gestation for rabbits.

  • Maternal Observations: The does are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before the expected day of delivery, the does are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • NOAEL Determination: The NOAEL for both maternal and developmental toxicity is determined.

From Toxicity Data to Regulatory Limits

The NOAEL from the most sensitive species in the most relevant study is used to calculate an Acceptable Daily Intake (ADI) or a Reference Dose (RfD). This is done by dividing the NOAEL by safety factors (typically 100) to account for extrapolation from animals to humans (a factor of 10) and for variability within the human population (a factor of 10).

The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. MRLs for food commodities are then set at levels that are consistent with good agricultural practice and ensure that the total dietary intake of the pesticide from all sources does not exceed the ADI.

Signaling Pathway and Regulatory Workflow

The following diagram illustrates the metabolic pathway of endosulfan to its more persistent sulfate metabolite and the logical workflow from toxicological studies to the establishment of regulatory limits.

Endosulfan_Regulatory_Pathway cluster_Metabolism Metabolism cluster_Toxicology Toxicological Evaluation cluster_RiskAssessment Risk Assessment & Regulation A Endosulfan (alpha and beta isomers) B This compound (persistent metabolite) A->B Oxidation C Chronic Toxicity Studies (e.g., in rats) D Developmental Toxicity Studies (e.g., in rabbits) E Observed Adverse Effects (e.g., Kidney Damage, Developmental Effects) C->E D->E F No-Observed-Adverse-Effect Level (NOAEL) E->F Dose-response assessment G Acceptable Daily Intake (ADI) / Reference Dose (RfD) (NOAEL / Safety Factors) F->G H Maximum Residue Limits (MRLs) in Food G->H Ensures dietary intake < ADI I Drinking Water Guidelines G->I Protects drinking water sources

References

Safety Operating Guide

Proper Disposal of Endosulfan Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY PRECAUTION: Endosulfan Sulfate is a highly toxic and environmentally persistent organochlorine pesticide. It is classified as a hazardous waste, and its disposal is strictly regulated. The primary and most crucial step for the proper disposal of this compound waste generated in a laboratory setting is to use a licensed hazardous waste disposal service. The following guide provides essential safety and logistical information for the handling, temporary storage, and preparation of this compound waste for professional disposal, along with an overview of potential decontamination methods.

Essential Procedures for Handling and Disposal of this compound Waste

For the safety of laboratory personnel and the protection of the environment, it is imperative to follow a strict protocol for the management of this compound waste.

Waste Collection and Segregation
  • Dedicated Waste Container: All waste contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Compatibility: Ensure the container material is compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Temporary Storage in the Laboratory
  • Secure Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

  • Restricted Access: Access to the hazardous waste storage area should be restricted to authorized personnel.

Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is nearing its capacity, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and regulatory agencies.

Decontamination of Labware and Surfaces

For the decontamination of glassware, equipment, and surfaces that have come into contact with this compound, a thorough cleaning procedure is necessary.

  • Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone, hexane) to dissolve the this compound. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the item with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the cleaned items to dry completely before reuse.

Overview of Disposal and Degradation Methods

While in-lab destruction of concentrated this compound waste is not recommended, understanding the principles of its degradation can be useful for treating dilute aqueous waste streams or for large-scale disposal methodologies. The following table summarizes quantitative data from industrial and research settings.

ParameterMethodValueSource(s)
Incineration
TemperatureRotary Kiln Incineration820-1600 °C
High-Temperature Incineration>1200 °C
Combustion EfficiencyHigh-Temperature Incineration>99.9%
Chemical Degradation (Fenton's Reagent)
pHAdvanced Oxidation3
Photo-Fenton Reaction5[1]
FeSO₄:H₂O₂ Ratio (w/w)Advanced Oxidation1:4.7
Fe²⁺ ConcentrationPhoto-Fenton Reaction0.8 mmol/L[1]
H₂O₂ ConcentrationPhoto-Fenton Reaction100 mmol/L[1]

Disclaimer: The chemical degradation data is from research studies on the treatment of contaminated water and is not a validated protocol for the disposal of laboratory-scale chemical waste. The reaction of Fenton's reagent with concentrated organic material can be highly exothermic and dangerous.

Experimental Protocol: Chemical Degradation of Dilute this compound Solutions via Fenton's Reagent

The following is a generalized protocol based on published research for the treatment of dilute aqueous solutions contaminated with this compound. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions in place, including a fume hood and personal protective equipment.

  • pH Adjustment: Adjust the pH of the aqueous this compound solution to between 3 and 5 using sulfuric acid.[2][3]

  • Iron Catalyst Addition: Add a solution of ferrous sulfate (FeSO₄) to the wastewater.[2]

  • Hydrogen Peroxide Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic, and the temperature should be monitored. For higher concentrations of contaminants, the addition of H₂O₂ should be done in a controlled manner to manage the temperature rise.[2]

  • Reaction Time: Allow the reaction to proceed with continuous stirring. Reaction times can vary from minutes to hours depending on the concentration of the pollutant and the reagents.[3]

  • Neutralization: After the reaction is complete, neutralize the solution with a base, such as calcium oxide (CaO), to a pH of approximately 7.[3]

  • Separation: Allow any precipitate to settle and separate the clear solution.[3]

  • Analysis: The treated solution should be analyzed to confirm the degradation of this compound before final disposal according to local regulations.

Logical Workflow for this compound Disposal

start This compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe collect Collect Waste in a Dedicated, Labeled Container ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate separate Segregate from Incompatible Waste segregate->separate Yes store Store in a Secure Satellite Accumulation Area with Secondary Containment segregate->store No separate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Professional Hazardous Waste Disposal documentation->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Endosulfan Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Endosulfan Sulfate is paramount. This hazardous substance requires strict adherence to safety protocols to prevent exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Emergency Procedures & First Aid

Immediate action is critical in the event of exposure to this compound.[1] High exposure can lead to severe health effects, including headache, nausea, convulsions, and coma.[2]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Skin Contact: Take off all contaminated clothing at once. Wash the affected area with soap and plenty of water, and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical consultation.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1]

Emergency shower facilities and eyewash fountains should be readily available in the immediate work area.[2]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure.[3] Employers are required to determine the appropriate PPE for each hazardous situation and train employees on its proper use.[2]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/Face ShieldTightly fitting safety goggles or a face shield are necessary to protect against splashes.[4][5]
Skin Protection GlovesChemical-resistant gloves, such as nitrile or neoprene rubber, are required.[5] Natural rubber gloves are not sufficient.[5]
Protective ClothingWear fire/flame resistant and impervious clothing.[4] This includes long-sleeved garments and full leg coverings.[5] Contaminated clothing should be removed immediately.[6]
ApronA chemical-resistant apron provides additional protection when handling concentrated formulations.[5]
FootwearProtective boots or shoes should be worn.[5]
Respiratory Protection RespiratorIf exposure limits are exceeded or there is a risk of inhalation, a full-face respirator should be used.[4] Lightweight disposable masks are suitable for handling dusts.[5]
Handling and Storage Protocols

Proper handling and storage procedures are crucial to prevent accidental exposure and contamination.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid Contact: Prevent all contact with skin and eyes.[1] Do not breathe dust, fumes, or vapors.[1]

  • Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Clothing: Remove and wash contaminated clothing separately before reuse.[6][7] Clothing that is heavily contaminated should be discarded.[7]

Storage:

  • Containers: Store in tightly closed, suitable containers in a dry, cool, and well-ventilated place.[1][4]

  • Security: Keep the storage area locked up or accessible only to authorized personnel.[4]

  • Incompatibilities: Store away from foodstuff containers and incompatible materials.[1]

Spill and Disposal Plan

In the event of a spill, evacuate all non-protected personnel from the area.[2] For solids, isolate the spill area for at least 25 meters.[8]

Spill Cleanup:

  • Wear appropriate PPE.

  • Collect powdered material in a safe manner and place it in sealed containers for disposal.[2]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • After cleanup, ventilate and wash the area.[2]

Disposal: this compound is considered a hazardous waste and must be disposed of accordingly.[2][9]

  • Regulations: Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1][4] Improper disposal is a violation of federal law.[9]

  • Containment: Keep the chemical in suitable, closed containers for disposal.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[10]

Safe Handling Workflow for this compound

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe Assess Risks handling Handling this compound ppe->handling Proceed with Caution storage Secure Storage handling->storage After Use decon Decontamination handling->decon Post-Handling emergency Emergency Response handling->emergency In case of spill/exposure disposal Waste Disposal decon->disposal Segregate Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.